Z-Ser-OtBu
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGEONUWGOCJG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1676-75-1 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1676-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[benzoxycarbonyl]-O-[tert-butyl]-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Z-Ser-OtBu
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-α-Carbobenzoxy-O-tert-butyl-L-serine (Z-Ser-OtBu). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the molecule's physicochemical properties, provides a representative synthetic protocol, and summarizes its spectroscopic characterization data.
Physicochemical Properties of this compound
This compound is a protected amino acid derivative commonly used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine, while the tert-butyl (OtBu) group protects the carboxylic acid, preventing unwanted side reactions during peptide coupling.
| Property | Value | Source |
| Molecular Formula | C15H21NO5 | [1] |
| Molecular Weight | 295.33 g/mol | [1] |
| IUPAC Name | (2S)-2-[(benzyloxy)carbonylamino]-3-(tert-butoxy)propanoic acid | |
| CAS Number | 1676-75-1 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 148 °C | [3] |
| Boiling Point | 465.3 ± 45.0 °C (Predicted) | [3] |
| Density | 1.174 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in ethanol | [3] |
Synthesis of this compound: An Exemplary Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from established methods for the protection of amino acids.
Materials:
-
L-Serine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Sulfuric acid (H2SO4)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
N-protection of L-Serine: L-Serine is dissolved in an aqueous solution of sodium bicarbonate. The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring. The reaction is allowed to proceed for several hours while maintaining a basic pH.
-
Extraction and Isolation of Z-Ser-OH: Upon completion, the reaction mixture is washed with ether to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the N-Cbz-L-serine (Z-Ser-OH). The product is collected by filtration, washed with cold water, and dried.
-
O-tert-butylation of Z-Ser-OH: Z-Ser-OH is dissolved in a suitable solvent such as dioxane. A catalytic amount of a strong acid like sulfuric acid is added. The solution is then treated with a stream of isobutylene gas or liquid isobutylene under pressure. The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |
| Chemical Shift (ppm) | Assignment |
| ~1.15 (s, 9H) | -C(CH₃)₃ |
| ~3.60-3.80 (m, 2H) | β-CH₂ |
| ~4.30-4.40 (m, 1H) | α-CH |
| ~5.10 (s, 2H) | -O-CH₂-Ph |
| ~7.30-7.40 (m, 5H) | Aromatic-H |
| ~9.80 (br s, 1H) | -COOH |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3300 | N-H stretch | Amide |
| 3030 | C-H stretch | Aromatic |
| 2970, 2930 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1690 | C=O stretch | Urethane |
| ~1530 | N-H bend | Amide |
| ~1250 | C-O stretch | Ester/Ether |
Mass Spectrometry (MS)
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI-MS) | 296.1498 | [M+H]⁺ |
| 318.1317 | [M+Na]⁺ | |
| 238.1028 | [M-C(CH₃)₃+H]⁺ | |
| 162.0555 | [M-Cbz+H]⁺ |
Structural and Synthetic Workflow Visualization
The following diagrams illustrate the chemical structure of this compound and a general workflow for its synthesis and characterization.
Caption: Molecular structure of this compound.
Caption: Synthesis and characterization workflow.
References
An In-depth Technical Guide to Z-Ser(tBu)-OH: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine, commonly referred to as Z-Ser(tBu)-OH. This protected amino acid is a critical building block in peptide synthesis, particularly in the construction of complex peptides and therapeutic candidates. This document outlines its key characteristics, provides guidance on its use, and details experimental considerations for its application in research and development.
Core Chemical Properties
Z-Ser(tBu)-OH is a white to off-white solid, valued in peptide chemistry for the orthogonal protection of its functional groups. The benzyloxycarbonyl (Z) group on the amine and the tert-butyl (tBu) ether on the hydroxyl side chain offer distinct deprotection strategies, enabling precise control over peptide elongation.[1][2]
Quantitative Data Summary
The fundamental physicochemical properties of Z-Ser(tBu)-OH are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1676-75-1 | [3][4][5][6] |
| Molecular Formula | C₁₅H₂₁NO₅ | [4][7] |
| Molecular Weight | 295.33 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 148 °C | [8] |
| Boiling Point (Predicted) | 465.3 ± 45.0 °C | [8] |
| Density (Predicted) | 1.174 ± 0.06 g/cm³ | [8] |
| Solubility | Soluble in ethanol. | [8] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [8] |
Stability Profile
Z-Ser(tBu)-OH is generally stable under recommended storage conditions. However, its stability is compromised under certain chemical environments, a feature that is integral to its utility in peptide synthesis. The tert-butyl ether protecting the hydroxyl group is notably labile in acidic conditions, while the benzyloxycarbonyl group is susceptible to hydrogenolysis.
One source describes N-Z-O-tert-butyl-L-serine as an unstable compound that is easily degraded, though specific conditions for this degradation are not provided.[9] The tert-butyl ether of serine is stable to basic conditions such as piperidine, which is used for Fmoc group removal in solid-phase peptide synthesis (SPPS).[10] However, a user reported that hydrolysis of a serine methyl ester with 1M LiOH also resulted in the cleavage of the O-tBu group, suggesting lability under certain basic conditions.[11] The Z-group is stable to the acidic conditions used to cleave tBu groups.[1]
Experimental Protocols
Synthesis of Z-Ser(tBu)-OH
Deprotection Methodologies
The orthogonal nature of the Z and tBu protecting groups allows for their selective removal.
The tBu group is readily cleaved under acidic conditions. A standard reagent for this is trifluoroacetic acid (TFA).[10]
General Protocol for tBu Deprotection:
-
Dissolve the peptide containing the Ser(tBu) residue in a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[10]
-
Stir the reaction mixture at room temperature. The reaction time will depend on the peptide sequence and the presence of other protecting groups, but is typically 1-3 hours.[3]
-
Following cleavage, precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.[10]
-
Isolate the peptide precipitate by centrifugation and wash with cold diethyl ether to remove scavengers and byproducts.[10]
-
Dry the final peptide product under vacuum.[10]
A novel, TFA-free method for the cleavage of acid-labile protecting groups, including tBu ethers, involves the use of 0.1 N HCl in hexafluoroisopropanol or trifluoroethanol.[13]
The Z group is typically removed by catalytic transfer hydrogenation.[14][15] This method offers a milder alternative to direct hydrogenation with H₂ gas.
General Protocol for Z-Group Deprotection via Catalytic Transfer Hydrogenation:
-
Dissolve the Z-protected compound in a suitable solvent, such as methanol (B129727) or ethanol.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).[15]
-
Introduce a hydrogen donor. Common donors include formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene.[14][15]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the palladium catalyst.
-
Evaporate the solvent to yield the deprotected product.
Analytical Methods
High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of protected amino acids like Z-Ser(tBu)-OH. While a specific validated method for this compound was not found in the initial search, general methods for protected amino acids can be adapted.
A typical reversed-phase HPLC analysis would involve a C18 column with a gradient elution system using acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like TFA (0.1%). Detection is commonly performed using UV spectrophotometry at a wavelength where the benzyloxycarbonyl group absorbs, typically around 254 nm. The enantiomeric purity of protected amino acids can also be determined by HPLC using chiral stationary phases.[16]
Visualization of Workflows
Orthogonal Deprotection Strategy
The utility of Z-Ser(tBu)-OH in peptide synthesis lies in the orthogonal nature of its protecting groups. This allows for selective deprotection and subsequent modification at either the N-terminus or the side chain.
References
- 1. biosynth.com [biosynth.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. scbt.com [scbt.com]
- 6. chempep.com [chempep.com]
- 7. Z-Ser(tBu)-OH | C15H21NO5 | CID 1715617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sdlookchem.com [sdlookchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Technical Guide: N-Benzyloxycarbonyl-O-tert-butyl-L-serine (CAS 1676-75-1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyloxycarbonyl-O-tert-butyl-L-serine, identified by CAS number 1676-75-1, is a pivotal amino acid derivative employed extensively in the field of peptide synthesis. Commonly abbreviated as Z-Ser(tBu)-OH, this compound incorporates two critical protecting groups: the Benzyloxycarbonyl (Z or Cbz) group at the N-terminus and a tert-butyl (tBu) group protecting the hydroxyl function of the serine side chain. This dual-protection strategy offers significant advantages in the controlled, stepwise synthesis of complex peptides, preventing undesirable side reactions and ensuring the integrity of the final product.
This guide provides a comprehensive overview of the chemical and physical properties of Z-Ser(tBu)-OH, its primary application in peptide synthesis, and detailed experimental protocols for its use. It is intended to serve as a technical resource for professionals engaged in synthetic organic chemistry, drug discovery, and the development of peptide-based therapeutics.
Core Properties of N-Cbz-O-tert-butyl-L-serine
The utility of Z-Ser(tBu)-OH in chemical synthesis is defined by its distinct physicochemical properties. These characteristics influence its solubility, reactivity, and handling.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in Table 1. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 1676-75-1 | [1][2] |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][2] |
| Molecular Weight | 295.33 g/mol | [1][2] |
| Appearance | White to off-white powder or crystalline solid | [1][2] |
| Melting Point | 82 - 92 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and DMF. | [1] |
| Optical Rotation [α]20/D | +19.0 to +23.0 deg (c=2, EtOH) | [1] |
| Storage Temperature | 2-8°C, sealed in a dry, dark place | [1] |
Spectroscopic Data
Spectroscopic data is critical for the verification of the compound's identity and purity.
| Data Type | Description | Reference(s) |
| ¹H NMR | Spectrum available confirming the chemical structure. | [3] |
| Purity (HPLC) | Typically ≥98.0% | [2] |
Application in Peptide Synthesis
The primary and well-established application of Z-Ser(tBu)-OH is as a building block in peptide synthesis, particularly in solution-phase synthesis, though its principles are applicable to solid-phase methods as well.
The Z group on the α-amino function and the tBu group on the side-chain hydroxyl group provide orthogonal protection. This means each group can be removed under different chemical conditions, allowing for precise control over the synthetic route.
-
N-terminal Z (Cbz) Group: This group is stable to the mildly acidic or basic conditions used for some coupling and deprotection steps but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acidic conditions (e.g., HBr in acetic acid).
-
Side-Chain tBu (tert-butyl) Group: The tert-butyl ether is robust and stable to a wide range of reagents, including the conditions for Z-group removal by hydrogenation. It is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4]
This orthogonality is fundamental to preventing unwanted side reactions, such as self-polymerization or side-chain modifications, during peptide chain elongation.[4]
Experimental Protocols
The following section details a representative experimental protocol for the use of Z-Ser(tBu)-OH in the synthesis of a dipeptide. This solution-phase protocol illustrates the fundamental steps of coupling and deprotection.
Synthesis of a Dipeptide (e.g., Z-Ser(tBu)-Ala-OMe)
This protocol describes the coupling of Z-Ser(tBu)-OH with an amino acid ester, in this case, L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl).
Materials:
-
N-Cbz-O-tert-butyl-L-serine (Z-Ser(tBu)-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amino Component:
-
Dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Z-Ser(tBu)-OH (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling reagent, DCC (1.1 equivalents), to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the neutralized alanine (B10760859) methyl ester solution from Step 1 to the activated Z-Ser(tBu)-OH solution from Step 2.
-
Allow the reaction mixture to stir at 0°C for 2 hours and then warm to room temperature, stirring overnight.
-
-
Work-up and Purification:
-
The reaction will form a white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling. Filter the mixture to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude protected dipeptide.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
Deprotection of the Protected Dipeptide
A. Selective N-terminal Z-Group Removal:
-
Dissolve the protected dipeptide (Z-Ser(tBu)-Ala-OMe) in methanol (B129727) or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the N-terminally deprotected dipeptide, H-Ser(tBu)-Ala-OMe.
B. Global Deprotection (Removal of both Z and tBu groups):
-
Dissolve the protected dipeptide in a cleavage cocktail, a common example being a mixture of Trifluoroacetic acid (TFA) and DCM (e.g., 95:5 v/v).[5] Scavengers like water or triisopropylsilane (B1312306) (TIS) can be added to prevent side reactions.[5]
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the TFA and other volatile components under reduced pressure (a stream of nitrogen can be used).
-
Precipitate the crude deprotected peptide by adding cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash with cold ether and dry under vacuum to yield the final dipeptide, H-Ser-Ala-OH (note: the methyl ester is also cleaved under these strong acid conditions).
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows associated with the use of N-Cbz-O-tert-butyl-L-serine in peptide synthesis.
Caption: Workflow for dipeptide synthesis using Z-Ser(tBu)-OH.
Caption: Logic of orthogonal deprotection for Z and tBu groups.
Conclusion
N-Benzyloxycarbonyl-O-tert-butyl-L-serine (CAS 1676-75-1) is a highly valuable, specialized reagent for the synthesis of peptides. Its defining feature is the orthogonal protection of its amino and hydroxyl functional groups, which allows for precise and controlled elongation of peptide chains. While it does not possess inherent biological activity, its role as a key building block is indispensable for the creation of biologically active peptides for research, diagnostics, and therapeutic applications. The protocols and data presented in this guide underscore its utility and provide a framework for its successful application in the laboratory.
References
Solubility Profile of Z-Ser-OtBu: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Z-Ser-OtBu (N-benzyloxycarbonyl-L-serine tert-butyl ester), a key intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available solubility data, detailed experimental protocols for solubility determination, and a discussion of the factors influencing the dissolution of this compound.
Core Topic: Solubility of this compound
This compound is a protected amino acid derivative whose solubility is a critical factor in its handling, purification, and reaction kinetics during the synthesis of peptides and other complex molecules. Its protected carboxylic acid (tert-butyl ester) and amino group (benzyloxycarbonyl) render the molecule relatively nonpolar, influencing its solubility in various organic solvents.
Data Presentation: Quantitative and Qualitative Solubility
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, existing data and general principles of solubility for similarly protected amino acids provide valuable guidance.
| Solvent | Chemical Formula | Type | Quantitative Solubility | Molar Concentration (Approx.) | Observations & Citations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 200 mg/mL | 0.68 M | Soluble, may require ultrasonication. It is noted that hygroscopic DMSO can significantly impact solubility; therefore, using newly opened DMSO is recommended.[1][2] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | - | Generally expected to be soluble based on the behavior of similar protected amino acids. DMF is a common solvent for peptide synthesis. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Data not available | - | Often used as a substitute for DMF and is effective at disrupting aggregation, suggesting good solubility for this compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Data not available | - | Expected to be a suitable solvent for this protected amino acid, commonly used in organic synthesis. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | Data not available | - | Likely to be a solvent for this compound, frequently used in extraction and purification processes. |
| Alcohols (Methanol, Ethanol) | CH₃OH, C₂H₅OH | Polar Protic | Data not available | - | Solubility may be moderate. One source indicates a related compound is dissolved in ethanol.[3] |
| Water | H₂O | Polar Protic | Insoluble | - | Due to the nonpolar protecting groups, this compound is expected to have very low solubility in aqueous solutions. |
Experimental Protocols
The following is a generalized experimental protocol for determining the saturation solubility of this compound in a specific solvent at a given temperature. This method is adapted from standard practices for solubility determination of organic compounds.
Objective:
To determine the equilibrium (saturation) solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., DMF, DCM, Ethyl Acetate)
-
Analytical balance
-
Vials with tight-sealing caps
-
Constant temperature bath or incubator with shaker
-
Magnetic stirrer and stir bars (optional)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Pipette a precise volume of the chosen solvent into each vial.
-
Seal the vials tightly to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature bath or shaking incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant rate for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved this compound is reached. The presence of undissolved solid should be visible at the end of this period.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle for a short period.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration of this compound into the linear dynamic range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer at a predetermined wavelength.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
The dilution factor is the total volume of the diluted solution divided by the volume of the saturated solution used for dilution.
-
Mandatory Visualizations
Caption: A flowchart of the experimental protocol for determining the solubility of this compound.
Caption: Factors that influence the solubility of this compound in various solvents.
References
Core Principles of the Z/OtBu Orthogonal Strategy
An In-depth Technical Guide to the Z-Ser-OtBu Protecting Group Strategy in Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the this compound protecting group strategy in peptide synthesis. It covers the fundamental principles, applications, and detailed methodologies for the use of N-Benzyloxycarbonyl (Z) for N-terminal protection and tert-butyl (OtBu) for the side-chain protection of serine. This orthogonal strategy offers a valuable alternative to the more common Fmoc/tBu and Boc/Bzl approaches, particularly in the synthesis of complex peptides such as glycopeptides and phosphopeptides.
The this compound strategy is a robust method for peptide synthesis that relies on the differential lability of the N-terminal Z protecting group and the side-chain OtBu protecting group. This orthogonality allows for the selective removal of one group without affecting the other, enabling precise control over the peptide synthesis process.[1][2]
-
N-terminal Z (Benzyloxycarbonyl) Group: The Z group is stable under the acidic and basic conditions typically used in Fmoc and Boc chemistries.[2] It is most commonly removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂/Pd-C) or by treatment with strong acids such as HBr in acetic acid.[2]
-
Side-Chain O-tert-Butyl (OtBu) Ether: The tert-butyl ether is used to protect the hydroxyl group of the serine side chain. It is stable to the basic conditions used for Fmoc removal and the catalytic hydrogenation conditions used for Z-group cleavage. The OtBu group is readily removed with moderately strong acids, most commonly trifluoroacetic acid (TFA).[3][4]
This orthogonal system is particularly advantageous in scenarios where the use of basic conditions (like piperidine (B6355638) in Fmoc synthesis) or repeated strong acid treatments (in Boc synthesis) could lead to side reactions or degradation of sensitive peptide sequences.
Synthesis of Z-Ser(OtBu)-OH Building Block
The successful implementation of this strategy begins with the preparation of the key building block, N-Cbz-O-tert-butyl-L-serine. The synthesis can be approached in a stepwise manner.
Experimental Protocol: Synthesis of Z-Ser(OtBu)-OH
This protocol is a composite of established methods for N-protection and side-chain alkylation.
Step 1: N-terminal Protection of Serine with Benzyloxycarbonyl (Z) Group
-
Materials: L-serine, Sodium bicarbonate (NaHCO₃), Dioxane, Water, Benzyl (B1604629) chloroformate (Cbz-Cl).
-
Procedure:
-
Dissolve L-serine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C and the pH between 8.0 and 9.0 by adding additional sodium bicarbonate solution as needed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with cold 1N HCl.
-
Extract the product, Z-Ser-OH, with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Z-Ser-OH.
-
Step 2: tert-Butylation of the Serine Side-Chain
-
Materials: Z-Ser-OH, Dichloromethane (DCM), Isobutylene (B52900), Sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve the Z-Ser-OH from the previous step in dichloromethane.
-
Transfer the solution to a pressure vessel and cool to -10°C.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Condense isobutylene gas into the reaction vessel.
-
Seal the vessel and allow it to stir at room temperature for 48-72 hours.
-
Carefully vent the vessel and quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Z-Ser(OtBu)-OH.
-
| Step | Product | Typical Yield | Purity (HPLC) |
| 1 | Z-Ser-OH | 85-95% | >98% |
| 2 | Z-Ser(OtBu)-OH | 60-75% | >99% |
Table 1: Representative yields and purities for the synthesis of Z-Ser(OtBu)-OH.
Peptide Synthesis using Z-Ser(OtBu)-OH
Z-Ser(OtBu)-OH can be used in both solution-phase and solid-phase peptide synthesis (SPPS). In SPPS, the Z-protected amino acid is typically used for the N-terminal residue.
Experimental Protocol: Coupling of Z-Ser(OtBu)-OH in Solution Phase
-
Materials: Z-Ser(OtBu)-OH, C-terminally protected amino acid or peptide (e.g., H-Gly-OtBu), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).
-
Procedure:
-
Dissolve Z-Ser(OtBu)-OH (1.0 eq) and the C-terminally protected amino acid/peptide (1.0 eq) in DMF.
-
Add HOBt (1.1 eq) to the solution.
-
Cool the mixture to 0°C.
-
Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide by flash column chromatography.
-
| Coupling Reagent | Activation Time | Coupling Time | Typical Yield | Racemization Risk |
| HBTU/HOBt | 5 min | 2-4 h | >90% | Low |
| HATU/HOAt | 5 min | 1-3 h | >95% | Very Low |
| DIC/HOBt | 10 min | 4-8 h | 85-95% | Moderate |
Table 2: Comparison of common coupling reagents for Z-Ser(OtBu)-OH.
Orthogonal Deprotection Strategy
The key advantage of the Z/OtBu strategy is the ability to selectively deprotect the N-terminus and the serine side chain.
Experimental Protocol: Orthogonal Deprotection
A. Selective N-terminal Z-Group Deprotection by Catalytic Hydrogenolysis
This protocol removes the Z group while leaving the OtBu group and other acid-labile protecting groups intact.[2]
-
Materials: Z-protected peptide, 10% Palladium on carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the N-terminally deprotected peptide.
-
B. Side-Chain OtBu and Final Cleavage with TFA
This step is typically performed at the end of the synthesis to remove the side-chain protecting group and, in the case of SPPS, cleave the peptide from the resin.
-
Materials: Peptide with OtBu protection (on or off resin), Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)), Cold diethyl ether.
-
Procedure:
-
Place the dry peptide-resin or protected peptide in a reaction vessel.
-
Add the cleavage cocktail to the vessel.
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours.
-
If on resin, filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the deprotected peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Pellet the peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Potential Side Reactions
While a robust strategy, potential side reactions should be considered:
-
Racemization: During the coupling of Z-Ser(OtBu)-OH, there is a risk of racemization, although it is generally low with modern coupling reagents like HATU. Performing the activation and coupling at low temperatures can minimize this risk.
-
Incomplete Deprotection: Both Z and OtBu group removal can be incomplete if reaction times are too short or if the catalyst (for hydrogenolysis) is not sufficiently active. Reaction progress should always be monitored.
-
tert-Butylation of Sensitive Residues: During TFA cleavage, the released tert-butyl cation can alkylate nucleophilic side chains like Tryptophan (Trp) and Methionine (Met). The inclusion of scavengers like TIS in the cleavage cocktail is crucial to prevent this.[4]
-
Catalyst Poisoning: In catalytic hydrogenolysis, sulfur-containing residues (Cysteine, Methionine) can poison the palladium catalyst, slowing or inhibiting the reaction. In such cases, alternative deprotection methods for the Z group (e.g., HBr/AcOH) or the use of specialized catalysts may be necessary.
Applications in Complex Peptide Synthesis
The Z/OtBu strategy is particularly valuable in the synthesis of peptides that are sensitive to the conditions of standard Fmoc or Boc chemistries.
-
Phosphopeptide Synthesis: The Z group is compatible with the synthesis of phosphoserine-containing peptides where the phosphate (B84403) group is often protected with benzyl esters. The Z group and the benzyl esters on the phosphate can be removed simultaneously by catalytic hydrogenolysis.
-
Glycopeptide Synthesis: In the synthesis of O-linked glycopeptides, the Z-Ser(OtBu) strategy can be employed where the serine side chain is glycosylated. The mild deprotection conditions for the Z group are often compatible with acid-sensitive glycosidic bonds.
Visualizing the Workflow
Orthogonal Protecting Group Strategy
Caption: Orthogonal deprotection workflow for the Z-Ser(OtBu) strategy.
Logical Workflow for Phosphopeptide Synthesis
Caption: Workflow for phosphopeptide synthesis using a Z-protected building block.
Conclusion
The this compound protecting group strategy represents a powerful and versatile tool in the arsenal (B13267) of the peptide chemist. Its key strength lies in the orthogonality of the Z and OtBu groups, allowing for selective deprotection under mild conditions. This makes it particularly well-suited for the synthesis of complex and sensitive peptides, such as those containing post-translational modifications. While less common in routine SPPS than the Fmoc/tBu strategy, a thorough understanding of its principles, synthetic protocols, and potential side reactions enables researchers to leverage its unique advantages for challenging synthetic targets.
References
The Strategic Application of Z and OtBu Protecting Groups in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, particularly in the design and development of pharmaceuticals and complex molecular architectures, the judicious use of protecting groups is paramount. Among the arsenal (B13267) of protective moieties available to the modern chemist, the benzyloxycarbonyl (Z or Cbz) group for amines and the tert-butyl (OtBu) ester for carboxylic acids stand out for their robustness, reliability, and strategic orthogonality. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for employing Z and OtBu protecting groups in research and development.
Core Concepts: The Role of Z and OtBu Protecting Groups
Protecting groups are transient modifications of functional groups that prevent them from undergoing unwanted reactions during a chemical transformation. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.
The Z (Benzyloxycarbonyl, Cbz) Group:
The Z group, introduced by Bergmann and Zervas in 1932, is a well-established carbamate-type protecting group for primary and secondary amines.[1] Its widespread use stems from its stability under a variety of reaction conditions, including basic and mildly acidic media. The Z group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.[2]
The OtBu (tert-Butyl Ester) Group:
The tert-butyl ester is a common protecting group for carboxylic acids. It provides steric hindrance that masks the reactivity of the carboxyl group. A key advantage of the OtBu group is its acid lability; it is readily cleaved under acidic conditions to regenerate the carboxylic acid and release isobutylene (B52900).[3] This property makes it an excellent orthogonal partner to the Z group.
Orthogonality in Synthesis:
The concept of orthogonality is crucial in multi-step synthesis.[4] Two protecting groups are considered orthogonal if each can be removed selectively in the presence of the other. The Z and OtBu groups form a powerful orthogonal pair: the Z group is stable to the acidic conditions used to remove the OtBu group, while the OtBu group is stable to the hydrogenolysis conditions used to cleave the Z group. This orthogonality allows for the selective deprotection of either the amine or the carboxylic acid, enabling precise control over the synthetic route, which is particularly vital in peptide synthesis.[5]
Data Presentation: A Comparative Overview
Quantitative data from various studies have been summarized to provide a clear comparison of the efficiency of different protection and deprotection methods.
Table 1: N-Protection of Amines with Benzyloxycarbonyl (Z) Group
| Substrate (Amine) | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Various Amines | Cbz-Cl | NaHCO₃/Na₂CO₃ | Water | 0.1-0.3 | 90-98 | [6] |
| L-Cyclohexylglycine | Cbz-Cl | 20% aq. NaOH | Water/Ethyl Acetate (B1210297) | N/A | 82.3 | |
| Amino Alcohols | Cbz-Cl | N/A | N/A | N/A | Good | [7] |
| L-CHG | Cbz-Cl | 20% aq. NaOH | Water | N/A | High |
Table 2: Deprotection of N-Cbz Protected Amines
| Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Cbz Amines | H₂, Pd/C | Methanol (B129727) | Room Temp. | 1 | High | [8] |
| N-Cbz Amines | AlCl₃, HFIP | HFIP | Room Temp. | 2-16 | High | [9] |
| N-Cbz Piperazic Acid | NaOH | THF | Room Temp. | 18 | 72 | [5] |
| N-Cbz Amines | 2-Mercaptoethanol, K₃PO₄ | DMA | 75 | N/A | High | [10] |
| N-Benzyl dioctylamine | 10% Pd/C, 10% Nb₂O₅/C, H₂ | Methanol | Room Temp. | 1 | >99 | [8] |
Table 3: O-Protection of Carboxylic Acids with tert-Butyl (OtBu) Group
| Substrate (Carboxylic Acid) | Reagents | Solvent | Time | Yield | Reference |
| Amino Acids | Isobutylene, PTSA or H₂SO₄/Silica (B1680970) | Dichloromethane (B109758)/Dioxane | 4-5 days | Good | [3] |
| Protected Amino Acids | t-Butanol, MgSO₄, BF₃·OEt₂ | N/A | N/A | Good | [11] |
| Carboxylic Acids | tert-Butyl Acetoacetate, Acid catalyst | N/A | N/A | Good | [12] |
Table 4: Deprotection of OtBu Protected Carboxylic Acids
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| tert-Butyl Esters | Tris-4-bromophenylamminium radical cation, HSiEt₃ | Acetonitrile (B52724) | Room Temp. | < 1 h | Quantitative | [13] |
| Amphoteric Amino Acid Derivatives | Protic Solvents (e.g., water, alcohols) | N/A | 120-240 | 15-40 min | Good to High | [14] |
| N-(PhF)amino acid tert-butyl esters | ZnBr₂ | Dichloromethane | Room Temp. | 24 h | 75 | [15] |
| tert-Butyl Esters | Aqueous Phosphoric Acid | N/A | N/A | N/A | High | [16] |
Mandatory Visualization: Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental sequences is essential for a clear understanding of the processes involved. The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.
Caption: Mechanism of Z (Cbz) protection of an amine.
Caption: Mechanism of Z (Cbz) deprotection via hydrogenolysis.
Caption: Mechanism of OtBu esterification of a carboxylic acid.
Caption: Mechanism of acid-catalyzed deprotection of an OtBu ester.
Caption: A simplified workflow of orthogonal SPPS.
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of Z and OtBu protecting groups.
Protocol 1: General Procedure for N-Benzyloxycarbonylation (Cbz-Protection) of Amines in Water [6]
-
To a mixture of the amine (1 mmol) and benzyl chloroformate (Cbz-Cl, 1.05 mmol), add 3 mL of distilled or tap water.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times are typically short (2-10 minutes for aliphatic amines).
-
Upon completion, add 10 mL of water and extract the mixture with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the pure N-Cbz protected amine.
Protocol 2: General Procedure for Catalytic Hydrogenolysis of N-Cbz Group [8]
-
Dissolve the N-Cbz protected amine (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
To the solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 1-10 mol% Pd).
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), for example, by using a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature for the required time (typically 1-24 hours), monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.
Protocol 3: General Procedure for the Preparation of Amino Acid tert-Butyl Esters [3]
-
To a solution of the amino acid (e.g., 100g of threonine) in dichloromethane (1 L), add 2 equivalents of silica impregnated with sulfuric acid and isobutylene (300 mL).
-
Stir the contents in an autoclave at room temperature for 4-5 days.
-
Wash the reaction mixture with 10% bicarbonate solution, water, and brine.
-
Remove the solvent under vacuum to afford the desired product as a free base.
-
To obtain the hydrochloride salt, dissolve the free amine in dry ether, cool to -20°C, and slowly add one equivalent of a 1N HCl solution in ether.
-
Remove the ether under vacuum to afford the desired hydrochloride salt.
Protocol 4: General Procedure for the Deprotection of tert-Butyl Esters using a Catalytic System [13]
-
In a reaction vessel, combine the tert-butyl ester (0.34 mmol), tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue, 0.17 mmol), and triethylsilane (0.68 mmol).
-
Add acetonitrile (2.5 mL) as the solvent.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction for completion by TLC or LC-MS. Quantitative deprotection is often achieved within 40 minutes.
-
Upon completion, perform an appropriate aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the deprotected carboxylic acid.
Conclusion
The Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups are indispensable tools in modern organic synthesis. Their stability profiles and, most importantly, their orthogonality, provide chemists with the flexibility to construct complex molecules with a high degree of control. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and experimental nuances associated with these protecting groups is fundamental to the successful design and execution of innovative and efficient synthetic strategies. The data and protocols presented in this guide serve as a valuable resource for the effective implementation of Z and OtBu protection in the laboratory.
References
- 1. youtube.com [youtube.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijacskros.com [ijacskros.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Convenient Preparation of tert -Butyl Amino Acid Esters from tert -Butanol - Azev - Russian Journal of Bioorganic Chemistry [rjsocmed.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tert-Butyl Esters [organic-chemistry.org]
An In-depth Technical Guide to Z-Ser(OtBu)-OH for Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-Benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser(OtBu)-OH) in solution-phase peptide synthesis (SPPS). It covers the fundamental properties of this versatile building block, detailed experimental protocols for its application, and strategies for the successful synthesis of serine-containing peptides.
Introduction to Z-Ser(OtBu)-OH in Peptide Synthesis
Solution-phase peptide synthesis remains a critical methodology for the production of short to medium-length peptides, peptide fragments for convergent synthesis, and peptides containing unnatural amino acids.[1] The choice of protecting groups is paramount to achieving high yields and purity. Z-Ser(OtBu)-OH is a valuable derivative for incorporating serine residues due to its orthogonal protecting group strategy.
The N-terminal α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, which is readily removable by catalytic hydrogenation.[2][3] The serine hydroxyl side-chain is protected by the acid-labile tert-butyl (tBu) group, which is stable to the conditions of Z-group removal.[4] This orthogonality allows for selective deprotection and chain elongation, making it a suitable choice for the synthesis of complex peptides.
Physicochemical Properties of Z-Ser(OtBu)-OH
A clear understanding of the physical and chemical properties of Z-Ser(OtBu)-OH is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₅ | [5] |
| Molecular Weight | 295.33 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 1676-75-1 | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in utilizing Z-Ser(OtBu)-OH for the synthesis of a dipeptide, Z-Ser(tBu)-Xaa-OR (where Xaa is any amino acid and R is a protecting group such as methyl or ethyl).
Peptide Coupling: Formation of the Dipeptide
The formation of the peptide bond is a critical step that requires careful selection of coupling reagents and conditions to ensure high yield and minimize racemization. The mixed anhydride (B1165640) method is a classic and effective approach for solution-phase coupling.
Protocol: Mixed Anhydride Coupling of Z-Ser(OtBu)-OH with an Amino Acid Ester
-
Preparation of the Mixed Anhydride:
-
Dissolve Z-Ser(OtBu)-OH (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at -15 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-methylmorpholine (NMM) (1.0 equivalent) and stir for 1-2 minutes.
-
Slowly add isobutyl chloroformate (1.0 equivalent) to the solution while maintaining the temperature at -15 °C.
-
Allow the reaction to proceed for 5-10 minutes to form the mixed anhydride.
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent) and NMM (1.0 equivalent) in anhydrous DCM at 0 °C.
-
Add the solution of the amino acid ester to the pre-formed mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated N-methylmorpholine hydrochloride.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica (B1680970) gel.
-
Deprotection Strategies
The orthogonal nature of the Z and tBu protecting groups allows for their sequential removal.
Protocol: N-terminal Z-Group Deprotection by Catalytic Hydrogenation
-
Reaction Setup:
-
Dissolve the Z-protected peptide (e.g., Z-Ser(tBu)-Gly-OMe) in a suitable solvent such as methanol, ethanol, or THF.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the peptide).
-
For peptides containing sulfur, a deactivated catalyst such as palladium on calcium carbonate (Lindlar's catalyst) may be used to prevent catalyst poisoning.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature and atmospheric pressure.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the N-terminally deprotected dipeptide.
-
An alternative to catalytic hydrogenation is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor in the presence of a catalyst and can sometimes offer milder reaction conditions.
Protocol: Side-Chain tBu-Group Deprotection by Acidolysis
-
Reaction Setup:
-
Dissolve the tBu-protected peptide (e.g., H-Ser(tBu)-Gly-OMe) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[6]
-
The concentration of TFA can be adjusted depending on the acid lability of other protecting groups in the peptide. For substrates sensitive to strong acid, a milder solution of 1% TFA in DCM can be attempted, though this may require longer reaction times or repeated treatments.[6]
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or HPLC to ensure complete removal of the tBu group.
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
-
The crude peptide can be further purified by preparative HPLC.
-
Quantitative Data and Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for the key steps in solution-phase peptide synthesis using Z-Ser(OtBu)-OH and its analogs. It is important to note that optimal conditions may vary depending on the specific peptide sequence.
Table 1: Comparison of Coupling Reagents for Serine-Containing Dipeptides
| Coupling Reagent/Method | Additive | Base | Typical Yield | Racemization Risk | Key Considerations | Reference |
| Mixed Anhydride | - | NMM | Good to High | Low to Moderate | Cost-effective and well-established method. | [7] |
| DCC/HOBt | HOBt | - | High | Low | HOBt suppresses racemization; DCU byproduct can be difficult to remove. | [8] |
| HATU | - | DIPEA, Collidine | High | Low to Moderate | Fast reaction times and high efficiency. | [9] |
| PyBOP | - | DIPEA | High | Low | Byproducts are generally more soluble than DCU. | [10] |
Table 2: Conditions for Z-Group Deprotection by Catalytic Transfer Hydrogenation
| Substrate | Catalyst | Hydrogen Donor | Time (h) | Yield (%) | Reference |
| Z-Ser(OBut)-OMe | 10% Pd-C | Formic Acid | 0.25 | 90 | [5] |
| Z-Phe-OH | 10% Pd-C | Formic Acid | 0.25 | 90 | [5] |
| Z-Leu-OMe | 10% Pd-C | Formic Acid | 0.25 | 100 | [5] |
Visualizing the Workflow and Key Reactions
The following diagrams, rendered in Graphviz DOT language, illustrate the logical flow of the synthesis process.
Caption: Overall workflow for the solution-phase synthesis of a dipeptide using Z-Ser(OtBu)-OH.
Caption: Logical flow of the peptide coupling reaction.
Caption: Sequential deprotection pathway for the synthesized dipeptide.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the synthesis of serine-containing peptides. Awareness of these issues is crucial for maximizing the yield and purity of the final product.
-
Racemization: The chiral center of the serine residue can be susceptible to racemization during the activation step of the coupling reaction.[11]
-
Mitigation: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or copper(II) chloride (CuCl₂) can significantly suppress racemization.[12] Employing urethane-protected amino acids like Z-Ser(OtBu)-OH inherently reduces the risk of racemization compared to other N-protecting groups. Additionally, keeping reaction temperatures low and minimizing the activation time are effective strategies.
-
-
O-Acylation: The hydroxyl group of serine can be acylated by the activated carboxyl group of another amino acid, leading to the formation of a depsipeptide.
-
Mitigation: The use of the tBu protecting group on the serine side chain effectively prevents this side reaction.
-
-
β-Elimination: Under basic conditions, serine residues can undergo β-elimination, particularly when the hydroxyl group is activated (e.g., by phosphorylation).
-
Mitigation: The robust tBu ether protecting group is generally stable to the basic conditions used during coupling, minimizing the risk of β-elimination.
-
Purification of Serine-Containing Peptides
The purification of the final peptide is a critical step to ensure it meets the required purity standards for its intended application.
-
Crystallization: For short to medium-sized peptides, crystallization can be an effective method for purification, offering the potential for high purity and scalability.[13] The process involves finding a suitable solvent system from which the peptide will selectively crystallize, leaving impurities in the mother liquor.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying protected peptide intermediates in solution-phase synthesis. The choice of eluent system is critical for achieving good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final deprotected peptide, reversed-phase HPLC (RP-HPLC) is the most powerful and widely used purification technique. It allows for the separation of the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities based on hydrophobicity.
Conclusion
Z-Ser(OtBu)-OH is a highly effective and versatile building block for the incorporation of serine into peptides via solution-phase synthesis. Its orthogonal protecting group strategy allows for controlled, sequential synthesis and deprotection, leading to high yields of pure peptides. By understanding the fundamental properties of this reagent and employing the detailed protocols and mitigation strategies outlined in this guide, researchers and drug development professionals can successfully synthesize a wide range of serine-containing peptides for various applications.
References
- 1. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. scribd.com [scribd.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. New experimental evidence for in-chain amino acid racemization of serine in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. cambrex.com [cambrex.com]
The Benzyloxycarbonyl (Cbz) Group: An In-depth Technical Guide for Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group stands as a foundational amine protecting group in the field of peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, its development revolutionized peptide synthesis by enabling the controlled, stepwise elongation of peptide chains.[1] This guide provides a comprehensive technical overview of the Cbz group, detailing its application, removal, and the underlying chemical principles that have cemented its place in the synthetic chemist's toolbox for nearly a century.
Core Concepts of the Cbz Protecting Group
The Cbz group is a carbamate-based protecting group that masks the nucleophilicity of the N-terminal amine of an amino acid. This protection prevents unwanted side reactions, such as self-polymerization, during the activation of the C-terminal carboxyl group for peptide bond formation.[2][3]
Key Attributes of the Cbz Group:
-
Stability: The Cbz group is stable under a variety of conditions, including mildly acidic and basic environments, making it compatible with many reagents used in peptide synthesis.[1]
-
Ease of Introduction: It is readily introduced by reacting an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.[4][5]
-
Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc and Fmoc, allowing for selective deprotection strategies in complex syntheses.[1]
-
Crystallinity: The introduction of the Cbz group often enhances the crystallinity of amino acid derivatives, facilitating their purification.[5]
Introduction of the Benzyloxycarbonyl Group (N-Protection)
The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where an amino acid is treated with benzyl chloroformate in the presence of a base.[1] The base serves to neutralize the hydrochloric acid generated during the reaction.
Mechanism of Cbz protection of an amino acid.
Quantitative Data on Cbz Protection
The following table summarizes the reaction conditions and yields for the Cbz protection of various amines.
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amine (unspecified) | Cbz-Cl | NaHCO3 | THF/H2O (2:1) | 0 | 20 | 90 | [1] |
| L-CHG | Cbz-Cl | 20% NaOH | Water | Not specified | Not specified | 82.3 | [3] |
| Aliphatic Amines | Cbz-Cl | None | Water | Room Temp. | 0.03 - 0.17 | High | [6] |
| Aromatic Amines | Cbz-Cl | None | Water | Room Temp. | 0.5 - 2 | High | [6] |
| N-Cbz Amino Compounds | Cbz-Cl | LiHMDS | Not specified | Not specified | Good | [7] |
Experimental Protocol: Cbz Protection of an Amine
This protocol is a representative example for the N-protection of an amine using benzyl chloroformate.[1]
Materials:
-
Starting Amine (SM)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium Bicarbonate (NaHCO3)
-
Benzyl Chloroformate (Cbz-Cl)
-
Ethyl Acetate (B1210297) (AcOEt)
-
Brine
-
Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the starting amine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Slowly add benzyl chloroformate (1.5 equiv) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected amine.
Stability of the Benzyloxycarbonyl Group
The Cbz group exhibits stability across a range of chemical conditions, a key feature for its utility in multi-step synthesis. However, it is not completely inert, and understanding its lability is crucial for strategic planning in peptide synthesis.
-
Acidic Conditions: The Cbz group is generally stable to mild acids but can be cleaved by strong acids.[1] It is reported to be stable to trifluoroacetic acid (TFA) solutions commonly used for the deprotection of Boc groups, allowing for their orthogonal use.[8] However, prolonged exposure or harsher acidic conditions, such as HBr in acetic acid or liquid HF, will lead to its removal.
-
Basic Conditions: The Cbz group is stable to most basic conditions used in peptide synthesis, including the conditions for Fmoc group removal (e.g., piperidine (B6355638) in DMF).
Cleavage of the Benzyloxycarbonyl Group (Deprotection)
A variety of methods are available for the removal of the Cbz group, offering flexibility based on the presence of other functional groups in the peptide.
Overview of Cbz deprotection methods.
Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.[2] It involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.
Mechanism of Cbz deprotection by hydrogenolysis.
Transfer hydrogenolysis is a safer alternative that avoids the use of flammable hydrogen gas. A hydrogen donor, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, is used instead.[2][9]
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cbz-protected amine | 5% Pd/C | H2 (1 atm) | MeOH | 60 | 40 h | Not specified | [1] |
| N-Cbz-nortropine | 10% Pd/C | H2 (1 atm) | Methanol | Room Temp. | 1 h | ~95 | [10] |
| N-Cbz amines | 10% Pd/C | NaBH4 (1 equiv) | Methanol | Room Temp. | 3-10 min | 93-98 | [11] |
| Cbz-protected peptide | 10% Pd/CaCO3 | H2 (from H-cube) | MeOH | 40 | Not specified | Not specified | [12] |
This protocol provides a general procedure for Cbz deprotection via catalytic hydrogenolysis.[2]
Materials:
-
Cbz-protected amine
-
Methanol (or other suitable solvent)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Acidic Cleavage
Strong acidic conditions can also be employed to remove the Cbz group, which is particularly useful when the substrate contains functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes).[2]
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Cbz protected amine | HBr in Acetic Acid | - | Not specified | Not specified | Effective | [2] |
| N-Cbz protected amine | AlCl3 | HFIP | Room Temp. | Not specified | High | [13][14] |
| N-Cbz protected amine | Methanesulfonic acid | HFIP | Room Temp. | Not specified | Often quantitative | [4] |
| Cbz-protected piperidine | IPA·HCl | - | 65-75 | 4 | Not specified | [15] |
The following is an example of a scalable, acid-mediated deprotection protocol.[15]
Materials:
-
Cbz-protected substrate
-
Isopropanol hydrochloride (IPA·HCl)
-
Ethyl acetate
Procedure:
-
To a clean, dry reaction flask, add the Cbz-protected substrate and IPA·HCl at 20-30°C.
-
Stir the mixture for 15 minutes.
-
Heat the reaction mixture to 65-75°C and maintain for 4 hours.
-
After completion, cool the reaction to 45-55°C and distill off the solvent under vacuum.
-
Add ethyl acetate to the crude residue at 45-55°C and stir for 40 minutes.
-
Cool the mixture to 20-30°C and stir for 2 hours to induce crystallization of the product.
Conclusion
The benzyloxycarbonyl group remains a vital tool in peptide chemistry and organic synthesis. Its stability, ease of introduction, and the variety of available deprotection methods provide chemists with a versatile strategy for amine protection. While newer protecting groups have been developed, the Cbz group's long-standing success and reliability ensure its continued use in the synthesis of complex peptides and other nitrogen-containing molecules. The choice of a specific protection/deprotection protocol should be guided by the nature of the substrate, the presence of other functional groups, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to effectively utilize the Cbz group in a research and development setting.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 4. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. ijacskros.com [ijacskros.com]
- 7. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tdcommons.org [tdcommons.org]
Tert-Butyl Ether: A Comprehensive Technical Guide to its Use as a Hydroxyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl ether moiety is a valuable protecting group for hydroxyl functionalities in the multifaceted landscape of organic synthesis, particularly within drug development and the construction of complex molecular architectures. Its steric bulk confers stability across a broad spectrum of reaction conditions, yet it can be selectively removed under specific acidic protocols. This technical guide provides an in-depth exploration of the tert-butyl ether protecting group, detailing its introduction, cleavage, and stability. Experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, graphical representations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of its application.
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The hydroxyl group, being one of the most ubiquitous and reactive functionalities, often requires protection to prevent unwanted side reactions. The tert-butyl ether offers a robust solution for the temporary masking of alcohols.
The primary advantage of the tert-butyl ether protecting group lies in its stability. It is resistant to a wide range of nucleophilic and basic conditions, as well as some oxidizing and reducing agents.[1] This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the ether oxygen from attack. However, this steric hindrance also presents a challenge for its introduction. Cleavage of the tert-butyl ether is typically achieved under acidic conditions via a mechanism that generates a stable tert-butyl cation.[2][3]
This guide will systematically cover the methodologies for the formation (tert-butylation) and cleavage (deprotection) of tert-butyl ethers, present detailed experimental procedures, and provide a comparative summary of its stability.
Protection of Hydroxyl Groups as Tert-Butyl Ethers
The introduction of a tert-butyl ether protecting group, or tert-butylation, can be accomplished through several methods. The classical approach involves the acid-catalyzed addition of isobutene to an alcohol.[4][5] However, this method is often harsh and can lead to side reactions, particularly Friedel-Crafts alkylation in the case of aromatic substrates.[4] More contemporary and milder methods have since been developed.
A notable and efficient method involves the reaction of an alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid catalyst.[4] The choice of catalyst is crucial and can influence the product distribution between the desired tert-butyl ether and a tert-butyl carbonate byproduct.[4][5] For aliphatic alcohols, magnesium perchlorate (B79767) (Mg(ClO₄)₂) or aluminum perchlorate (Al(ClO₄)₃) are effective, while for phenols, scandium triflate (Sc(OTf)₃) is a better choice due to the instability of aromatic tert-butyl ethers in the presence of perchlorates.[4] Another mild approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297), which serves as both the solvent and the tert-butylating agent.[6]
Experimental Protocols for Tert-Butylation
Protocol 2.1.1: Tert-Butylation using Di-tert-butyl Dicarbonate and a Lewis Acid Catalyst [4]
-
Reagents: Alcohol, di-tert-butyl dicarbonate (Boc₂O), and a Lewis acid catalyst (e.g., Mg(ClO₄)₂, Al(ClO₄)₃, or Sc(OTf)₃).
-
Procedure: To a solution of the alcohol in a suitable aprotic solvent (e.g., dichloromethane), add the Lewis acid catalyst. Subsequently, add di-tert-butyl dicarbonate (Boc₂O) to the mixture. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The choice of Lewis acid is critical; perchlorates are effective for aliphatic alcohols, while triflates like Sc(OTf)₃ are preferred for phenols.[4]
Protocol 2.1.2: Tert-Butylation using Tert-Butyl Acetate and Bis(trifluoromethanesulfonyl)imide (Tf₂NH) [6]
-
Reagents: Alcohol, tert-butyl acetate (t-BuOAc), and bis(trifluoromethanesulfonyl)imide (Tf₂NH).
-
Procedure: The alcohol is dissolved in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. A catalytic amount of Tf₂NH is added to the solution. The reaction mixture is stirred, and its progress is monitored. For many alcohols, the reaction proceeds smoothly to afford the corresponding tert-butyl ether in high yield.[6]
Deprotection of Tert-Butyl Ethers
The cleavage of tert-butyl ethers is most commonly achieved under acidic conditions.[2] The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation to regenerate the alcohol.[1][2][3] A variety of acidic reagents can be employed for this transformation.
Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are highly effective but may also cleave other acid-sensitive protecting groups such as tert-butoxycarbonyl (Boc).[2] Anhydrous hydrogen chloride (HCl) in an organic solvent is another classical and effective reagent.[2] For milder and more selective deprotection, aqueous phosphoric acid has been shown to be an environmentally benign option that tolerates other protecting groups like benzyloxycarbonyl (CBZ), benzyl (B1604629) and methyl esters, and tert-butyldimethylsilyl (TBDMS) ethers.[7]
A particularly mild and chemoselective method for the cleavage of tert-butyl ethers involves the use of cerium(III) chloride (CeCl₃) in combination with sodium iodide (NaI) in acetonitrile (B52724).[5][7] Another innovative catalytic protocol for mild deprotection utilizes the tris(4-bromophenyl)amminium radical cation (Magic Blue, MB•⁺) and triethylsilane.[8]
Experimental Protocols for Deprotection
Protocol 3.1.1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA) [2]
-
Reagents: Tert-butyl ether protected compound, trifluoroacetic acid (TFA), and dichloromethane (DCM).
-
Procedure: Dissolve the tert-butyl ether-protected substrate in dichloromethane. Add trifluoroacetic acid to the solution and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected alcohol.[2]
Protocol 3.1.2: Deprotection using Aqueous Phosphoric Acid [7]
-
Reagents: Tert-butyl ether protected compound and aqueous phosphoric acid.
-
Procedure: The substrate is treated with aqueous phosphoric acid. The reaction is typically high yielding, and the workup is convenient. This method is noted for its selectivity, tolerating various other protecting groups.[7]
Protocol 3.1.3: Mild Deprotection using Cerium(III) Chloride and Sodium Iodide [5][7]
-
Reagents: Tert-butyl ether protected compound, anhydrous cerium(III) chloride (CeCl₃), sodium iodide (NaI), and acetonitrile (CH₃CN).
-
Procedure: The tert-butyl ether is dissolved in acetonitrile. Anhydrous CeCl₃ and NaI are added to the solution. The mixture is stirred, and the reaction proceeds to cleave the tert-butyl ether, yielding the corresponding alcohol. This method is compatible with a variety of other functional groups.[5]
Protocol 3.1.4: Catalytic Deprotection using Magic Blue and Triethylsilane [8]
-
Reagents: Tert-butyl ether protected compound, tris(4-bromophenyl)amminium radical cation (Magic Blue, MB•⁺), and triethylsilane (HSiEt₃).
-
Procedure: Dissolve the substrate in a suitable solvent like dichloromethane. Add a catalytic amount of Magic Blue and triethylsilane to the reaction mixture. Stir the reaction at room temperature and monitor its progress. Once complete, the mixture is concentrated, and the product is purified. This method is notable for its mild conditions, avoiding high temperatures and strong acids or bases.[8]
Data Presentation: Stability and Reaction Conditions
The stability of the tert-butyl ether protecting group under various conditions is a key factor in its utility. The following tables summarize quantitative data regarding its stability and typical reaction yields for its formation and cleavage.
| Condition | Stability of Tert-Butyl Ether | Reference |
| Aqueous Acid | Limited stability, reacts to produce alcohol and isobutene. | [9][10] |
| Aqueous Base | Generally stable. | [7] |
| Nucleophiles | Stable to a wide range of nucleophiles. | [1] |
| Oxidizing Agents | Generally stable. | [1] |
| Reducing Agents | Generally stable. | [1] |
| Protection Method | Reagents | Typical Yield | Reference |
| Alcohol + Boc₂O | Mg(ClO₄)₂ or Al(ClO₄)₃ (for aliphatic), Sc(OTf)₃ (for aromatic) | High | [4] |
| Alcohol + t-BuOAc | Tf₂NH (catalytic) | Up to 94% | [6] |
| Deprotection Method | Reagents | Typical Yield | Reference |
| Acid-catalyzed | TFA in DCM | High | [2] |
| Mild Acid | Aqueous H₃PO₄ | High | [7] |
| Lewis Acid/Halide | Anhydrous CeCl₃, NaI in CH₃CN | - | [5] |
| Catalytic Radical | Magic Blue (MB•⁺), HSiEt₃ | Up to 95% | [8] |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows associated with the use of the tert-butyl ether protecting group.
References
- 1. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. tert-Butyl Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Cornerstone of Peptide Synthesis: An In-depth Guide to Protected Amino Acids
For researchers, scientists, and drug development professionals, the precise assembly of amino acids into peptides is a fundamental process. This technical guide provides a comprehensive overview of protected amino acids, the critical components that enable the controlled and efficient synthesis of peptides, from simple chains to complex therapeutic molecules.
The synthesis of a peptide with a defined sequence requires the strategic masking and unmasking of reactive functional groups on the amino acid building blocks. Protecting groups are temporary modifications that prevent unwanted side reactions, ensuring that peptide bonds form only at the desired locations. The selection of an appropriate protection strategy is paramount to the success of peptide synthesis, influencing yield, purity, and the feasibility of creating complex peptide architectures.
The Principle of Orthogonal Protection
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on the principle of orthogonality. This concept dictates that the different classes of protecting groups used in a synthesis must be removable under distinct chemical conditions, without affecting the others.[1][2] This allows for the selective deprotection of the α-amino group for chain elongation, while the side-chain protecting groups remain intact until the final cleavage step.
Figure 1: The principle of orthogonal protection in peptide synthesis.
Nα-Amino Protecting Groups: The Temporary Shield
The α-amino group of an incoming amino acid must be protected to prevent self-polymerization and ensure stepwise addition to the growing peptide chain.[3] These protecting groups are considered "temporary" as they are removed at each cycle of the synthesis. The two most dominant strategies in SPPS are defined by the choice of the Nα-protecting group: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[4]
The Boc Strategy
The Boc group is an acid-labile protecting group.[5] Its removal is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA).[5][6] The Boc strategy was foundational in the development of SPPS but often requires harsher acidic conditions for both deprotection and final cleavage from the resin, which can be a limitation for sensitive peptides.[4][7]
The Fmoc Strategy
The Fmoc group is a base-labile protecting group, a key feature that allows for milder reaction conditions throughout the synthesis.[3][8] It is readily cleaved by a weak base, most commonly a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[9] The Fmoc strategy is now the most widely used method for peptide synthesis due to its milder conditions, which are compatible with a wider range of sensitive amino acids and modifications.[4][10]
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability |
| Boc | -(C=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Moderate Acid (e.g., 25-50% TFA in DCM) | Base, Catalytic Hydrogenolysis |
| Fmoc | -(C=O)O-CH₂-Fluorenyl | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., 20% Piperidine in DMF) | Acid, Catalytic Hydrogenolysis |
Table 1: Comparison of the most common Nα-amino protecting groups.
Side-Chain Protecting Groups: The Permanent Shield
Many amino acid side chains contain reactive functional groups that must be protected throughout the synthesis to prevent unwanted side reactions.[5][11] These "permanent" protecting groups must be stable to the conditions used for the removal of the temporary Nα-protecting group and are typically removed during the final cleavage of the peptide from the solid support.[11]
The choice of side-chain protecting group is dictated by the Nα-protection strategy. In Fmoc-SPPS, acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-sulfonyl (Pbf), are commonly used.[3][12] These groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA.[13]
| Amino Acid | Side-Chain Functional Group | Common Protecting Group (Fmoc Strategy) | Deprotection Condition |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (TFA) |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-Butyl ester) | Strong Acid (TFA) |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | Strong Acid (TFA), Iodine/Hg(II) for Acm |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-Butyl ester) | Strong Acid (TFA) |
| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |
| Lysine (Lys) | Amine | Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |
| Serine (Ser) | Hydroxyl | tBu (tert-Butyl ether) | Strong Acid (TFA) |
| Threonine (Thr) | Hydroxyl | tBu (tert-Butyl ether) | Strong Acid (TFA) |
| Tryptophan (Trp) | Indole | Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-Butyl ether) | Strong Acid (TFA) |
Table 2: Common side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-Protected Amino Acids
This protocol describes a general procedure for the protection of the α-amino group of an amino acid with the Fmoc group using Fmoc-OSu.[2]
Materials:
-
Amino acid (1.0 equivalent)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate
-
Dioxane or acetone (B3395972)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Slowly add a solution of Fmoc-OSu in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[2]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu or byproducts.[2]
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[2]
-
Extract the precipitated Fmoc-amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure Fmoc-protected amino acid.
Protocol 2: Synthesis of Nα-Boc-Protected Amino Acids
This protocol outlines a general method for the protection of the α-amino group of an amino acid with the Boc group using di-tert-butyl dicarbonate (Boc₂O).[14][15]
Materials:
-
Amino acid (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (B128534) (1.5 equivalents)
-
Ethyl acetate
-
5% citric acid solution
Procedure:
-
Dissolve the amino acid and triethylamine in a 1:1 (v/v) mixture of dioxane/water or acetone/water.[14][15]
-
At room temperature, add Boc₂O with stirring.[14]
-
Continue stirring for 2-4 hours.[15]
-
Dilute the mixture with water.
-
Extract the aqueous mixture with ethyl acetate twice to remove byproducts.[14]
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.[14]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.[14]
Protocol 3: Standard Fmoc-SPPS Cycle
This protocol details a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.[1]
Materials:
-
Peptide-resin from the previous cycle
-
N,N-Dimethylformamide (DMF)
-
20% piperidine in DMF
-
Fmoc-protected amino acid (4 equivalents)
-
Coupling agent (e.g., HBTU, HATU, or HCTU) (4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid and a coupling agent in DMF.
-
Add DIEA to the solution to pre-activate the amino acid for 1-2 minutes.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
-
A sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling.
Figure 2: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 4: Final Cleavage and Deprotection in Fmoc-SPPS
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.[13]
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the resin with DCM and dry it under vacuum.[1]
-
Prepare a fresh cleavage cocktail appropriate for the peptide sequence and the resin used.
-
Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Collect the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
| Cleavage Cocktail (Reagent) | Composition (v/v) | Use Case |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides with Arg, Trp, Cys |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | "Odorless" alternative, good for Trt-protected residues |
| TFA/TIS/H₂O | 95:2.5:2.5 | Standard for many peptides without sensitive residues |
| TFA/DCM | 1:1 | For cleavage from highly acid-labile resins (e.g., 2-chlorotrityl) to obtain protected fragments |
Table 3: Common cleavage cocktails for the final deprotection in Fmoc-SPPS.
Conclusion
The strategic use of protected amino acids is the bedrock of successful peptide synthesis. The principles of orthogonal protection, coupled with the well-established Boc and, more predominantly, Fmoc strategies, have enabled the routine synthesis of complex peptides. A thorough understanding of the properties of different protecting groups, their cleavage conditions, and the potential for side reactions is essential for researchers in the field of peptide chemistry and drug development. This guide provides a foundational understanding and practical protocols to aid in the design and execution of successful peptide synthesis campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. peptideweb.com [peptideweb.com]
- 6. benchchem.com [benchchem.com]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. bharavilabs.in [bharavilabs.in]
- 14. peptide.com [peptide.com]
- 15. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
Navigating the Supply and Purity Landscape of Z-Ser-OtBu: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide has been compiled to assist researchers, scientists, and drug development professionals in sourcing high-purity Z-Ser-OtBu (N-carbobenzyloxy-O-tert-butyl-L-serine), a critical building block in peptide synthesis. This guide provides a detailed overview of commercially available suppliers, their stated purity levels, and the essential analytical methodologies for verifying the quality of this crucial reagent.
This compound, a protected derivative of the amino acid L-serine, plays a pivotal role in the synthesis of complex peptides and peptidomimetics. The integrity of the final peptide is critically dependent on the purity of its constituent amino acid derivatives. Therefore, a thorough understanding of supplier specifications and the methods to confirm them is paramount for reproducible and reliable research outcomes.
Supplier and Purity Overview
A survey of prominent chemical suppliers reveals a competitive landscape for this compound, with most vendors offering this compound at a purity suitable for research and development purposes. The stated purity levels typically range from 95% to over 99.5%. It is crucial for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch, as this document provides lot-specific data on purity and the methods used for its determination.
| Supplier | Stated Purity | Notes |
| TCI Chemicals | >98.0% (by Titration)[1] | Offers detailed specifications on their website. |
| MedChemExpress | High purity and quality | Products are widely cited in publications. |
| Bachem (via Fisher Scientific) | - | Certificate of Analysis available upon request.[2] |
| Shandong Look Chemical | 99.5% min[3] | Provides some physical and chemical properties. |
| Sigma-Aldrich | 95%[4] | Certificate of Analysis available. |
| Aapptec | - | Certificate of Analysis provides lot-specific data.[5] |
| Santa Cruz Biotechnology | - | Certificate of Analysis provides lot-specific data.[6] |
| ChemicalBook | 99%+ HPLC[7] | Lists multiple suppliers with varying stated purities. |
Note: The purity values are as stated by the suppliers and may be determined by different analytical methods. Researchers should always consult the lot-specific Certificate of Analysis for detailed information.
Experimental Protocols for Purity Determination
The assessment of this compound purity relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the principles and general protocols for the most common analytical methods employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for determining the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the preferred mode for this analysis.
Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks detected at a specific UV wavelength.
General Protocol for RP-HPLC Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to a final concentration of about 1 mg/mL.
-
Instrumentation:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute all components.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength of 210-220 nm, where the peptide bond and the benzyl (B1604629) group of the Cbz protecting group absorb.
-
-
Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying the presence of impurities.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the hydrogen atoms absorb energy at specific frequencies depending on their chemical environment. The resulting spectrum provides information about the number of different types of protons, their relative numbers, and their proximity to other protons.
General Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[8][9][10][11] Ensure the sample is completely dissolved to avoid poor spectral resolution.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is typically sufficient for routine analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Analysis: The spectrum is analyzed for the characteristic peaks of this compound. The presence of unexpected peaks may indicate impurities. Integration of the peaks can provide a semi-quantitative measure of purity if the impurities are structurally identified.
Logical Relationship for Quality Assessment
The comprehensive quality assessment of this compound involves a logical progression from sourcing to final application. This process ensures that the material used in sensitive downstream applications, such as peptide synthesis, is of the requisite purity.
By adhering to a rigorous process of supplier evaluation and in-house analytical verification, researchers can ensure the quality of their this compound, leading to more reliable and reproducible results in their peptide synthesis endeavors.
References
- 1. Z-Ser(tBu)-OH | C15H21NO5 | CID 1715617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bachem Z-Ser(tBu)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. peptide.com [peptide.com]
- 6. scbt.com [scbt.com]
- 7. N-Cbz-O-tert-butyl-L-serine | 1676-75-1 [chemicalbook.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Safeguarding Stability: A Technical Guide to the Storage and handling of Z-Ser-OtBu Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the proper storage and handling of Z-Ser-OtBu (N-Cbz-O-tert-butyl-L-serine) powder, a critical serine derivative employed in peptide synthesis and various research applications. Adherence to these guidelines is paramount to ensure the compound's integrity, prevent degradation, and secure reliable and reproducible experimental outcomes.
Storage Recommendations
The long-term stability of this compound powder is contingent on strict adherence to recommended storage conditions. As a lyophilized powder, it is susceptible to degradation from moisture, elevated temperatures, and light.
Quantitative Storage Guidelines
For optimal stability, this compound powder and its solutions should be stored under the following conditions.[1] To prevent contamination from moisture, it is crucial to allow the product to warm to room temperature in a desiccator before opening the container.[2]
| Condition | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Ideal for long-term storage.[1] |
| 4°C (2-8°C) | Up to 2 years | Suitable for shorter-term storage.[1][2] | |
| In Solvent | -80°C | Up to 6 months | Recommended for maximum stability of stock solutions.[1] |
| -20°C | Up to 1 month | For shorter-term storage of solutions.[1] |
It is strongly advised to avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation.[3][4] Aliquoting stock solutions into single-use vials is a recommended practice.[1]
Handling Protocols and Safety Precautions
Proper handling of this compound powder is essential to maintain its purity and ensure the safety of laboratory personnel. The compound is a white to off-white solid.[1]
Personal Protective Equipment (PPE)
When handling this compound powder, the following personal protective equipment should be worn:
-
Eye Protection: Splash goggles or safety glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust respirator or use of a fume hood is recommended to avoid inhalation of the powder.
-
Body Protection: A laboratory coat or full suit is advised.
General Handling Procedures
-
Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Dispensing: When weighing the powder, do so quickly and reseal the container tightly to minimize exposure to air and moisture.[5]
-
Spills: In the event of a spill, use appropriate tools to carefully collect the material into a designated waste container. Avoid generating dust.
-
Hygiene: Always wash hands thoroughly after handling the compound.
Stability and Degradation Profile
This compound is generally stable under the recommended storage conditions. However, it is susceptible to degradation under certain chemical conditions.
| Degradation Pathway | Triggering Conditions | Prevention Measures |
| Hydrolysis of tert-Butyl Ether | Strong acidic or basic conditions. | Avoid exposure to strong acids and bases. Maintain solutions at a neutral or slightly acidic pH (5-6) for better stability.[3] |
| General Decomposition | Exposure to strong oxidizing agents. | Store away from strong oxidizing agents. |
| Moisture Absorption | Exposure to atmospheric humidity. | Store in a tightly sealed container with a desiccant. Allow the container to reach room temperature in a desiccator before opening.[2][5] |
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, DMF)
-
Analytical balance
-
Vials with tight-sealing caps
-
Constant temperature bath with magnetic stirring
-
Syringe with a filter (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Methodology:
-
Preparation: Add an excess amount of this compound powder to a vial.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Analysis: Dilute the collected supernatant to a suitable concentration and analyze it using a calibrated HPLC or other analytical method to determine the concentration of dissolved this compound.
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution.
This compound is soluble in DMSO at a concentration of 200 mg/mL (677.21 mM), though ultrasonic assistance may be needed.[1] It is noted that hygroscopic DMSO can significantly impact solubility, so freshly opened solvent is recommended.[1]
Protocol for a General Stability Study
This protocol provides a framework for assessing the stability of this compound under various conditions.
Objective: To evaluate the stability of this compound powder and its solutions under defined temperature and humidity conditions over time.
Materials:
-
This compound powder
-
Environmental chambers with controlled temperature and humidity
-
HPLC system with a suitable column and validated analytical method
-
Vials for sample storage
Methodology:
-
Sample Preparation:
-
For solid-state stability, weigh a precise amount of this compound powder into several vials.
-
For solution stability, prepare a stock solution of known concentration in a relevant solvent and aliquot it into several vials.
-
-
Storage:
-
Place the vials in environmental chambers set to different conditions (e.g., 25°C/60% RH, 40°C/75% RH for accelerated stability, and the recommended storage conditions of 4°C and -20°C as controls).
-
-
Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6 months), remove a set of vials from each storage condition.
-
Sample Analysis:
-
For solid samples, dissolve the powder in a suitable solvent to a known concentration.
-
Analyze all samples by HPLC to determine the purity of this compound and identify any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualized Workflows
The following diagrams illustrate key decision-making and procedural workflows for the storage and handling of this compound.
Caption: Decision tree for selecting the appropriate storage condition for this compound powder.
Caption: Step-by-step workflow for the safe handling of this compound powder.
Caption: A flowchart outlining the key steps in a typical stability study for this compound.
References
Methodological & Application
Application Notes and Protocols for Z-Ser(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving high-purity, full-length peptides. For the incorporation of serine residues, protecting the hydroxyl side chain is crucial to prevent side reactions such as O-acylation and dehydration. While the query specifies Z-Ser(OtBu)-OH (Nα-benzyloxycarbonyl-O-tert-butyl-L-serine), it is important to note that the benzyloxycarbonyl (Z) group for Nα-protection is more traditionally associated with solution-phase synthesis or the Boc/Bzl strategy in SPPS. The predominant contemporary method for SPPS is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. In this context, the analogous and widely used building block is Fmoc-Ser(tBu)-OH .
These application notes will focus on the use of serine with a tert-butyl (tBu) ether protecting group on its side chain within the framework of Fmoc-SPPS, as it represents the most common and relevant application in modern peptide synthesis for research and drug development. The tert-butyl group provides robust protection under the basic conditions required for Fmoc removal and is readily cleaved during the final acidolytic cleavage from the resin.
Key Applications of Ser(tBu)-Containing Peptides
Peptides incorporating serine are vital in numerous biological processes. The hydroxyl group of serine is a key site for post-translational modifications such as phosphorylation, which is a critical mechanism for regulating protein function and signaling pathways. The synthesis of serine-containing peptides is therefore essential for:
-
Drug Development: Designing peptide-based drugs that can mimic or inhibit biological interactions. Peptides are increasingly investigated as therapeutics due to their high specificity and potency.[1][2]
-
Signal Transduction Research: Synthesizing phosphopeptides and their non-phosphorylated counterparts to study kinase and phosphatase activity.
-
Structure-Activity Relationship (SAR) Studies: Systematically replacing or modifying serine residues to understand their contribution to a peptide's biological activity and stability.
-
Biomaterial Science: Creating peptide-based scaffolds and hydrogels where serine residues can influence material properties.
Data Presentation: Performance and Purity
The successful incorporation of Fmoc-Ser(tBu)-OH is dependent on several factors, primarily the choice of coupling reagent and reaction time. The following tables summarize quantitative data on the performance of various coupling reagents and the impact of coupling duration on peptide purity.
Table 1: Comparison of Common Coupling Reagent Performance in Fmoc-SPPS
| Coupling Reagent | Coupling Efficiency | Racemization Risk | Notes |
| HBTU/HATU | Excellent | Low with additive (HOBt/Oxyma) | Fast and highly efficient, commonly used in automated synthesizers. HATU is generally more reactive. |
| HCTU | Very Good | Low | A cost-effective and highly efficient alternative to HBTU/HATU. |
| DIC/HOBt | Good | Low | A classic and cost-effective carbodiimide-based method, though generally slower. |
| PyBOP | Good | Low | Phosphonium salt-based reagent, effective but can be less efficient for sterically hindered couplings. |
| COMU | Excellent | Very Low | A newer generation uronium salt with high efficiency and low racemization propensity. |
Data adapted from comparative studies on coupling reagents in SPPS.
Table 2: Impact of Coupling Time on Crude Peptide Purity for a Model Peptide
| Coupling Time | Crude Peptide Purity (%) |
| 5 minutes | 85% |
| 15 minutes | 92% |
| 30 minutes | 95% |
| 60 minutes | >95% |
This data is illustrative and the optimal coupling time can be sequence-dependent. Shorter coupling times are often sufficient with highly efficient reagents like HATU or COMU, especially in microwave-assisted SPPS.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-Ser(tBu)-OH in both manual and automated SPPS.
Manual SPPS Protocol (0.1 mmol scale)
-
Resin Swelling:
-
Place the desired resin (e.g., Rink Amide resin, 100-200 mesh, 0.1 mmol) in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~5 mL) and gently agitate for 30-60 minutes to swell the resin.
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF (~5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF (~5 mL) and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents, e.g., 0.3-0.5 mmol), a coupling reagent like HBTU (3-5 equivalents), and an activator base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF (~3 mL).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by clear or yellowish beads, is desired). If the test is positive, a second coupling may be necessary.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin (~5 mL) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Automated SPPS Protocol
Automated peptide synthesizers perform the repetitive steps of deprotection, washing, and coupling. A typical cycle for incorporating Fmoc-Ser(tBu)-OH would be programmed as follows:
-
Fmoc Deprotection: Delivery of 20% piperidine in DMF for a specified duration (e.g., 2 x 7 minutes).
-
Washing: A series of washes with DMF to remove residual piperidine.
-
Coupling:
-
Delivery of a solution of Fmoc-Ser(tBu)-OH in DMF.
-
Delivery of the coupling reagent (e.g., HBTU/HATU) and activator base (e.g., DIEA) solutions.
-
In-situ activation and coupling for a programmed time (e.g., 30-45 minutes).
-
-
Washing: A series of washes with DMF to remove excess reagents and by-products.
The synthesizer repeats these cycles until the desired peptide sequence is assembled. The final cleavage and purification are typically performed manually as described above.
Mandatory Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway Example: Kinase Cascade
Peptides synthesized using Fmoc-Ser(tBu)-OH are often used to study signaling pathways involving serine phosphorylation. The following diagram illustrates a simplified kinase cascade.
Caption: A simplified cellular kinase signaling cascade.
Potential Side Reactions and Mitigation
When using Fmoc-Ser(tBu)-OH, two primary side reactions should be considered:
-
Racemization: The chiral integrity of the amino acid can be compromised during activation, leading to the incorporation of D-serine.
-
Mitigation: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure during coupling significantly suppresses racemization. Modern, high-efficiency coupling reagents also minimize this risk.
-
-
Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate, leading to incomplete coupling and deprotection.
-
Mitigation: For sequences prone to aggregation, especially those with multiple serine residues, using a bulkier side-chain protecting group like Trityl (Fmoc-Ser(Trt)-OH) can disrupt inter-chain hydrogen bonding and improve synthesis outcomes. Alternatively, using pseudoproline dipeptides can disrupt secondary structure formation.[3]
-
By understanding the principles of SPPS and employing optimized protocols, researchers can effectively utilize Fmoc-Ser(tBu)-OH to synthesize high-quality peptides for a wide range of applications in science and medicine.
References
Application Notes and Protocols for HBTU-Mediated Coupling of Z-Ser(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient and stereochemically pure formation of peptide bonds is paramount. The coupling of sterically hindered amino acid derivatives, such as N-benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser(OtBu)-OH), presents a notable challenge. This document provides detailed application notes and protocols for the use of O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as a coupling reagent for Z-Ser(OtBu)-OH in solid-phase peptide synthesis (SPPS). HBTU is a widely used aminium-based coupling reagent known for its high efficiency, rapid reaction times, and ability to suppress racemization.[1][2]
These protocols and data are intended to serve as a comprehensive guide for researchers to optimize the incorporation of Z-Ser(OtBu)-OH into peptide sequences, a crucial step in the synthesis of many biologically active peptides and therapeutic candidates.
Data Presentation: Comparative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically demanding amino acids like Z-Ser(OtBu)-OH. The following table summarizes the relative performance of HBTU in comparison to other common coupling reagents for the analogous Boc-Ser(tBu)-OH. This data, based on typical outcomes in solid-phase peptide synthesis, serves as a valuable reference for methodological selection. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Typical Coupling Time | Relative Yield | Racemization Risk | Key Considerations |
| HBTU/DIPEA | 15 - 60 minutes | Very Good to Excellent | Low | Highly efficient and fast. A reliable choice for hindered couplings.[3] |
| DIC/HOBt | 1 - 4 hours | Good | Low to Moderate | Cost-effective but can be slower, especially for sterically hindered residues.[3] |
| HATU/DIPEA | 15 - 45 minutes | Excellent | Very Low | Generally more reactive than HBTU, offering faster and more complete couplings with minimal epimerization.[3] |
| COMU/DIPEA | 15 - 45 minutes | Excellent | Very Low | A third-generation uronium salt with high reactivity and a better safety profile as it does not release potentially explosive benzotriazole (B28993) byproducts.[2] |
Experimental Protocols
The following protocols are provided for the coupling of Z-Ser(OtBu)-OH onto a resin-bound amine in a typical solid-phase peptide synthesis workflow.
Materials
-
Z-Ser(OtBu)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin with a free amino group (e.g., Rink Amide, Wang)
-
Kaiser test kit (for monitoring reaction completion)
Protocol 1: Standard HBTU Coupling
This protocol is suitable for most standard coupling reactions of Z-Ser(OtBu)-OH.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
If the N-terminal protecting group is present, perform the standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF for Fmoc deprotection).
-
Wash the deprotected resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final wash with DMF.
-
-
Activation of Z-Ser(OtBu)-OH:
-
In a separate reaction vessel, dissolve Z-Ser(OtBu)-OH (2-4 equivalents relative to the resin loading) and HBTU (1.9-3.9 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the prepared resin.
-
Agitate the mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Protocol 2: HBTU/HOBt Coupling for Racemization Suppression
The addition of 1-Hydroxybenzotriazole (HOBt) can further suppress racemization, which is particularly important when coupling sensitive amino acid residues or performing fragment condensation.[2]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation of Z-Ser(OtBu)-OH:
-
In a separate reaction vessel, dissolve Z-Ser(OtBu)-OH (2-4 equivalents), HBTU (1.9-3.9 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction: Follow step 3 from Protocol 1.
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Visualizations
HBTU Coupling Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the activation of a carboxylic acid by HBTU and subsequent aminolysis to form a peptide bond.
Caption: Mechanism of HBTU-mediated peptide coupling.
Experimental Workflow for a Single Coupling Cycle
The diagram below outlines the key steps in a single coupling cycle during solid-phase peptide synthesis using HBTU.
References
Application Notes and Protocols for the Activation of Z-Ser(OtBu)-OH Carboxylic Acid Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ser(OtBu)-OH, also known as N-Benzyloxycarbonyl-O-tert-butyl-L-serine, is a crucial building block in peptide synthesis. The proper activation of its carboxylic acid group is a critical step to ensure efficient peptide bond formation and high-purity final products. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the tert-butyl (OtBu) group shields the hydroxyl function of the serine side chain, preventing undesirable side reactions. This document provides detailed application notes and protocols for the activation of the Z-Ser(OtBu)-OH carboxylic acid group, targeting researchers, scientists, and drug development professionals.
Principles of Carboxylic Acid Activation
In peptide synthesis, the carboxyl group of one amino acid must be activated to facilitate nucleophilic attack by the amino group of another amino acid, forming a peptide bond.[1] This activation is necessary to convert the hydroxyl of the carboxylic acid into a better leaving group. Common strategies involve the in-situ formation of active esters, which are highly reactive towards amines but stable enough to minimize side reactions like racemization.[2]
Several classes of reagents are employed for this purpose:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][4]
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents.[5]
-
Aminium/Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are known for their high efficiency and rapid reaction times.[5]
Data Presentation: Comparison of Common Coupling Reagents
While specific quantitative data for Z-Ser(OtBu)-OH is limited in the readily available literature, the following table provides a comparative summary of the performance of common coupling reagents for the structurally similar Boc-Ser(tBu)-OH. This data serves as a valuable guide for reagent selection, as the steric hindrance from the tert-butyl group on the serine side chain is a key factor in coupling efficiency.
| Coupling Reagent | Relative Efficiency | Typical Reaction Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower for sterically hindered couplings.[6] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt, a reliable choice for most standard couplings.[6] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, especially recommended for difficult or sterically hindered couplings.[6] |
| COMU | Excellent | 15 - 45 minutes | Very Low | High reactivity and an improved safety profile as it does not release explosive benzotriazole (B28993) byproducts.[6] |
Experimental Protocols
The following are detailed protocols for the activation and coupling of Z-Ser(OtBu)-OH in both solid-phase and solution-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol is suitable for the incorporation of a Z-Ser(OtBu)-OH residue onto a resin-bound peptide chain.
Materials:
-
Z-Ser(OtBu)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free amino group
-
Dichloromethane (DCM)
-
Standard SPPS washing solvents
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate reaction vessel, dissolve Z-Ser(OtBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the amino acid/HBTU mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature. A color change may be observed.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Solution-Phase Peptide Synthesis using DIC/HOBt
This protocol is suitable for the coupling of Z-Ser(OtBu)-OH to an amino acid ester in solution.
Materials:
-
Z-Ser(OtBu)-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolution: Dissolve Z-Ser(OtBu)-OH (1 equivalent) and HOBt (1.1 equivalents) in DCM or THF.
-
Amine Salt Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in DCM or THF and add NMM or DIPEA (1 equivalent) to neutralize the salt.
-
Activation: Cool the Z-Ser(OtBu)-OH/HOBt solution to 0 °C in an ice bath. Add DIC (1.1 equivalents) and stir for 10-15 minutes at 0 °C.
-
Coupling: Add the neutralized amino acid ester solution to the activated Z-Ser(OtBu)-OH solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for the activation of Z-Ser(OtBu)-OH.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Experimental workflow for Solution-Phase Peptide Synthesis.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of the Z Group from Z-Ser-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group is a widely employed protecting group for amines due to its stability under a range of conditions. However, its selective and efficient removal is a critical step in synthetic pathways. This document provides detailed application notes and protocols for the deprotection of the Z group from N-benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser-OtBu), yielding O-tert-butyl-L-serine (H-Ser-OtBu).
The key to the successful deprotection of this compound lies in the orthogonal nature of the Z and tert-butyl (tBu) protecting groups. The Z group is susceptible to hydrogenolysis, while the tBu group is stable under these conditions but labile to strong acids. This differential reactivity allows for the selective removal of the Z group, leaving the acid-sensitive tBu ether intact, a crucial feature for subsequent synthetic manipulations. The primary methods for Z-group cleavage are catalytic hydrogenation and transfer hydrogenation, which offer mild and efficient routes to the desired deprotected product.
Deprotection Strategies and Mechanisms
The removal of the Z group from this compound is most commonly and efficiently achieved through hydrogenolysis. This process involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium.
1. Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C). The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis, to yield the free amine, toluene, and carbon dioxide as byproducts. The reaction is clean and generally high-yielding.
2. Transfer Hydrogenation: This method offers a convenient alternative to the use of gaseous hydrogen. It employs a hydrogen donor molecule in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexadiene. Transfer hydrogenation is often faster and can be more practical for laboratories not equipped for handling hydrogen gas under pressure.
Experimental Protocols
Detailed methodologies for the two primary deprotection methods are provided below.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the deprotection of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite® or a similar filtration aid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or a Parr hydrogenator)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution under a positive pressure of the inert gas.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For a simple setup, a balloon filled with hydrogen can be attached to the flask. For larger scales or higher pressures, a Parr apparatus can be used (typically at 1-4 atm of H₂).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude H-Ser-OtBu.
-
-
Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate) in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed rapidly. Monitor the reaction progress by TLC or LC-MS (typically complete within 30-90 minutes).
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate) and water to remove excess ammonium formate. Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the dried organic layer to obtain the crude product. Purify as described in Protocol 1 if necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of Z-protected amino acids and peptides, providing a reference for optimizing the deprotection of this compound.
| Method | Catalyst (w/w %) | Hydrogen Donor (eq) | Solvent | Time (h) | Yield (%) | Purity | Reference |
| Catalytic Hydrogenation | 10% Pd/C (10%) | H₂ (1 atm) | MeOH | 1 | 83.4 | High | [1] |
| Transfer Hydrogenation | 10% Pd/C (10%) | HCOONH₄ (4) | MeOH | 0.5-1 | >90 | High | |
| Transfer Hydrogenation | 10% Pd/C (10%) | HCOOH (excess) | MeOH | 0.5-2 | >90 | High | |
| Transfer Hydrogenation | Pd Black | Cyclohexene (excess) | EtOH | 1-3 | >90 | High |
Note: Yields and reaction times are highly dependent on the specific substrate, catalyst activity, and reaction scale. The data for catalytic hydrogenation is based on a dipeptide, Z-Glu(OtBu)-Ser(tBu)-OtBu, which is structurally similar to this compound.[1]
Visualizations
Chemical Reaction
Caption: Chemical transformation of this compound to H-Ser-OtBu.
Experimental Workflow
Caption: General experimental workflow for Z-group deprotection.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate deprotection method.
Potential Side Reactions and Troubleshooting
The deprotection of this compound via hydrogenolysis is generally a clean and high-yielding reaction. However, potential side reactions, though infrequent, should be considered:
-
Incomplete Reaction: If the reaction does not go to completion, this may be due to an inactive catalyst. Ensure the Pd/C is fresh and has been stored properly. Increasing the catalyst loading or reaction time may be necessary.
-
Catalyst Poisoning: Substrates containing sulfur (e.g., methionine, cysteine) can poison the palladium catalyst. While not present in this compound, this is a consideration for peptide synthesis.
-
Over-reduction: In substrates containing other reducible functional groups (e.g., alkynes, nitro groups), these may also be reduced under the reaction conditions.
-
Racemization: While generally not an issue under these mild conditions, prolonged reaction times or harsh conditions could potentially lead to some degree of racemization.
Conclusion
The deprotection of the Z group from this compound is a straightforward and high-yielding transformation that is crucial in many synthetic strategies. Both catalytic hydrogenation with hydrogen gas and transfer hydrogenation are effective methods, with the choice often depending on the available laboratory equipment and scale of the reaction. The protocols and data provided in these application notes offer a comprehensive guide for researchers to successfully perform this deprotection while maintaining the integrity of the acid-labile O-tert-butyl group. Careful monitoring of the reaction and appropriate work-up and purification procedures will ensure the desired H-Ser-OtBu is obtained in high purity, ready for the next step in the synthetic sequence.
References
Application Notes and Protocols for Catalytic Hydrogenation in Z-Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in amine protection strategy, particularly within peptide synthesis and complex molecule construction in drug development. Its widespread use is attributed to its stability across a range of chemical conditions and the efficiency of its removal. The most prevalent and effective method for the deprotection of the Cbz group is catalytic hydrogenation. This process involves the cleavage of the benzyl (B1604629) C-O bond, facilitated by a metal catalyst in the presence of a hydrogen source.[1][2] The reaction is generally clean, high-yielding, and proceeds under mild conditions, making it an invaluable tool for synthetic chemists.[1]
This document provides detailed application notes, experimental protocols, and comparative data for the removal of the Z-group via catalytic hydrogenation, including both direct hydrogenation with H₂ gas and transfer hydrogenation techniques.
Mechanism of Z-Group Removal by Catalytic Hydrogenation
Catalytic hydrogenation for Z-group removal proceeds via a hydrogenolysis mechanism. The reaction is initiated by the oxidative addition of hydrogen to the palladium catalyst surface. The Cbz-protected amine then coordinates to the catalyst, followed by the cleavage of the benzylic C-O bond. This process forms an unstable carbamic acid intermediate and toluene. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[3][4]
Caption: Mechanism of Cbz deprotection by catalytic hydrogenation.
Data Presentation: Comparison of Reaction Conditions
The efficiency of Z-group deprotection is influenced by the choice of catalyst, hydrogen source, solvent, temperature, and pressure. The following tables summarize typical conditions and outcomes.
Table 1: Hydrogenolysis with H₂ Gas
| Substrate Example | Catalyst (mol%) | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Cbz-Nortropine | 10% Pd/C (10) | 1 atm | Methanol | Room Temp | 1 | ~95 | [2] |
| Cbz-protected amine | 5% Pd/C | 1 atm | Methanol | 60 | 40 | - | [3] |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C | 1 atm | Water (micellar) | Room Temp | 2 | >95 | [5] |
| O-benzyl protected N-Boc-tyrosine | 10% Pd/C | - | EtOH:EtOAc (1:1) | 60 | - | 100 | [6] |
Table 2: Transfer Hydrogenation
| Substrate Example | Catalyst | Hydrogen Donor (equiv.) | Solvent | Temperature | Time | Yield (%) | Reference |
| Cbz-protected amine | 10% Pd/C | Ammonium (B1175870) Formate (3-5) | Methanol | Room Temp | 1-3 | High | [1] |
| Poly[GK{2-CIZ}GIP] | 10% Pd/C | Ammonium Formate | DMF | Room Temp | 2 h | 88 | [7] |
| N-Cbz amines | 10% Pd/C | NaBH₄ (1) | Methanol | Room Temp | 3-10 min | 93-98 | [8] |
| Z-Ala-OH | 10% Pd/C | 1,4-cyclohexadiene | - | - | - | 95 |
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection using H₂ Gas
This protocol describes a standard method for the removal of a Cbz group using palladium on carbon as the catalyst and hydrogen gas.[1][2]
Materials:
-
Cbz-protected substrate
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas. If using a balloon, evacuate the flask and backfill with hydrogen from the balloon three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
If necessary, purify the product by crystallization or column chromatography.
Caption: Workflow for Cbz deprotection using H₂ gas.
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Transfer Hydrogenation
This protocol provides a safer alternative to using hydrogen gas, employing a hydrogen donor for the in situ generation of hydrogen.[1][7]
Materials:
-
Cbz-protected substrate
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen Donor (e.g., Ammonium formate, 3-5 equiv.)
-
Solvent (e.g., Methanol, Ethanol)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent in a round-bottom flask with a magnetic stir bar.
-
Add 10% Pd/C to the solution.
-
Add the hydrogen donor (e.g., ammonium formate) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
To remove excess ammonium formate, the residue can be taken up in a suitable organic solvent and washed with saturated sodium chloride solution, or purified directly by chromatography.[7]
Caption: Workflow for Cbz deprotection by transfer hydrogenation.
Concluding Remarks
Catalytic hydrogenation is a robust and versatile method for the removal of the Cbz protecting group. The choice between direct hydrogenation with H₂ gas and transfer hydrogenation depends on the specific substrate, available equipment, and safety considerations. For substrates containing other reducible functional groups, careful optimization of reaction conditions or the use of alternative deprotection methods may be necessary.[1] The protocols and data presented herein provide a comprehensive guide for researchers to effectively implement this critical transformation in their synthetic endeavors.
References
Application Notes and Protocols: Efficient Cleavage of the Tert-Butyl Group from Z-Ser-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective cleavage of the tert-butyl (tBu) ester from N-benzyloxycarbonyl-L-serine tert-butyl ester (Z-Ser-OtBu) to yield N-benzyloxycarbonyl-L-serine (Z-Ser-OH). The tert-butyl ester is a common protecting group for carboxylic acids in peptide synthesis and organic chemistry due to its stability in basic and nucleophilic conditions. Its efficient removal under acidic conditions is a critical step in many synthetic routes.
Introduction
The deprotection of the tert-butyl ester of this compound is most commonly achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutene, a stable carbocation, to yield the desired carboxylic acid. Trifluoroacetic acid (TFA) is the most frequently employed reagent for this transformation, often in the presence of scavengers to prevent side reactions.
Alternative methods, including the use of other Brønsted acids or Lewis acids, can also be employed, offering different levels of selectivity and milder reaction conditions that may be suitable for substrates with other acid-labile protecting groups. The choice of deprotection strategy depends on the overall synthetic scheme and the presence of other sensitive functional groups.
Data Presentation
The following table summarizes various conditions reported for the cleavage of tert-butyl esters from N-protected amino acids, providing a comparative overview of reagents, reaction times, and typical outcomes.
| Deprotection Reagent/Method | Substrate Analogue | Solvent | Temperature | Time | Yield | Reference/Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Z-Thr(tBu)-OtBu | DCM | 0 °C to RT | 20-30 min | >95% | A standard and highly effective method for tBu deprotection.[1] |
| TFA / DCM (1:1) | Boc-protected amines | RT | 1-2 h | High | General condition for Boc and tBu ester cleavage.[2] | |
| ZnBr₂ | N-PhF-amino acid-OtBu | DCM | RT | 24 h | ~75% | Offers chemoselectivity in the presence of other acid-labile groups.[3] |
| Nitric Acid (100%) | N-Z-amino acid-OtBu | DCM | RT | < 1 h | High | A strong oxidizing agent, limited to robust substrates.[4] |
| Thermal (Flow Reactor) | Amino acid-OtBu derivatives | Protic Solvents | 120-240 °C | 15-40 min | Good to High | Reagent-free method suitable for specific applications.[5] |
| Enzymatic (Lipase A) | Boc-Tyr-OtBu | Buffer | RT | 24-48 h | Good to High | Mild and highly selective for specific substrates.[6] |
Experimental Protocols
Protocol 1: Standard Cleavage of this compound using Trifluoroacetic Acid (TFA)
This protocol describes the most common and efficient method for the removal of the tert-butyl protecting group from this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Water, deionized
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Prepare the cleavage cocktail. A common mixture is TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Slowly add the cleavage cocktail to the stirred solution of this compound. The volume of the cocktail should be sufficient to ensure complete reaction, typically 5-10 volumes relative to the substrate.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the crude product and evaporate again. Repeat this step 2-3 times.
-
-
Purification:
-
Dissolve the crude Z-Ser-OH in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).
-
Precipitate the product by adding the solution dropwise to a stirred beaker of cold diethyl ether.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the purified Z-Ser-OH.
-
Alternatively, the crude product can be purified by silica (B1680970) gel column chromatography.
-
Protocol 2: Selective Cleavage of this compound using Zinc Bromide (ZnBr₂)
This protocol offers a milder alternative for the cleavage of the tert-butyl ester, which can be advantageous when other acid-sensitive groups are present.
Materials:
-
This compound
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask, add anhydrous zinc bromide (ZnBr₂, 2-5 equivalents).
-
Reaction: Stir the suspension at room temperature. The reaction time can be significantly longer than with TFA, ranging from several hours to 24 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding deionized water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure Z-Ser-OH.
Visualizations
Caption: Acid-catalyzed cleavage mechanism of the tert-butyl group.
Caption: Experimental workflow for TFA-mediated deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated OtBu Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (tBu) group is a widely utilized protecting group for alcohols (O-t-butyl ethers), carboxylic acids (tert-butyl esters), and amines (tert-butyloxycarbonyl, Boc) in organic synthesis. Its steric bulk confers stability under a range of reaction conditions, including basic, nucleophilic, and reductive environments. The facile removal of the tBu group under acidic conditions, most commonly with trifluoroacetic acid (TFA), makes it an invaluable tool in multistep synthesis, particularly in peptide and pharmaceutical drug development.
These application notes provide a comprehensive guide to the use of TFA for the deprotection of tert-butyl ethers, esters, and carbamates. Detailed protocols, quantitative data on reaction conditions, and troubleshooting guidance are presented to assist researchers in optimizing their deprotection strategies.
Mechanism of Deprotection
The deprotection of OtBu groups with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the oxygen atom of the tert-butyl group by TFA. This is followed by the departure of the stable tert-butyl cation, leading to the formation of the deprotected alcohol, carboxylic acid, or carbamic acid. The carbamic acid intermediate in the deprotection of Boc-amines is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1][2]
The liberated tert-butyl cation is a reactive electrophile that can be trapped by nucleophiles or undergo elimination to form isobutylene (B52900) gas.[3] In the presence of TFA, it can also form tert-butyl trifluoroacetate.[4] To prevent unwanted side reactions, especially the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine, scavengers are often added to the reaction mixture.[2]
References
Application Notes and Protocols for Z-Ser-OtBu in Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ser-OtBu, or N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine, is a valuable protected amino acid derivative employed in peptide synthesis, particularly in fragment condensation strategies. This approach involves the synthesis of smaller, protected peptide fragments which are subsequently coupled to form a larger peptide. This methodology is especially advantageous for the synthesis of long or complex peptides, as it allows for the purification of intermediate fragments, leading to a final product with higher purity and yield.
The orthogonal protecting groups of this compound are central to its utility. The benzyloxycarbonyl (Z) group, protecting the N-terminus, is labile to hydrogenolysis, while the tert-butyl (OtBu) group, protecting the serine side-chain hydroxyl, is removed under acidic conditions. This orthogonality permits the selective deprotection of either the N-terminus for subsequent fragment coupling or the side chain during final deprotection without affecting other protecting groups. These application notes provide detailed protocols and data for the use of this compound in fragment condensation, with a focus on solution-phase synthesis, where the Z-group is most commonly utilized.
Key Applications of this compound in Fragment Condensation
-
Synthesis of Long Peptides and Small Proteins: Fragment condensation using this compound-containing peptides is a powerful strategy for accessing large peptides that are challenging to synthesize by sequential solid-phase peptide synthesis (SPPS).
-
Incorporation of Post-Translationally Modified Residues: The protection scheme allows for the incorporation of sensitive residues, such as phosphorylated serine, within a fragment that can be coupled later in the synthesis.
-
Convergent Synthesis: This strategy allows for the parallel synthesis of different fragments, which can significantly shorten the overall time required to produce the target peptide.
Data Presentation: Comparative Coupling Efficiencies
The choice of coupling reagent is critical for minimizing racemization and maximizing yield during the coupling of peptide fragments. The following table summarizes a comparison of common coupling reagents for a model fragment condensation reaction in solution phase.
| Coupling Reagent | Additive | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| DCC | HOBt | DMF | 24 | 85 | >95 | [1] |
| HBTU | - | DMF/CH2Cl2 | 12 | 90 | >97 | [2] |
| PyBOP | - | NMP | 8 | 92 | >98 | [3] |
| TDBTU | - | DMF | 6 | 95 | >98 | [2] |
Yields and purities are representative and can vary depending on the specific peptide fragments being coupled.
Experimental Protocols
Protocol 1: Synthesis of a Z-Ser(OtBu)-Containing Peptide Fragment (Solution Phase)
This protocol describes the synthesis of a protected dipeptide fragment, Z-Ser(OtBu)-Xaa-OMe, as an example.
Materials:
-
Z-Ser(OtBu)-OH
-
H-Xaa-OMe·HCl (where Xaa is any amino acid methyl ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Z-Ser(OtBu)-OH (1.1 equivalents) and HOBt (1.1 equivalents) in a mixture of DCM and DMF (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve H-Xaa-OMe·HCl (1.0 equivalent) in DMF and add DIEA (1.0 equivalent) to neutralize the hydrochloride salt.
-
Add the neutralized amino acid ester solution to the activated Z-Ser(OtBu)-OH solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.
-
Combine the filtrate and washes and dilute with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the pure Z-Ser(OtBu)-Xaa-OMe fragment.
Protocol 2: Solution-Phase Fragment Condensation
This protocol outlines the coupling of a Z-protected peptide fragment (e.g., a fragment with a C-terminal Z-Ser(OtBu)) to another peptide fragment with a free N-terminus.
Materials:
-
Z-Peptide-Ser(OtBu)-OH (C-terminal acid fragment, 1.0 equivalent)
-
H-Peptide'-OMe (N-terminal amine fragment, 1.0 equivalent)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Z-Peptide-Ser(OtBu)-OH fragment, HBTU, and HOBt in DMF.
-
Add DIEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the H-Peptide'-OMe fragment in DMF.
-
Add the solution of the amine fragment to the activated acid fragment solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by HPLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude coupled peptide by preparative HPLC to obtain the desired product.
Protocol 3: Deprotection of the Z-Group by Hydrogenolysis
This protocol describes the removal of the N-terminal Z-group to prepare the fragment for further coupling at its N-terminus.
Materials:
-
Z-Peptide-OtBu
-
Palladium on charcoal (Pd/C, 10% w/w)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected peptide in MeOH or THF in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-8 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the Celite pad with MeOH or THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the N-terminally deprotected peptide.
Visualizations
Caption: Workflow for peptide synthesis via fragment condensation using a Z-Ser(OtBu)-containing fragment.
Caption: Orthogonal deprotection strategy for Z and OtBu protecting groups in peptide synthesis.
References
- 1. Synthesis of thymosin alpha 1 by fragment condensation using tert.-butyl side chain protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thymosin beta 4 by peritoneal macrophages and adherent spleen cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of thymosin beta 4: chemical and biological characterization of the synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Serine-Containing Peptides Using Z-Ser(OtBu)-OH
Introduction
The synthesis of serine-containing peptides is a cornerstone of peptide chemistry, with applications ranging from basic biological research to the development of therapeutic agents. The hydroxyl group of the serine side chain requires protection to prevent side reactions during peptide synthesis. This document provides detailed application notes and protocols for the use of N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser(OtBu)-OH) in peptide synthesis. The Z (benzyloxycarbonyl) group offers robust protection for the α-amino group, while the tert-butyl (tBu) ether safeguards the serine side-chain hydroxyl group. This combination is particularly suited for solution-phase peptide synthesis and can be integrated into fragment condensation strategies in solid-phase peptide synthesis (SPPS).
Key Attributes of the Z and OtBu Protecting Groups
-
Z (Benzyloxycarbonyl) Group: This is a urethane-type protecting group for the α-amino group. It is stable to a wide range of reaction conditions, including mildly acidic and basic environments, making it suitable for multi-step syntheses. Deprotection is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid).
-
OtBu (tert-Butyl) Group: The tert-butyl ether is a widely used protecting group for the hydroxyl side chain of serine.[1] It exhibits high stability towards basic conditions, such as the piperidine (B6355638) treatment used for Fmoc group removal in SPPS.[1][2] The OtBu group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[1][3] This orthogonality with the Z group allows for selective deprotection strategies.
Applications
-
Solution-Phase Peptide Synthesis: Z-Ser(OtBu)-OH is an excellent building block for the synthesis of short to medium-sized serine-containing peptides in solution.
-
Fragment Condensation: Protected peptide fragments containing Ser(OtBu) can be synthesized and subsequently used in both solid-phase and solution-phase ligation strategies to construct larger peptides and proteins.[2]
-
Synthesis of Modified Peptides: The robust nature of the Z and OtBu protecting groups allows for a variety of chemical modifications to be performed on the peptide backbone or other side chains without compromising the integrity of the protected serine residue.
Potential Side Reactions and Mitigation
-
Racemization: During the activation of the carboxylic acid of Z-Ser(OtBu)-OH for coupling, there is a risk of racemization. To minimize this, the use of coupling reagents that suppress racemization, such as those based on HOBt or Oxyma, is recommended.[4] Performing the coupling reaction at lower temperatures can also be beneficial.
-
β-Elimination: Although the stable tert-butyl ether linkage minimizes this risk, β-elimination of the serine side chain can be a concern under certain conditions.[1] Careful control of reaction conditions, particularly avoiding prolonged exposure to strong bases, is advised.
-
Incomplete Deprotection: The cleavage of the OtBu group requires strong acidic conditions. In peptides containing multiple tBu-protected residues, incomplete deprotection can occur.[5] Using a cleavage cocktail with appropriate scavengers and allowing for sufficient reaction time is crucial.[5]
Data Presentation
Table 1: Comparison of Common Serine Side-Chain Protecting Groups
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[1] | Highly stable to basic conditions of Fmoc removal; good solubility.[1] | Requires strong acid for cleavage; can lead to t-butyl cation side products.[1] | Standard protection in Fmoc-SPPS.[1] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[1] | Stable to both TFA and piperidine. | Requires harsh cleavage conditions (e.g., HF).[1] | More common in Boc-SPPS and for protected fragments.[1][2] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Mildly acid-labile | Can be removed under milder conditions than tBu. | Sterically hindered; can be labile to repeated mild acid treatments. | Synthesis of protected peptide fragments.[2] |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling using Z-Ser(OtBu)-OH
This protocol describes the coupling of Z-Ser(OtBu)-OH to an amino acid ester (e.g., H-Gly-OMe).
Materials:
-
Z-Ser(OtBu)-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)[4]
-
1-Hydroxybenzotriazole (HOBt)[4]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Amino Component: Dissolve H-Gly-OMe·HCl (1.1 equivalents) in DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Activation of Z-Ser(OtBu)-OH: In a separate flask, dissolve Z-Ser(OtBu)-OH (1 equivalent) and HOBt (1 equivalent) in a minimal amount of DMF, then dilute with DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Add DIC (1.1 equivalents) to the solution of Z-Ser(OtBu)-OH and HOBt. Stir the mixture at 0 °C for 15 minutes.
-
Add the neutralized amino component solution from step 1 to the activated Z-Ser(OtBu)-OH solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide (Z-Ser(OtBu)-Gly-OMe) by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of the Z and OtBu Groups
This protocol describes the simultaneous cleavage of the Z and OtBu protecting groups from a synthesized peptide.
Materials:
-
Z-Ser(OtBu)-containing peptide
-
Trifluoroacetic acid (TFA)[3]
-
Triisopropylsilane (TIS) (scavenger)[5]
-
Water (scavenger)[5]
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Dissolve the protected peptide in the cleavage cocktail. Stir the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: After the reaction is complete, concentrate the TFA solution under a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
Visualizations
Caption: Workflow for solution-phase synthesis of a serine-containing dipeptide.
Caption: Protecting group strategy for Z-Ser(OtBu)-OH.
References
Application Notes and Protocols: Orthogonal Protection Strategy with Z-Ser-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, an orthogonal protection strategy is a cornerstone for the successful construction of complex peptides. This strategy utilizes a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting others.[1][2] This approach is fundamental for the synthesis of peptides with branched structures, cyclic modifications, or those requiring site-specific conjugations.
This document provides detailed application notes and protocols for the use of N-α-Benzyloxycarbonyl-L-serine tert-butyl ester (Z-Ser-OtBu), a versatile building block for advanced peptide synthesis. The Z (benzyloxycarbonyl) group, which is labile to hydrogenolysis, and the OtBu (tert-butyl ester) group, which is labile to acidolysis, offer a robust orthogonal pair for the protection of the α-amino and C-terminal carboxyl groups, respectively. This orthogonality is particularly useful in strategies where standard Fmoc (base-labile) or Boc (acid-labile) protecting groups are employed for other functionalities within the peptide. The Z-group is stable under the acidic and basic conditions used for Boc and Fmoc removal, respectively.[3]
Principle of Orthogonality with this compound
The core of the Z/OtBu orthogonal strategy lies in the differential lability of the two protecting groups.
-
Z (Benzyloxycarbonyl) Group: This group is stable to both acidic and basic conditions commonly used in peptide synthesis, such as trifluoroacetic acid (TFA) for Boc deprotection and piperidine (B6355638) for Fmoc deprotection.[3] It is selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C).
-
OtBu (tert-Butyl ester) Group: This group is stable to basic conditions and hydrogenolysis but is readily cleaved by acids, such as trifluoroacetic acid (TFA).
This differential reactivity allows for the selective deprotection of either the N-terminus (by removing the Z group) or the C-terminus (by removing the OtBu group) while the other protecting group remains intact, enabling further synthetic modifications at a specific position.
Data Presentation
The following table summarizes the stability and cleavage conditions for the Z and OtBu protecting groups, providing a clear basis for designing orthogonal synthetic routes.
| Protecting Group | Structure | Lability | Stable To | Cleavage Conditions | Expected Yield |
| Z (Benzyloxycarbonyl) | -C(O)OCH₂C₆H₅ | Hydrogenolysis | Acid (TFA), Base (Piperidine) | H₂ (1 atm), 10% Pd/C, MeOH, rt, 2-4 h | >95% |
| OtBu (tert-Butyl ester) | -C(CH₃)₃ | Acidolysis | Base (Piperidine), Hydrogenolysis | 50-95% TFA in DCM, rt, 1-2 h | >95% |
Experimental Protocols
Protocol 1: Selective Deprotection of the Z-Group from this compound by Catalytic Hydrogenolysis
This protocol describes the selective removal of the N-terminal Z-group, leaving the C-terminal OtBu-ester intact.
Materials:
-
This compound
-
Methanol (B129727) (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol (3 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield H-Ser-OtBu.
Protocol 2: Selective Deprotection of the OtBu-Group from this compound by Acidolysis
This protocol details the selective cleavage of the C-terminal tert-butyl ester, leaving the N-terminal Z-group unaffected.
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mL, creating a 50% TFA/DCM solution) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) (3 x 10 mL) to ensure complete removal of residual TFA.
-
The resulting Z-Ser-OH can be used directly in the next step or purified further if necessary.
Protocol 3: Incorporation of Fmoc-Ser(Z)-OH into Solid-Phase Peptide Synthesis (SPPS) followed by Orthogonal Deprotection
This protocol outlines the use of a serine derivative where the side chain is protected by a Z-group within a standard Fmoc-based SPPS workflow, followed by selective on-resin deprotection. Note: This is an illustrative protocol as direct incorporation of this compound is less common in standard Fmoc SPPS. Instead, a side-chain Z-protected serine would be used.
Materials:
-
Fmoc-Ser(Z)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the resin in DMF. Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF.[4]
-
Coupling of Fmoc-Ser(Z)-OH: Activate Fmoc-Ser(Z)-OH with HBTU/HOBt and DIPEA in DMF and couple to the deprotected resin.[4]
-
Chain Elongation: Continue the SPPS cycles of Fmoc deprotection and coupling for the desired peptide sequence.
-
On-Resin Selective Z-Group Deprotection:
-
Wash the peptide-resin with DCM and then with MeOH.
-
Suspend the resin in MeOH.
-
Add 10% Pd/C and hydrogenate under balloon pressure for 4-6 hours.
-
Filter the resin and wash thoroughly with MeOH, DMF, and DCM.
-
The serine side-chain hydroxyl group is now deprotected and available for modification.
-
-
Final Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.[5]
Mandatory Visualizations
Caption: Orthogonal deprotection of this compound.
Caption: SPPS workflow with orthogonal Z-group deprotection.
References
Application Notes and Protocols for the Incorporation of Z-Ser(OtBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, full-length peptides. Automated peptide synthesizers, predominantly operating on Fmoc/tBu or Boc/Bzl chemistry, rely on orthogonal protecting group schemes for the stepwise assembly of amino acid residues.[1] This document provides a detailed guide on the incorporation of N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser(OtBu)-OH), a non-standard protected amino acid, in automated peptide synthesizers.
The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, typically removed under conditions of hydrogenolysis or strong acids.[2] The tert-butyl (tBu) ether is a standard protecting group for the hydroxyl side chain of serine in Fmoc-based SPPS, prized for its stability to the basic conditions used for Fmoc deprotection and its facile removal with strong acids like trifluoroacetic acid (TFA) during final cleavage.[3] The use of a Z-protected amino acid in a typical automated SPPS workflow presents unique challenges and opportunities due to its distinct deprotection requirements.
This application note will explore the considerations for incorporating Z-Ser(OtBu)-OH, provide a generalized protocol for its single incorporation, discuss potential challenges, and present relevant data to guide researchers in its application.
Data Presentation: Performance and Purity Considerations
Direct quantitative data on the coupling efficiency of Z-Ser(OtBu)-OH in automated SPPS is not widely published, as it is not a standard building block for this application. However, we can infer its potential performance based on data for analogous and standard amino acid derivatives. The coupling efficiency is influenced by the coupling reagent, reaction time, and the steric hindrance of the protected amino acid.[3][4]
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Description | Typical Coupling Time | General Purity Outcome |
| HBTU/HOBt | Aminium-based reagent, a classic standard. | 30-60 min | Good to Excellent |
| HATU | Guanidinium-based reagent, highly effective for hindered couplings. | 15-45 min | Excellent |
| HCTU | Guanidinium-based reagent, similar to HATU but more cost-effective. | 15-45 min | Excellent |
| DIC/HOBt | Carbodiimide-based activation, can lead to urea (B33335) byproducts. | 60-120 min | Good |
Data adapted from various sources on SPPS.[3][5] The exact purities are sequence-dependent.
Table 2: Factors Influencing the Coupling Efficiency of Z-Ser(OtBu)-OH
| Factor | Potential Impact | Mitigation Strategy |
| Steric Hindrance | The Z-group may present more steric bulk than an Fmoc-group, potentially slowing down the coupling reaction. | Use a more potent coupling reagent like HATU; extend the coupling time; perform a double coupling. |
| Solubility | Z-protected amino acids generally have good solubility in common SPPS solvents like DMF. | Ensure complete dissolution of the amino acid in the solvent before delivery to the reaction vessel. |
| Deprotection of Z-group | The Z-group is stable to the piperidine (B6355638) used in Fmoc-SPPS cycles.[2] This makes it unsuitable for iterative synthesis but useful for a single N-terminal incorporation. | The Z-group must be removed in a separate, typically manual, step after the automated synthesis is complete (e.g., by hydrogenolysis or strong acid treatment not typical for standard final cleavage). |
Experimental Protocols
The following protocol is a generalized procedure for the single incorporation of Z-Ser(OtBu)-OH at the N-terminus of a peptide chain using a standard automated peptide synthesizer operating on Fmoc chemistry.
Materials:
-
Pre-loaded resin with the desired peptide sequence (with the N-terminal Fmoc group removed)
-
Z-Ser(OtBu)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Automated peptide synthesizer
Protocol for Automated Single Incorporation of Z-Ser(OtBu)-OH:
-
Resin Preparation: The synthesis of the preceding peptide sequence is performed according to standard Fmoc-SPPS protocols on the automated synthesizer.[6] After the final Fmoc deprotection cycle, the resin is washed thoroughly with DMF to remove residual piperidine.
-
Preparation of Z-Ser(OtBu)-OH Solution:
-
Dissolve Z-Ser(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
In a separate container, dissolve the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the coupling reagent solution.
-
-
Manual Loading or Special Programming:
-
Depending on the synthesizer's capabilities, the pre-activated Z-Ser(OtBu)-OH solution may need to be loaded into a special vial or programmed as a non-standard amino acid.
-
For pre-activation, mix the Z-Ser(OtBu)-OH solution with the activator/base solution and allow it to react for 1-2 minutes before delivery to the reaction vessel.
-
-
Coupling Reaction:
-
The synthesizer delivers the activated Z-Ser(OtBu)-OH solution to the reaction vessel containing the peptide-resin.
-
The coupling reaction is allowed to proceed for a programmed duration. A longer coupling time (e.g., 60-120 minutes) is recommended to ensure high efficiency. A double coupling can also be programmed.
-
-
Washing: Following the coupling step, the synthesizer performs a series of washes with DMF and DCM to remove excess reagents and byproducts.
-
Post-Synthesis Handling: The resin is dried. At this stage, the peptide is N-terminally protected with the Z-group. The final cleavage of the peptide from the resin and removal of the OtBu and other side-chain protecting groups is performed using a standard TFA-based cleavage cocktail. The Z-group will likely remain intact under these conditions and will require a separate deprotection step.
Z-Group Deprotection (Post-Synthesis):
-
Hydrogenolysis: The purified, Z-protected peptide can be dissolved in a suitable solvent (e.g., methanol, acetic acid) and subjected to catalytic hydrogenation (e.g., using Pd/C catalyst) to remove the Z-group.
-
Strong Acid: Treatment with HBr in acetic acid can also cleave the Z-group, but this may affect other parts of the peptide.
Mandatory Visualizations
Caption: Chemical Structure of Z-Ser(OtBu)-OH.
Caption: General Workflow of Automated Fmoc-SPPS.
Caption: Workflow for Single Z-Ser(OtBu)-OH Incorporation.
Challenges and Mitigation Strategies
The primary challenge in using Z-Ser(OtBu)-OH in automated peptide synthesis is the non-orthogonality of the Z-group with the standard repetitive deprotection chemistry.
-
Challenge: The Z-group is stable to the basic conditions used for Fmoc removal, meaning it cannot be used for the stepwise elongation of a peptide chain in a standard Fmoc-based protocol.
-
Application: This perceived limitation makes Z-Ser(OtBu)-OH suitable for specific applications, such as the N-terminal capping of a peptide, where the Z-group is either desired in the final product or is removed in a final, separate step.
-
-
Challenge: Potential for side reactions if the Z-group is subjected to cleavage conditions not designed for its removal. For example, standard TFA cleavage will remove the OtBu group but leave the Z-group intact.
-
Mitigation: A two-step deprotection strategy must be planned if the final peptide needs to be fully deprotected. First, the standard TFA cleavage, followed by a specific Z-group removal step like hydrogenolysis.
-
-
Challenge: Incomplete coupling due to potential steric hindrance.
-
Mitigation: As outlined in the protocol, using a high-efficiency coupling reagent like HATU, extending the reaction time, and performing a double coupling can significantly improve the yield.[7] Monitoring the coupling efficiency via a qualitative test (e.g., Kaiser test) on a small resin sample can provide real-time feedback, although this is a manual intervention.
-
Conclusion
The incorporation of Z-Ser(OtBu)-OH in automated peptide synthesizers is a non-standard procedure that requires careful planning and protocol adaptation. While not suitable for iterative use in a conventional Fmoc-SPPS cycle, it can be effectively employed for the single incorporation of a Z-protected serine residue, typically at the N-terminus. By understanding the unique chemical properties of the Z-group, selecting appropriate high-efficiency coupling reagents, and planning for a post-synthetic deprotection step, researchers can successfully utilize this building block for the synthesis of complex and specifically modified peptides.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. biomatik.com [biomatik.com]
Application Notes and Protocols: Monitoring the Coupling Reaction of Z-Ser-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between two amino acids is a fundamental step in peptide synthesis. The coupling of N-benzyloxycarbonyl-L-serine(t-butyl) (Z-Ser-OtBu) to the N-terminus of a peptide chain is a common procedure in the synthesis of serine-containing peptides. Efficient and accurate monitoring of this coupling reaction is crucial to ensure high yields and purity of the final product, minimizing side reactions such as racemization.
These application notes provide detailed protocols for monitoring the coupling reaction of this compound using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
The coupling reaction involves the activation of the carboxylic acid of this compound and its subsequent reaction with the free amino group of an amino acid or peptide, exemplified here by the coupling to glycine (B1666218) methyl ester (H-Gly-OMe).
Caption: General scheme of the coupling reaction.
Monitoring Techniques
Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
Experimental Protocol:
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
TLC Plate: Use silica (B1680970) gel 60 F254 plates.
-
Spotting: On the baseline of the TLC plate, spot the diluted reaction mixture alongside the starting materials (this compound and the amino component) as references.
-
Elution: Develop the TLC plate in a chamber saturated with an appropriate solvent system. A common system for protected amino acids is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) or ethyl acetate/hexane mixtures.
-
Visualization:
-
UV Light: View the dried plate under short-wave UV light (254 nm). The Z-group in this compound and the resulting dipeptide allows for visualization as dark spots.
-
Chemical Staining:
-
Ninhydrin (B49086) Stain: A solution of ninhydrin in ethanol (B145695) or butanol can be sprayed on the plate, followed by gentle heating. This stain is specific for free primary and secondary amines, so the spot corresponding to the unreacted amino component (e.g., H-Gly-OMe) will turn purple or yellow. The reaction is considered complete when the ninhydrin-positive spot disappears.
-
Potassium Permanganate (KMnO₄) Stain: A dilute aqueous solution of KMnO₄ can be used. Many organic compounds will appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: A solution of p-anisaldehyde in ethanol and sulfuric acid, followed by heating, can visualize a wide range of compounds with different colors.
-
-
Data Presentation:
| Time (min) | This compound (Rf) | H-Gly-OMe (Rf) | Z-Ser(OtBu)-Gly-OMe (Rf) | Observations |
| 0 | 0.65 | 0.20 | - | Strong spots for both starting materials. |
| 30 | 0.65 (faint) | 0.20 (faint) | 0.50 | Product spot appears, starting material spots diminish. |
| 60 | - | - | 0.50 | Starting material spots are no longer visible. |
Note: Rf values are representative and will vary with the specific eluent system.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of reactants and the formation of the product, allowing for the determination of reaction completion, purity of the product, and the presence of side products.
Experimental Protocol:
-
Sample Preparation: At specified time intervals, quench a small aliquot of the reaction mixture by diluting it in the HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to stop the reaction.
-
HPLC System: A reverse-phase HPLC system with a C18 column is typically used.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is effective for separating the reactants and products. A shallow gradient (e.g., 5-95% B over 30-60 minutes) often provides better resolution.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 254 nm.
-
Data Presentation:
| Time (min) | This compound Peak Area (%) | H-Gly-OMe Peak Area (%) | Z-Ser(OtBu)-Gly-OMe Peak Area (%) | Purity (%) |
| 0 | 48.5 | 51.5 | 0 | - |
| 30 | 10.2 | 12.8 | 77.0 | >95 |
| 60 | <1 | <1 | >98 | >98 |
| 120 | Not Detected | Not Detected | >99 | >99 |
Note: Data are representative. Actual retention times and peak areas will depend on the specific amino component and HPLC conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the reaction in situ or by analyzing aliquots. It provides structural information and can be used to determine the relative concentrations of reactants and products.
Experimental Protocol:
-
Sample Preparation: For in situ monitoring, the reaction is carried out directly in an NMR tube with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For aliquot analysis, a small sample is taken from the reaction mixture, the solvent is evaporated, and the residue is redissolved in a deuterated solvent.
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Data Acquisition: Acquire ¹H NMR spectra at different time points.
Expected Chemical Shift Changes:
-
This compound (Starting Material):
-
~7.3 ppm (m, 5H, Z-group aromatic protons)
-
~5.1 ppm (s, 2H, Z-group CH₂)
-
~4.4 ppm (m, 1H, α-H of Ser)
-
~3.8 ppm (m, 2H, β-H of Ser)
-
~1.1 ppm (s, 9H, t-Butyl group)
-
-
H-Gly-OMe (Starting Material):
-
~3.7 ppm (s, 3H, OCH₃)
-
~3.4 ppm (s, 2H, α-H of Gly)
-
-
Z-Ser(OtBu)-Gly-OMe (Product):
-
The signals for the Z-group and the serine moiety will be present, possibly with slight shifts.
-
A new amide NH proton signal will appear (typically between 6-8 ppm).
-
The α-protons of the glycine residue will shift downfield due to the formation of the amide bond (e.g., to ~3.9-4.1 ppm).
-
The singlet for the glycine methyl ester will remain.
-
By integrating the characteristic peaks of the starting materials and the product, the conversion of the reaction can be calculated.
Data Presentation:
| Time (min) | Integration of this compound α-H | Integration of Gly-OMe α-H | Integration of Product Gly α-H | Conversion (%) |
| 0 | 1.00 | 2.00 | 0 | 0 |
| 30 | 0.25 | 0.50 | 1.50 | 75 |
| 60 | <0.05 | <0.10 | >1.90 | >95 |
Note: Conversion can be calculated based on the relative decrease of a starting material peak or the increase of a product peak.
Experimental Workflow and Logic
Caption: Workflow for monitoring the coupling reaction.
Signaling Pathway Analogy for Reaction Progression
The monitoring of the reaction can be conceptually viewed as a signaling pathway where the presence or absence of starting materials and products dictates the subsequent steps.
Caption: Decision pathway based on monitoring signals.
Conclusion
The choice of monitoring technique depends on the specific requirements of the synthesis. TLC is ideal for quick, qualitative checks of reaction progress. HPLC provides accurate quantitative data on purity and conversion, which is essential for process development and quality control. NMR offers detailed structural information and is particularly useful for mechanistic studies and identifying byproducts. By employing these methods, researchers can effectively monitor the coupling of this compound, leading to optimized reaction conditions and high-quality peptide products.
References
Troubleshooting & Optimization
Preventing racemization of Z-Ser-OtBu during coupling
Topic: Preventing Racemization of Z-Ser-OtBu During Coupling Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of N-α-Z-O-tert-butyl-L-serine (this compound) during peptide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound coupling?
A1: Racemization is the conversion of an enantiomerically pure compound, such as the L-isomer of this compound, into a mixture containing both L- and D-isomers.[1] In peptide synthesis, maintaining the specific stereochemistry of each amino acid is crucial because the three-dimensional structure of a peptide dictates its biological activity. The formation of the D-epimer during coupling can result in a final peptide product that is difficult to purify and may possess significantly reduced or altered biological function.[1][2]
Q2: What is the primary mechanism leading to racemization during the coupling of this compound?
A2: The predominant pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This process occurs in the following steps:
-
Activation: The carboxylic acid of this compound is activated by a coupling reagent.
-
Cyclization: The activated carbonyl group undergoes an intramolecular attack by the adjacent urethane (B1682113) nitrogen, forming a planar and achiral oxazolone (B7731731) ring.
-
Enolization: A base present in the reaction mixture abstracts the now-acidic α-proton from the oxazolone. This step results in the loss of stereochemical information.
-
Aminolysis: The incoming amine component can then attack the planar intermediate from either face, leading to a mixture of both L- and D-peptide products.[1][3]
Urethane-based protecting groups like Z (benzyloxycarbonyl) are known to reduce the rate of oxazolone formation compared to other N-protecting groups, but the risk remains, particularly for sensitive amino acids like serine.[1][4]
Figure 1. Mechanism of racemization via oxazolone intermediate.
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: Some reagents are more prone to causing racemization. Carbodiimides like DCC or EDC, when used without racemization-suppressing additives, are a common cause.[5]
-
Additives: The addition of compounds like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is critical for suppressing racemization by minimizing the lifetime of the highly reactive intermediates.[4][5]
-
Base: The type and amount of base used are crucial. Strong, non-sterically hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can accelerate racemization by promoting the abstraction of the α-proton.[5] Weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.[1][5]
-
Reaction Time and Temperature: Prolonged activation times and elevated temperatures increase the opportunity for the oxazolone intermediate to form and racemize.[1][5]
Troubleshooting Guide
Problem: Significant levels of the D-Ser isomer are detected in the peptide product after coupling this compound.
This section provides potential causes and recommended solutions to minimize or eliminate racemization.
Figure 2. Troubleshooting workflow for addressing high racemization.
Cause 1: Inappropriate Coupling Reagent or Lack of Additive
Using a carbodiimide coupling reagent (e.g., DIC, EDC) without an appropriate additive is a primary cause of racemization.[5] While effective at forming the activated species, these reagents can lead to a longer-lived intermediate that is prone to cyclizing into the problematic oxazolone.
Solutions:
-
Switch to Modern Reagents: Employ uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt-based coupling reagents. These are highly efficient, promote rapid amide bond formation, and are known to minimize racemization.[1][6]
-
Use Additives: If using carbodiimides is necessary, always include a racemization-suppressing additive. HOAt and Oxyma are generally more effective than HOBt.[4][7]
| Coupling System | Relative Racemization Potential (Serine) | Coupling Efficiency | Notes |
| DIC / EDC (alone) | High | Good | Not recommended for sensitive amino acids without additives.[5] |
| DIC / HOBt | Low-Medium | Good | A classic combination, but newer additives are often superior.[4][8] |
| DIC / Oxyma | Very Low | Excellent | Oxyma is a non-explosive and highly effective alternative to HOAt.[4][9] |
| HATU / HOAt | Very Low | Excellent | Often considered a gold standard for difficult or sensitive couplings.[1][7] |
| PyBOP | Low | Excellent | A phosphonium-based reagent that shows low racemization.[5][6] |
| Data synthesized from multiple sources.[1][4][5][6][7][9] |
Cause 2: Incorrect Base Selection or Stoichiometry
Strong bases like DIPEA can readily abstract the α-proton of the activated amino acid or the subsequent oxazolone intermediate, leading to racemization.[3][5] Using an excess of base exacerbates this problem.
Solutions:
-
Select a Weaker Base: Replace DIPEA with N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[1][5]
-
Optimize Stoichiometry: Use the minimum amount of base required. For coupling amino acid salts (e.g., hydrochlorides), one equivalent is typically needed to neutralize the salt, with a second often used for the coupling itself. Avoid large excesses.
Cause 3: Suboptimal Reaction Conditions
Higher temperatures and extended reaction times provide more energy and opportunity for the racemization process to occur.
Solutions:
-
Lower the Temperature: Perform the coupling reaction at a reduced temperature, such as 0 °C or even -15 °C, especially during the initial activation step.[1]
-
Minimize Activation Time: Pre-activate the this compound with the coupling reagent for a very short period (e.g., 1-5 minutes) before adding the amine component.[1]
-
Monitor Reaction Progress: Use a technique like a Kaiser test (for solid-phase) or TLC/LC-MS (for solution-phase) to monitor the reaction and stop it once complete, avoiding unnecessarily long reaction times.
Key Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HATU/NMM
This protocol describes a general procedure for coupling this compound to an amine component (H-AA-R) in solution phase with minimal racemization.
Materials:
-
This compound
-
Amine component (e.g., H-Phe-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc), 1N HCl, saturated NaHCO₃ solution, saturated NaCl (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 eq) in anhydrous DMF.
-
Base Addition (for salts): If the amine component is a hydrochloride salt, add NMM (1.0 eq) and stir for 5-10 minutes.
-
Carboxylic Acid Addition: In a separate flask, dissolve this compound (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Activation: To the this compound/HATU solution, add NMM (2.0 eq) and stir at 0 °C for 2-5 minutes. The solution should change color.
-
Coupling: Add the activated this compound solution to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash sequentially with cold 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude dipeptide by flash column chromatography.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol is for determining the percentage of D-isomer in the purified peptide product.
Materials:
-
Purified peptide product
-
Reference standards for both the L-L and L-D diastereomers (if available).
-
Chiral HPLC column (e.g., Chiralpak IA, IB, etc.)
-
HPLC-grade solvents (e.g., Hexane (B92381), Isopropanol (B130326), Ethanol)
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified peptide product in a suitable mobile phase solvent (e.g., 1 mg/mL in ethanol/hexane mixture).
-
Method Development: Develop a chiral separation method. A typical starting point is an isocratic elution with a mixture of hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min. The exact conditions must be optimized for the specific peptide.
-
Injection: Inject the sample onto the chiral column.
-
Analysis: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm). The L-L and L-D diastereomers should elute as two separate peaks.
-
Quantification: Integrate the peak areas for both diastereomers. Calculate the percentage of the undesired D-isomer using the following formula:
% D-isomer = [Area(L-D peak) / (Area(L-L peak) + Area(L-D peak))] x 100
-
Validation: If standards are available, confirm the peak identities by injecting the individual standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Side reactions associated with Z-Ser-OtBu usage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Ser-OtBu (N-benzyloxycarbonyl-O-tert-butyl-L-serine) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a protected amino acid derivative commonly used in solution-phase peptide synthesis. The N-terminal amine is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection allows for the selective deprotection of either terminus for peptide chain elongation.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C to -80°C.[1] When in use, it can be stored at -20°C for up to a month.[1] Proper storage is crucial to prevent degradation and ensure the integrity of the reagent.
Troubleshooting Guide: Common Issues and Side Reactions
While this compound is a stable compound, issues can arise during its use in peptide synthesis, often related to the protecting groups or the inherent reactivity of the serine residue.
Issue 1: Incomplete Coupling or Low Yield in Peptide Synthesis
Question: I am experiencing low coupling efficiency when using this compound in my peptide synthesis. What are the potential causes and how can I troubleshoot this?
Answer: Low coupling yields can stem from several factors, including steric hindrance, inappropriate coupling reagents, or aggregation of the peptide chain.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Key Considerations |
| Steric Hindrance | The bulky Z and OtBu groups can sometimes hinder the approach of the coupling reagents or the incoming amino acid. | - Switch to a more potent coupling reagent like HATU or HBTU. - Increase the reaction time and/or temperature. |
| Inadequate Activation | The carboxylic acid of the incoming amino acid may not be sufficiently activated. | - Ensure your coupling reagent is fresh and active. - Consider using additives like HOBt or Oxyma to enhance activation and reduce side reactions.[2] |
| Peptide Aggregation | Serine-rich sequences are prone to forming secondary structures that can mask reactive sites.[2] | - Use structure-disrupting solvents or additives. - Perform the coupling at a higher temperature. |
| Suboptimal Reaction Conditions | Incorrect solvent, base, or stoichiometry can lead to poor yields. | - Ensure all reagents and solvents are anhydrous. - Use a non-nucleophilic base like DIPEA or NMM. - Optimize the stoichiometry of the coupling reagents. |
Experimental Protocol: Test Coupling Reaction
A small-scale test coupling can help identify the optimal conditions before proceeding with the full synthesis.
-
Reagents: this compound, incoming N-terminally protected amino acid, coupling reagent (e.g., HATU), base (e.g., DIPEA), and anhydrous solvent (e.g., DMF).
-
Procedure:
-
Dissolve the N-protected amino acid in DMF.
-
Add the coupling reagent and base, and stir for 10-15 minutes to pre-activate.
-
Add this compound to the mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Analysis: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS to determine the extent of product formation.
Issue 2: Unwanted Deprotection or Side Reactions of Protecting Groups
Question: I am observing unexpected byproducts in my reaction mixture. Could the protecting groups on this compound be causing side reactions?
Answer: Yes, the Z and OtBu groups, while generally stable, can undergo unintended cleavage or participate in side reactions under certain conditions.
Potential Side Reactions & Prevention:
| Side Reaction | Description | Prevention Strategies |
| Premature Z-group Cleavage | The Z-group is susceptible to hydrogenolysis. | - Avoid using catalysts like Palladium on carbon (Pd/C) if the Z-group needs to be retained. |
| Premature OtBu-group Cleavage | The tert-butyl ester is labile to strong acids. | - Avoid strongly acidic conditions (e.g., neat TFA) if the OtBu group needs to remain intact.[3] |
| Formation of t-butyl Cation Adducts | Cleavage of the OtBu group generates t-butyl cations, which can react with nucleophilic residues like Tryptophan or Tyrosine.[3] | - Use scavengers like triisopropylsilane (B1312306) (TIS) or water during acidic deprotection steps.[2] |
Logical Workflow for Deprotection Strategy
The choice of deprotection conditions is critical to selectively remove one protecting group without affecting the other.
Caption: Deprotection strategy for this compound.
Issue 3: Side Reactions Involving the Serine Side Chain
Question: I am observing a significant amount of a byproduct with the same mass as my desired peptide. What could be the issue?
Answer: The hydroxyl group on the serine side chain can be a source of side reactions, particularly O-acylation, leading to the formation of branched peptide impurities.
Primary Side Reaction: O-acylation
O-acylation occurs when the activated carboxyl group of the incoming amino acid acylates the hydroxyl group of the serine side chain instead of the N-terminal amine.[2]
Troubleshooting O-acylation:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress O-acylation by forming more selective active esters.[2]
-
Choice of Coupling Reagent: Uronium/aminium or phosphonium-based reagents like HBTU, HATU, or PyBOP are generally more selective than carbodiimides (e.g., DCC, DIC) alone.[2]
-
Protecting Group Strategy: For solid-phase peptide synthesis (SPPS), ensuring the serine hydroxyl group is protected (e.g., with a tert-butyl group) is standard practice to prevent this side reaction.[2] In the case of this compound, the hydroxyl group is unprotected and thus susceptible.
Experimental Workflow for Minimizing O-acylation
Caption: Experimental workflow for minimizing O-acylation.
Analytical Methods for Detecting Side Products
To effectively troubleshoot, it is essential to identify the nature of any impurities.
| Analytical Technique | Application | Information Obtained |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Qualitative assessment of the disappearance of starting materials and the appearance of products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis and impurity identification. | Separation of products and byproducts, providing molecular weights for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown byproducts. | Detailed structural information to confirm the identity of impurities. |
This technical support guide is intended to provide a starting point for troubleshooting common issues encountered when using this compound. For more complex problems, consulting detailed literature on peptide synthesis is recommended.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of the Z-Group
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the removal of the benzyloxycarbonyl (Z or Cbz) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the Z-group?
The most prevalent method for Z-group deprotection is catalytic hydrogenolysis, typically employing a palladium catalyst (e.g., palladium on carbon, Pd/C) with a hydrogen source.[1] Alternative methods include acidolysis (e.g., using HBr in acetic acid) and catalytic transfer hydrogenation, which uses a hydrogen donor instead of hydrogen gas.[1][2]
Q2: My catalytic hydrogenation for Z-group removal is slow or incomplete. What are the likely causes?
Several factors can lead to inefficient deprotection via catalytic hydrogenation:
-
Catalyst Inactivity: The Pd/C catalyst may be old, have reduced activity, or be improperly handled. Using a fresh batch of catalyst is often the first step in troubleshooting. For more challenging deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be used.
-
Catalyst Poisoning: The presence of sulfur-containing functional groups or impurities in the substrate or solvent can poison the palladium catalyst, rendering it inactive.[3]
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, its access to the catalyst surface is limited, leading to a slower reaction rate.
-
Product Inhibition: The liberated amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[4]
Q3: Can I selectively remove a Z-group in the presence of a Boc-group?
Yes, the Z-group and Boc-group are generally orthogonal. The Z-group is typically removed by hydrogenolysis, which does not affect the acid-labile Boc-group. Conversely, the Boc-group can be removed with acid (e.g., trifluoroacetic acid, TFA) without cleaving the Z-group.[5]
Q4: Are there alternatives to using hydrogen gas for Z-group deprotection?
Yes, catalytic transfer hydrogenation is a common alternative that avoids the use of flammable hydrogen gas.[2] This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a palladium catalyst.[2][6]
Troubleshooting Guides
Issue 1: Incomplete Deprotection with Catalytic Hydrogenation
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.
-
The reaction appears to have stalled.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | - Use a fresh batch of Pd/C catalyst.- Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C). |
| Catalyst Poisoning | - Ensure all reagents and solvents are free from sulfur-containing impurities.- If the substrate contains sulfur, consider increasing the catalyst loading or using an alternative deprotection method (e.g., acidolysis).- Pre-treat the reaction mixture with a scavenger resin to remove potential poisons. |
| Insufficient Hydrogen | - Ensure the system is properly purged and maintained under a positive pressure of hydrogen.- For reactions at atmospheric pressure, ensure vigorous stirring to maximize gas-liquid mixing.- Consider increasing the hydrogen pressure if the necessary equipment is available. |
| Poor Solubility | - Test different solvents or solvent mixtures to improve the solubility of the starting material. Common solvents include methanol (B129727), ethanol, ethyl acetate, and THF. |
| Product Inhibition | - In some cases, adding a mild acid (e.g., acetic acid) to the reaction mixture can protonate the product amine, preventing its coordination to the catalyst. |
Data Presentation: Comparison of Z-Group Deprotection Methods
The following table summarizes typical reaction conditions and outcomes for common Z-group deprotection methods. Please note that optimal conditions are substrate-dependent.
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C (5-10 mol%) | MeOH or EtOH | Room Temp | 1-16 | >95 | Mild and clean. Not suitable for substrates with other reducible groups (alkenes, alkynes, nitro groups). |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH or DMF | Room Temp | 0.5-2 | >90 | Avoids the use of H₂ gas. Can be faster than standard hydrogenation.[2] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 1-4 | 85-95 | Useful for substrates sensitive to hydrogenation. Harsh conditions may affect other acid-labile groups. |
Experimental Protocols
Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation
Objective: To remove the Z-group from an amine using palladium on carbon and hydrogen gas.
Materials:
-
Z-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask, stir bar, and balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Z-protected amine (1.0 eq) in methanol (or another appropriate solvent) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen. Repeat this process two more times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.
Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation with Ammonium Formate
Objective: To remove the Z-group using a hydrogen donor in place of hydrogen gas.
Materials:
-
Z-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (or DMF)
-
Reaction flask, stir bar
-
Celite®
Procedure:
-
Dissolve the Z-protected amine (1.0 eq) in methanol or DMF in a round-bottom flask with a stir bar.[2]
-
Add 10% Pd/C (typically 1/10th to 1/5th the weight of the substrate).[2]
-
Add ammonium formate (2-4 equivalents) to the reaction mixture.[2]
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with saturated sodium chloride solution, or if the product is a high molecular weight polymer, it can be dialyzed and lyophilized.[2]
Protocol 3: Z-Group Deprotection by Acidolysis with HBr in Acetic Acid
Objective: To cleave the Z-group under strong acidic conditions.
Materials:
-
Z-protected amine
-
33% (w/w) solution of HBr in acetic acid
-
Reaction flask, stir bar
-
Diethyl ether (cold)
Procedure:
-
Place the Z-protected amine in a round-bottom flask with a stir bar.
-
Add the 33% HBr in acetic acid solution.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by the slow addition of cold diethyl ether.
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for incomplete Z-group deprotection.
Caption: Overview of common Z-group deprotection methodologies.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Aggregation of Peptides Containing Z-Ser-OtBu
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing the Z-Ser-OtBu (N-benzyloxycarbonyl-O-tert-butyl-serine) residue.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures.[1] This process is a major challenge in solid-phase peptide synthesis (SPPS) as it can lead to incomplete reactions, low purity of the crude product, and difficulties in purification.[1] Aggregation is primarily driven by the formation of intermolecular hydrogen bonds, which can result in stable secondary structures like β-sheets, rendering the reactive N-terminus of the growing peptide chain inaccessible.[1]
Q2: Are peptides containing this compound particularly prone to aggregation?
A2: While any peptide can aggregate depending on its sequence, the presence of this compound can contribute to this issue. The benzyloxycarbonyl (Z) group is hydrophobic and can increase the overall hydrophobicity of the peptide, a key factor promoting aggregation.[2][3] Additionally, serine itself is an amino acid that can form intra-chain hydrogen bonds, which can also contribute to the formation of secondary structures and subsequent aggregation, especially in longer or serine-rich sequences.
Q3: What are the main side reactions associated with this compound during peptide synthesis?
A3: Besides aggregation, several side reactions can occur:
-
Racemization: The stereochemical integrity of the serine residue can be compromised, especially during activation.[4]
-
β-Elimination: The hydroxyl side chain of serine can undergo base-catalyzed elimination to form a dehydroalanine (B155165) (Dha) residue.[4]
-
O-Acylation: The incoming activated amino acid may acylate the hydroxyl group of serine, forming an ester linkage (depsipeptide) instead of the desired amide bond.[4]
-
Side reactions during final cleavage: During the final trifluoroacetic acid (TFA) cleavage, the t-butyl cation generated from the OtBu group can cause alkylation of sensitive residues like tryptophan or cysteine.[5][6] In the absence of appropriate scavengers, O-sulfonation of serine has also been observed during the cleavage of certain arginine protecting groups.[7]
Q4: How can I improve the solubility of a peptide containing this compound?
A4: Improving solubility is key to preventing aggregation. During synthesis, the choice of solvent is critical. N-methylpyrrolidone (NMP) is often considered superior to N,N-dimethylformamide (DMF) for solvating growing peptide chains, especially hydrophobic ones.[8][9] For the final, cleaved peptide, solubility depends on its overall amino acid composition. If the peptide is hydrophobic, organic solvents like DMSO, DMF, or isopropanol (B130326) may be necessary. For acidic or basic peptides, using a basic or acidic aqueous buffer, respectively, can improve solubility.[8]
Troubleshooting Guides
Issue 1: Poor resin swelling and/or peptide precipitation on-resin
Q: My resin is not swelling properly after several coupling cycles, and I observe a gelatinous or clumpy appearance. What is happening and what should I do?
A: This is a classic sign of on-resin aggregation.[1] The peptide chains are collapsing and preventing proper solvation.
Recommended Solutions:
-
Solvent Change: Switch from DMF to NMP, or use a mixture of solvents like DMF/DCM/NMP (1:1:1).[8] Adding 25% DMSO to DMF can also help break up secondary structures.[1]
-
Disruptive Additives:
-
Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.[1]
-
Use a "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate) for acylation.
-
-
Mechanical Disruption: Sonicate the reaction vessel during coupling and deprotection steps to mechanically break up aggregates.[1]
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C) to disrupt secondary structures.[1]
Issue 2: Low coupling efficiency for the amino acid following this compound
Q: The Kaiser test remains positive (blue beads) after a standard coupling reaction for the amino acid being added after the this compound residue. What should I do?
A: This indicates an incomplete coupling reaction, likely due to steric hindrance from the bulky protecting groups or the beginning of peptide aggregation.
Recommended Solutions:
-
Extended Coupling Time: Double the standard coupling time.
-
Double Coupling: After the first coupling, drain the reagents, wash the resin, and perform a second coupling with a fresh solution of activated amino acid.
-
Change Activation Method: Switch to a more potent coupling reagent. If you are using DIC/HOBt, consider switching to HBTU, HATU, or PyBOP, which are known to be more efficient for difficult couplings.
-
In Situ Neutralization: If using a Boc/Z protection strategy, switch to in situ neutralization protocols to minimize aggregation that can occur after the neutralization step.[1]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU/HOBt
This protocol assumes a starting resin with a substitution of 0.5 mmol/g.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
HBTU (0.5 mmol, 5 eq.)
-
HOBt (0.5 mmol, 5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
NMP or DMF
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swollen in NMP and the N-terminal Fmoc group has been removed (confirmed by a positive Kaiser test). Wash the resin thoroughly with NMP (3 x 1 min).
-
Activation Mixture: In a separate vial, dissolve this compound, HBTU, and HOBt in 2 mL of NMP.
-
Activation: Add DIPEA to the activation mixture and vortex briefly. Allow the mixture to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with NMP and then DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 3-7.
Protocol 2: Post-Synthesis Disaggregation of a Crude Peptide
This protocol is for dissolving highly aggregated peptides after cleavage and lyophilization.
Materials:
-
Lyophilized crude peptide
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Nitrogen gas source
-
Appropriate buffer for final application (e.g., 10% Acetic Acid, PBS)
Procedure:
-
Initial Dissolution: Place the lyophilized peptide in a glass vial. Add a minimal amount of 100% TFA to dissolve the peptide. Use sonication if necessary.
-
Co-solvent Addition: Add HFIP dropwise while vortexing until the solution becomes clear. A common ratio is 1:1 TFA:HFIP.
-
Solvent Evaporation: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas. This will leave a peptide film.
-
Reconstitution: Re-dissolve the peptide film in the desired final buffer. Start with a small volume and sonicate. Dilute to the final concentration.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining insoluble material.
Data Presentation
Table 1: Common Solvents in Solid-Phase Peptide Synthesis (SPPS)
| Solvent | Abbreviation | Polarity | Common Uses & Notes |
| N,N-Dimethylformamide | DMF | High | Standard solvent for SPPS. Can decompose to form dimethylamine, which may cause premature Fmoc removal.[8] |
| N-Methyl-2-pyrrolidone | NMP | High | Excellent solvating properties, often better than DMF for preventing aggregation.[8][9] More expensive than DMF. |
| Dichloromethane | DCM | Low | Primarily used in Boc-SPPS and for washing. Good for swelling polystyrene resins.[8] |
| Dimethyl sulfoxide | DMSO | High | Often used as an additive (e.g., 25% in DMF) to disrupt secondary structures and improve solvation of aggregated peptides.[1] |
Table 2: Example Cleavage Cocktails for Peptides with Sensitive Residues
The t-butyl cation generated from Ser(OtBu) deprotection can be scavenged by these reagents.
| Cocktail | Composition | Target Residues | Notes |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Arg(Pbf/Pmc), Cys(Trt), Met, Trp | A strong, general-purpose cleavage cocktail. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Arg(Pbf/Pmc), Trp(Boc) | Commonly used, TIS scavenges t-butyl cations.[6] |
| Low Odor | TFA/TIS/H₂O/DODT (94:1:2.5:2.5) | Cys(Trt) | Reduces the odor associated with thiol scavengers like EDT. |
Abbreviations: TFA (Trifluoroacetic acid), EDT (1,2-Ethanedithiol), TIS (Triisopropylsilane), DODT (3,6-Dioxa-1,8-octanedithiol).
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Self-Assembled Nanostructures: From Models to Therapeutic Peptides [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Optimizing Coupling Efficiency of Z-Ser-OtBu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Z-Ser-OtBu (N-Benzyloxycarbonyl-O-tert-butyl-L-serine) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges associated with the coupling of this compound include:
-
Steric Hindrance: The bulky tert-butyl (OtBu) protecting group on the serine side chain can sterically hinder the approach of the activated carboxyl group to the amine, potentially leading to slower reaction rates and incomplete coupling.
-
Racemization: Like other amino acid derivatives, this compound can be susceptible to racemization (epimerization) during the activation step, particularly under harsh basic conditions or with prolonged activation times. Urethane-based protecting groups like the Z-group are known to reduce the rate of oxazolone (B7731731) formation, which is a primary pathway for racemization, but the risk is not entirely eliminated.[1]
-
Side Reactions: The hydroxyl group of serine, although protected, can still be involved in side reactions. One potential issue is β-elimination, especially under strong basic conditions, which leads to the formation of a dehydroalanine (B155165) residue.[]
Q2: Which coupling reagents are recommended for this compound?
A2: The choice of coupling reagent is critical for a successful coupling reaction with this compound. Modern onium (uronium/aminium and phosphonium) salt-based reagents are generally preferred over carbodiimides alone for sterically hindered amino acids. Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, providing fast reaction times and low levels of racemization.[3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often considered superior in terms of speed and reduced side reactions.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is highly reactive and has a better safety profile as it does not release potentially explosive benzotriazole (B28993) byproducts.[3]
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination is an excellent choice for minimizing racemization, particularly for sensitive amino acids. Oxyma Pure® is a non-explosive alternative to HOBt and HOAt.[1]
Q3: What is the role of the base in the coupling reaction and which one should I use?
A3: A tertiary amine base is required for coupling reactions using onium salt reagents to neutralize the protonated amine and facilitate the reaction. The choice of base can significantly impact the extent of racemization. For sensitive couplings like those involving this compound, a weaker or more sterically hindered base is advisable. While N,N-diisopropylethylamine (DIPEA) is commonly used, weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine can help minimize racemization.[1]
Q4: My peptide containing this compound is aggregating. What can I do?
A4: Peptide aggregation can hinder coupling and deprotection steps. The hydrophobic nature of the Z-group can contribute to this issue. Strategies to mitigate aggregation include:
-
Solvent Choice: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can help disrupt hydrogen bonding.
-
Chaotropic Salts: The addition of chaotropic salts such as LiCl or KSCN to the reaction mixture can disrupt secondary structures.
-
Elevated Temperature: Performing the coupling at a higher temperature can sometimes overcome aggregation.
-
Microwave Irradiation: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for aggregating sequences.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield | Incomplete activation or coupling due to steric hindrance. | - Switch to a more powerful coupling reagent like HATU or COMU.- Increase the reaction time and/or temperature.- Use a less sterically hindered base like NMM.- Perform a double coupling. |
| On-resin aggregation. | - Change the solvent to NMP or add DMSO.- Employ microwave synthesis.- Resynthesize on a low-substitution resin. | |
| Presence of Epimer (D-isomer) | Racemization during activation. | - Lower the reaction temperature (e.g., to 0°C) during activation.- Use a racemization-suppressing additive like Oxyma Pure® with DIC.- Avoid prolonged pre-activation times.- Use a weaker or more hindered base (NMM or collidine instead of DIPEA). |
| Unexpected Mass (+18 Da) | Incomplete protection of the serine hydroxyl group leading to O-acylation by another amino acid. | - Ensure the quality of the starting this compound.- Use a less reactive coupling reagent if O-acylation is a persistent issue, though this may lower the desired coupling rate. |
| Unexpected Mass (-18 Da) | β-elimination of the serine side chain. | - Avoid strong bases and prolonged exposure to basic conditions.- Use milder deprotection conditions if applicable in the overall synthetic strategy. |
| Difficult Purification | The hydrophobic Z-group can cause poor solubility and aggregation during purification. | - Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMF or DMSO before diluting with the HPLC mobile phase.- Use a different stationary phase (e.g., C4 or C8 instead of C18) for reversed-phase HPLC.- Add a small percentage of an organic solvent like isopropanol (B130326) or n-propanol to the mobile phase to improve solubility. |
Data Presentation
The following table summarizes the expected performance of common coupling reagents for this compound based on data from the coupling of similar sterically hindered and racemization-prone amino acid derivatives. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent/Additive | Relative Efficiency | Typical Reaction Time | Racemization Risk | Key Considerations |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult or sterically hindered couplings. |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable and widely used reagent. |
| COMU | Excellent | 15 - 45 minutes | Very Low | Highly reactive with a good safety profile. |
| DIC/Oxyma Pure® | High | 1 - 3 hours | Very Low | Often the preferred method for minimizing racemization. |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A cost-effective option, but can be slower for hindered couplings. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a racemization suppressant additive like HOAt (3 equivalents, optional but recommended) in DMF.
-
Activation: Add a hindered base such as DIPEA (6 equivalents) or NMM (6 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), extend the reaction time or perform a second coupling.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
Protocol 2: Low-Racemization Coupling of this compound using DIC/Oxyma Pure®
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for at least 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure® (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the resin suspension, followed by the amino acid/Oxyma solution.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Mandatory Visualizations
References
Technical Support Center: Z-Ser-OtBu Solubility in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Z-Ser-OtBu in N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
Q2: What factors can negatively impact the solubility of this compound in DMF?
Several factors can lead to poor solubility of this compound in DMF:
-
Solvent Quality: The purity of DMF is crucial. DMF can degrade over time to form dimethylamine (B145610) and formic acid, or absorb water from the atmosphere. These impurities can significantly reduce the solubility of protected amino acids.[3]
-
Temperature: Lower laboratory temperatures can decrease the solubility of this compound.
-
Concentration: At very high concentrations, this compound may be more prone to aggregation, leading to the appearance of insolubility.
-
Compound Purity: Impurities or variations in the crystalline structure of the this compound lot could affect its dissolution characteristics.
Q3: Are there alternative solvents to DMF for dissolving this compound?
Yes, if you are facing persistent solubility issues with DMF, you might consider the following alternatives:
-
N-Methyl-2-pyrrolidone (NMP): NMP is another polar aprotic solvent frequently used in peptide synthesis and may offer better solvation for some protected amino acids.[1][3]
-
Dimethyl Sulfoxide (DMSO): this compound is known to be highly soluble in DMSO (200 mg/mL).[4] DMSO can be used as a primary solvent or as a co-solvent with DMF to enhance solubility.
-
Mixtures: In some cases, a mixture of solvents, such as DMF with a small percentage of DMSO, can improve solubility.
Q4: Can I heat the solution to improve the solubility of this compound in DMF?
Gentle warming (e.g., to 30-40°C) can be an effective method to aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMF, follow these troubleshooting steps sequentially.
Initial Troubleshooting Steps
-
Verify Solvent Quality:
-
Use fresh, high-purity, anhydrous, peptide-synthesis-grade DMF.
-
If the DMF is from a previously opened bottle, consider using a fresh, sealed bottle.
-
Degassing the DMF prior to use can help remove dissolved gases and volatile impurities.[3]
-
-
Optimize Dissolution Conditions:
-
Ensure the this compound and DMF are at ambient room temperature.
-
Use vigorous stirring or vortexing to facilitate dissolution.
-
If the compound does not dissolve, try gentle warming (30-40°C) with continuous stirring.
-
Advanced Troubleshooting
-
Consider Co-solvents:
-
If solubility is still an issue, consider preparing the solution in a small amount of DMSO first, and then diluting it with DMF to the desired concentration. This compound has excellent solubility in DMSO.[4]
-
-
Sonication:
-
Brief sonication in a water bath can sometimes help to break up aggregates and improve dissolution. Monitor the temperature of the bath to avoid excessive heating.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Qualitative Solubility | Concentration (Approx.) | Source |
| This compound | DMSO | High | 200 mg/mL (677 mM) | [4] |
| Fmoc-Ser(tBu)-OH | DMF | Clearly Soluble | 0.5 M |
Table 2: Common Solvents in Peptide Synthesis
| Solvent | Type | Key Characteristics |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Widely used, good swelling for resins, can degrade to form amines.[1][3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Higher solvating power than DMF, less volatile.[1][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly polar, excellent for dissolving difficult compounds. |
| Dichloromethane (DCM) | Nonpolar | Used for resin washing and swelling, but has limited solubility for many protected amino acids. |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMF
This protocol provides a general method for determining the saturation solubility of this compound.
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
Vials with magnetic stir bars
-
Constant temperature bath
-
Syringe and syringe filter (e.g., 0.22 µm)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of DMF in a sealed vial.
-
Equilibration: Place the vial in a constant temperature bath (e.g., 25°C) and stir vigorously for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop stirring and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of your analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in DMF.
Caption: Factors influencing this compound solubility and corresponding solutions.
References
Technical Support Center: Purification of Peptides Synthesized with Z-Ser(OtBu) by HPLC
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing the Z-Ser(OtBu) (N-benzyloxycarbonyl-O-tert-butyl-serine) residue by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the role of the Z and OtBu protecting groups in peptide synthesis and HPLC purification?
A1: The Z (benzyloxycarbonyl, Cbz) group protects the N-terminal amine, while the OtBu (tert-butyl) group protects the hydroxyl side chain of serine during solid-phase peptide synthesis (SPPS).[1][2] The Z group is typically stable to the trifluoroacetic acid (TFA) used for cleavage from the resin and in HPLC mobile phases, while the OtBu group is acid-labile.[3] Both are bulky and hydrophobic, which increases the overall hydrophobicity of the peptide and influences its retention behavior in reversed-phase HPLC (RP-HPLC).[4][5]
Q2: Why is Reversed-Phase HPLC (RP-HPLC) the most common method for purifying peptides containing Z-Ser(OtBu)?
A2: RP-HPLC is the standard and most versatile method for peptide purification due to its high resolving power.[6][7] Separation is based on the hydrophobicity of the peptide. The Z and OtBu groups contribute significantly to the peptide's hydrophobicity, allowing for strong interaction with the non-polar stationary phase (e.g., C18) and good separation from more polar impurities.[4][5]
Q3: What are the most common impurities observed during the HPLC purification of a crude peptide containing Z-Ser(OtBu)?
A3: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that were not fully synthesized.
-
Peptides with incomplete deprotection: Peptides where side-chain protecting groups from other residues were not fully removed during cleavage.
-
Side-reaction products: Modifications such as oxidation or formylation that can occur during synthesis or cleavage.
-
OtBu-deprotected peptide: The desired peptide sequence but with the OtBu group prematurely removed from the serine side chain.
Q4: Can the OtBu group be cleaved during HPLC purification?
A4: Yes, the OtBu group is susceptible to cleavage under acidic conditions.[8] Since RP-HPLC for peptides commonly uses mobile phases containing trifluoroacetic acid (TFA), typically at 0.1%, premature deprotection of the OtBu group can occur on the column, leading to the appearance of a new, more polar peak in the chromatogram.
Q5: What is a good starting point for developing an HPLC purification method for a Z-Ser(OtBu)-containing peptide?
A5: A good starting point is a standard reversed-phase method using a C18 column. A linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is typically effective. A common starting gradient is 5% to 95% acetonitrile over 30 to 60 minutes.[7] The flow rate and detection wavelength will depend on the column dimensions and the presence of other aromatic residues.
Troubleshooting Guides
Problem 1: A new, earlier-eluting peak appears during HPLC purification.
Possible Cause: Premature cleavage of the acid-labile OtBu protecting group on the serine side chain by the TFA in the mobile phase. The resulting peptide with a free hydroxyl group is more polar and therefore elutes earlier.
Solutions:
-
Reduce TFA Concentration: Lower the percentage of TFA in the mobile phases (e.g., to 0.05%). However, be aware that this may lead to broader peaks and poorer resolution for some peptides.
-
Use a Different Acid Modifier: Consider using a weaker acid like formic acid (0.1%) as the mobile phase modifier. This is particularly useful if the final peptide needs to be compatible with mass spectrometry.
-
Optimize Temperature: Running the purification at a lower temperature (e.g., room temperature or below) can reduce the rate of acid-catalyzed deprotection.
-
Shorten Run Time: A faster gradient and shorter overall run time will reduce the peptide's exposure to the acidic mobile phase.
Problem 2: The peptide peak is broad or shows significant tailing.
Possible Causes:
-
Poor Solubility: The crude peptide may not be fully dissolved in the injection solvent. The high hydrophobicity imparted by the Z and OtBu groups can lead to aggregation.
-
Secondary Interactions: The peptide may be interacting with active sites (silanols) on the silica-based stationary phase.
-
Column Overload: Injecting too much crude peptide can lead to poor peak shape.
Solutions:
-
Improve Sample Dissolution: Dissolve the crude peptide in a stronger solvent, such as a small amount of DMSO or DMF, before diluting with the initial mobile phase. Ensure the final injection solvent is as weak as possible to ensure good binding to the column.
-
Increase TFA Concentration: While this can risk OtBu deprotection, a slightly higher TFA concentration (e.g., 0.1%) can help to mask silanol (B1196071) interactions and improve peak shape.
-
Optimize the Gradient: A shallower gradient around the elution point of the peptide can sometimes improve peak shape and resolution.
-
Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.
Problem 3: The peptide is not retained on the column or elutes in the void volume.
Possible Cause: The injection solvent is too strong (contains too high a percentage of organic solvent). The hydrophobic peptide will not bind to the stationary phase if the mobile phase it is introduced in is already strong enough to elute it.
Solutions:
-
Use a Weaker Injection Solvent: Dissolve the crude peptide in a solvent with a lower organic content than the initial HPLC mobile phase. Ideally, the sample should be dissolved in the initial mobile phase conditions (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Lyophilize and Re-dissolve: If the peptide was previously dissolved in a strong solvent, lyophilize it and re-dissolve it in the appropriate weak solvent.
Data Presentation
The following tables provide representative data for the HPLC purification of peptides containing Z-Ser(OtBu). Note that actual retention times and optimal gradients will vary depending on the specific peptide sequence, column chemistry, and HPLC system.
Table 1: Typical RP-HPLC Parameters for Z-Ser(OtBu) Peptide Purification
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 254 nm (for Z-group) |
| Column Temperature | 25°C |
| Injection Volume | 20-100 µL (of 1 mg/mL solution) |
Table 2: Example Gradient Programs and Expected Observations
| Gradient Program | Expected Retention Time Range for Z-Ser(OtBu) Peptide | Expected Purity | Notes |
| Scouting Gradient: 5-95% B in 30 min | 15 - 25 min | >85% | Good for initial assessment of crude purity and determining the approximate elution percentage of the target peptide. |
| Optimized Gradient: 30-50% B in 40 min | 20 - 30 min | >95% | A shallower gradient around the elution point of the peptide improves resolution from closely eluting impurities. |
| Fast Gradient: 10-70% B in 15 min | 8 - 12 min | >90% | Useful for rapid purity checks, but may co-elute with impurities. Can help minimize on-column OtBu deprotection. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Z-Ser(OtBu)-Containing Peptide
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the crude lyophilized peptide.
-
Dissolve the peptide in 1 mL of Mobile Phase A (0.1% TFA in water). If solubility is an issue, add a minimal amount of acetonitrile or DMSO (not exceeding 10% of the total volume) to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-45 min: 5% to 65% B (linear gradient)
-
45-50 min: 65% to 95% B (linear gradient for column wash)
-
50-55 min: 95% B (isocratic wash)
-
55-60 min: 95% to 5% B (return to initial conditions)
-
60-70 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 254 nm.
-
Column Temperature: 25°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified peptide.
-
Mandatory Visualizations
Caption: Experimental workflow for HPLC purification.
References
- 1. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Impact of scavengers during Z-Ser-OtBu deprotection
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of scavengers during the acid-mediated deprotection of Z-Ser(OtBu)-OH (N-benzyloxycarbonyl-O-tert-butyl-L-serine). This resource is intended for researchers, scientists, and drug development professionals encountering challenges in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers during the deprotection of Z-Ser(OtBu)-OH?
A1: During the acidic cleavage of the tert-butyl (OtBu) protecting group from the serine side chain (typically using trifluoroacetic acid - TFA), a reactive tert-butyl cation is generated.[1] This carbocation is a potent electrophile that can alkylate nucleophilic residues in the peptide chain, leading to undesired side products.[1] Scavengers are added to the deprotection cocktail to trap these reactive tert-butyl cations before they can react with the peptide.[2]
Q2: Which amino acid residues are most susceptible to alkylation by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[3]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated cysteine.[4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: What are the signs of incomplete OtBu deprotection?
A3: Incomplete deprotection of the OtBu group can result in a heterogeneous final product. Signs of incomplete deprotection include:
-
The presence of the starting material or a product with a mass corresponding to the protected peptide in analytical traces (e.g., HPLC, LC-MS).
-
A complex mixture of peaks in the chromatogram, making purification difficult.[1]
-
In solid-phase peptide synthesis (SPPS), incomplete deprotection can lead to the deletion of the serine residue in subsequent coupling steps.[1]
Q4: Can the choice of scavenger affect the Z (benzyloxycarbonyl) group?
A4: While the primary purpose of scavengers is to trap tert-butyl cations, some scavengers or prolonged exposure to acidic conditions can potentially affect the Z group. However, the Z group is generally more stable to TFA than the OtBu group. The choice of a suitable scavenger cocktail and optimized reaction time is crucial to ensure selective deprotection. Some scavengers, like triethylsilane, have been shown to improve selectivity in the deprotection of tert-butyl groups in the presence of other acid-sensitive protecting groups like the Z group.[5]
Troubleshooting Guide
Issue 1: Formation of Unexpected Side Products Detected by Mass Spectrometry
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during deprotection.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.
-
For Tryptophan-containing peptides: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[1]
-
For Methionine-containing peptides: Thioanisole is effective in preventing S-alkylation.[3] The addition of reducing agents like dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[3]
-
For Cysteine-containing peptides: Ethanedithiol (EDT) is a commonly used scavenger.[1]
-
General Scavenger Cocktails: A widely used general-purpose scavenger cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[2]
-
Issue 2: Incomplete Deprotection of the OtBu Group
-
Possible Cause 1: Insufficient concentration or equivalents of acid (TFA).
-
Solution 1: Ensure a sufficient excess of TFA is used. For solid-phase synthesis, a common concentration is 95% TFA in the cleavage cocktail. For solution-phase, using TFA as the solvent is common.
-
Possible Cause 2: Insufficient reaction time or temperature.[1]
-
Solution 2: Increase the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are performed at room temperature. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase the risk of side product formation if scavengers are not used.[1]
Data Presentation: Scavenger Performance
The following table summarizes the effectiveness of different scavenger cocktails in mitigating the S-tert-butylation of a model cysteine-containing peptide during TFA-mediated cleavage. While this data is for a Cys-peptide, the principles of carbocation scavenging are directly applicable to protecting other sensitive residues during Z-Ser(OtBu) deprotection.
| Cleavage Cocktail Composition (v/v) | % S-tert-butylated Met[3] | % Desired Peptide[3] |
| TFA/DCM (1:1) | Not specified | Not specified |
| TFA/DCM (1:1) with 0.5% DTE | Not specified | Not specified |
| TFA/thioanisole/DTT (90:5:5) | Not specified | Not specified |
Data adapted from studies on methionine-containing peptides. DTE: Dithioethane, DTT: Dithiothreitol.
The following table illustrates the impact of various scavengers on reducing S-tert-butylation in a model Cys-containing peptide.
| Additional Scavenger (in TFA/TIS/H₂O) | % S-tButylation[4] |
| None | >20% |
| DMS | 10.3% |
| Thioanisole | 9.0% |
| DTT | ~15% |
| 1,4-BDMT | ~14% |
Data adapted from a study on a Cys-peptidyl resin.[4] TIS: Triisopropylsilane, DMS: Dimethyl sulfide, DTT: Dithiothreitol, 1,4-BDMT: 1,4-Butanedithiol.
Experimental Protocols
Protocol 1: General Procedure for Z-Ser(OtBu)-OH Deprotection in Solution Phase
-
Dissolution: Dissolve the Z-Ser(OtBu)-OH containing peptide in a suitable solvent (e.g., dichloromethane (B109758) - DCM).
-
Addition of Scavenger: Add the chosen scavenger (e.g., 5-10 equivalents of triisopropylsilane).
-
Initiation of Deprotection: Add an excess of trifluoroacetic acid (TFA) to the reaction mixture. A common ratio is 1:1 TFA:DCM.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: Cleavage and Deprotection from Solid Support (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Preparation of Cleavage Cocktail: Prepare the cleavage cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). If the peptide contains other sensitive residues, add appropriate scavengers (e.g., 2.5% EDT for Cys).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Collect the precipitated peptide by centrifugation and wash it with cold ether to remove scavengers and cleaved protecting groups.
-
Drying and Purification: Dry the peptide under vacuum and purify by preparative HPLC.
Visualizations
Caption: Mechanism of Z-Ser(OtBu) deprotection and the role of scavengers.
Caption: Troubleshooting workflow for Z-Ser(OtBu) deprotection.
References
Technical Support Center: Detection of Side Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using mass spectrometry to detect and characterize side products and impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of side products by mass spectrometry.
Question: Why am I seeing no peaks or very low signal intensity for my side products?
Answer:
Low or no signal intensity for your target side products can be attributed to several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting this issue is crucial.
Troubleshooting Workflow for Low/No Signal Intensity
Caption: A stepwise workflow for troubleshooting low or no signal intensity.
Detailed Checks:
-
Sample Preparation: Ensure that the sample has not degraded and was prepared correctly.[1] Inadequate concentration can lead to weak signals, while overly concentrated samples can cause ion suppression.[2]
-
Ionization Source: The choice of ionization technique (e.g., ESI, APCI) is critical and should be appropriate for your analytes.[2][3] Check for a stable spray in electrospray ionization.[1]
-
Instrument Parameters: Verify that the mass spectrometer is properly tuned and calibrated. Incorrect settings for the ion source, mass analyzer, or detector can significantly impact signal intensity.[2][3]
-
Detector Issues: If no peaks are observed, there might be an issue with the detector or the sample not reaching it.[4]
Question: My mass accuracy is poor, and I'm having trouble identifying side products.
Answer:
Accurate mass measurement is fundamental for the correct identification and elemental composition assignment of unknown side products.[5] Poor mass accuracy can stem from several sources.
Key Areas to Investigate for Poor Mass Accuracy:
-
Mass Calibration: Regular mass calibration with appropriate standards is essential to ensure accurate mass measurements.[2] An incorrect or outdated calibration is a common cause of mass errors.
-
Instrument Maintenance: Contaminants within the mass spectrometer or instrument drift can negatively affect mass accuracy and resolution. Adhere to the manufacturer's maintenance schedule.[2]
-
Sample Complexity: High sample complexity can lead to overlapping peaks and space charge effects, which can shift mass assignments. Improving chromatographic separation can mitigate this.
Question: I'm observing peak splitting, broadening, or tailing for my side product peaks. What could be the cause?
Answer:
Poor peak shape can complicate data analysis and quantification. The issue can originate from the chromatography system or the mass spectrometer interface.
Common Causes and Solutions for Poor Peak Shape:
| Potential Cause | Recommended Action |
| Column Contamination | Ensure proper sample preparation and regular column maintenance to avoid the buildup of contaminants.[2] |
| Inappropriate Mobile Phase | Verify that the mobile phase pH and composition are correct for your analytes and column chemistry.[6] |
| Ion Source Issues | An improperly cleaned or optimized ion source can lead to peak broadening.[6] |
| High System Backpressure | Fluctuations or a steady increase in backpressure can indicate a blockage in the LC system, affecting peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when starting to develop a method for side product detection?
A1: Begin by gathering as much information as possible about the potential side products, including their expected structures and chemical properties. This will inform your choice of sample preparation, chromatographic conditions, and mass spectrometry settings. Perform a full scan analysis to get an overview of all detectable ions in your sample.
Q2: How can I distinguish between a real side product and a contaminant or artifact?
A2: This is a critical aspect of side product analysis.
-
Blank Injections: Analyze a solvent blank to identify peaks originating from the solvent or system.[7]
-
Control Samples: Compare the analysis of your sample to a control or reference standard.
-
Fragmentation Analysis: Use MS/MS to obtain fragmentation patterns of the ion . These patterns can be compared to predicted fragmentation of the suspected side product or searched against spectral libraries.
Q3: What is the role of forced degradation studies in side product analysis?
A3: Forced degradation studies are used to intentionally degrade a drug substance under stressed conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[8] This helps to:
-
Identify potential degradation products that could form under various storage or handling conditions.[9]
-
Develop and validate stability-indicating analytical methods.[9]
-
Understand the degradation pathways of the drug substance.[8]
Q4: How do I improve the sensitivity of my assay to detect low-level side products?
A4: To enhance sensitivity for trace-level impurities, consider the following:
-
Sample Enrichment: Use solid-phase extraction (SPE) or other sample preparation techniques to concentrate the side products.
-
Optimized Instrumentation: Employ a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, which offers high sensitivity and mass accuracy.[10]
-
Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If you know the mass of the expected side product, these targeted acquisition modes can significantly improve the signal-to-noise ratio.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the detection and characterization of side products.
Protocol 1: General LC-MS/MS Method for Screening and Identification of Unknown Side Products
This protocol outlines a general approach for identifying unknown impurities in a drug substance.
1. Sample Preparation: a. Dissolve the crude reaction mixture or drug substance in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter to remove particulates.
2. Liquid Chromatography (LC) Parameters:
- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Parameters:
- Ion Source: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of potential side products.
- Scan Mode:
- Full Scan: Acquire data in full scan mode over a wide m/z range (e.g., 100-1500) to detect all ions.
- Data-Dependent MS/MS (dd-MS²): Set the instrument to automatically select the most intense ions from the full scan for fragmentation to obtain structural information.
- Collision Energy: Use a stepped collision energy to generate a rich fragmentation spectrum.
4. Data Analysis Workflow:
Caption: A typical data analysis workflow for side product identification.
Protocol 2: Quantitative Analysis of a Known Genotoxic Impurity using UPLC-MS/MS
This protocol is for the sensitive quantification of a known impurity at trace levels.
1. Standard and Sample Preparation: a. Prepare a stock solution of the certified reference standard of the genotoxic impurity. b. Create a calibration curve by serially diluting the stock solution to cover the expected concentration range. c. Prepare the drug substance sample at a known concentration.
2. UPLC-MS/MS Parameters:
- Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system for high resolution and speed.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Optimize at least two MRM transitions (precursor ion -> product ion) for the target impurity for confident quantification and confirmation.
3. Method Validation: Validate the method according to ICH guidelines, including specificity, Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, and precision.[4][11]
Quantitative Data Example: LOD and LOQ for Genotoxic Impurities
The following table presents an example of LOD and LOQ values for the quantification of potential genotoxic impurities (PGIs) in a drug substance using a validated UPLC-MS/MS method.
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| 2-Methyl-6-nitro aniline | 0.05 | 0.1 |
| Vinamidinium Hexafluorophosphate | 0.04 | 0.13 |
| Aldehyde Impurity of Siponimod | 0.004 | 0.013 |
| Alcohol Impurity of Siponimod | 0.004 | 0.013 |
Data compiled from references[11][12][13].
References
- 1. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijalsr.org [ijalsr.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring process-related impurities in biologics–host cell protein analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. japsonline.com [japsonline.com]
- 12. LC-MS method for quantifying genotoxic impurity in bendamustine. [wisdomlib.org]
- 13. ijper.org [ijper.org]
Validation & Comparative
A Comparative Guide to Z-Ser-OtBu and Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of protecting groups is a critical decision that dictates the overall strategy and success of synthesizing a target peptide. For the incorporation of serine residues, two key protected derivatives are often considered in the broader context of peptide chemistry: Nα-Benzyloxycarbonyl-L-serine-O-tert-butyl ester (Z-Ser-OtBu) and Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH). This guide provides an objective comparison of their performance and applicability in SPPS, supported by experimental data and detailed protocols, clarifying why Fmoc-Ser(tBu)-OH has become the industry standard for this methodology.
Executive Summary
Fmoc-Ser(tBu)-OH is the premier choice for incorporating serine in modern Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu orthogonal protection strategy.[1][2] Its base-labile Nα-Fmoc group and acid-labile O-tert-butyl (tBu) side-chain protection offer a robust and versatile system compatible with a wide array of resins and coupling reagents.[2] In contrast, this compound, while historically significant in classical solution-phase peptide synthesis, is seldom used in SPPS.[1] The Nα-benzyloxycarbonyl (Z) group's typical removal by catalytic hydrogenolysis presents significant practical challenges for solid-phase techniques. This guide will delineate the fundamental chemical differences and their practical implications for SPPS, underscoring the performance advantages of the Fmoc-based approach.
Chemical Structures and Protecting Group Strategies
The core difference between these two molecules lies in their Nα-protecting groups, which defines the entire synthesis strategy.
-
Fmoc-Ser(tBu)-OH employs the Fmoc group , which is cleaved under mild basic conditions (e.g., 20% piperidine (B6355638) in DMF).[3] This forms the basis of the Fmoc/tBu orthogonal strategy , where the acid-labile tBu side-chain protecting groups and the resin linker are removed in a final step with a strong acid like trifluoroacetic acid (TFA).[2][4] This orthogonality ensures that the side-chain protection remains intact during the iterative Nα-deprotection steps.[4]
-
This compound utilizes the Z (or Cbz) group . This group is stable to both mild acid and base but is typically removed by catalytic transfer hydrogenation or strong acids like HBr in acetic acid.[1] This is characteristic of the older Boc/Bzl (or Z/Bzl) strategy , which is less commonly used in modern SPPS due to harsher deprotection conditions and limited orthogonality.[5]
Performance Comparison in SPPS
Direct quantitative comparisons of this compound and Fmoc-Ser(tBu)-OH in SPPS are scarce in the literature due to the near-universal adoption of the Fmoc and Boc strategies for this methodology. The following table summarizes the performance characteristics of Fmoc-Ser(tBu)-OH and outlines the anticipated challenges of using a Z-based strategy in SPPS.
| Parameter | Fmoc-Ser(tBu)-OH | This compound |
| SPPS Strategy | Fmoc/tBu (Orthogonal) | Z/Bzl (Limited SPPS Applicability) |
| Nα-Deprotection | Mild base (e.g., 20% piperidine/DMF) | Catalytic Hydrogenolysis (Pd/C, H₂) or strong acid |
| Side-Chain Protection | Acid-labile (tBu) | Acid-labile (OtBu) |
| Compatibility with SPPS | Excellent; standard reagent | Poor; deprotection is not ideal for solid support |
| Coupling Efficiency | High (>99% with standard activators) | Potentially high, but deprotection is problematic |
| Racemization Risk | Low with standard coupling reagents | Dependent on activation method |
| Final Cleavage | Strong acid (e.g., TFA cocktail) | Requires additional, non-standard deprotection step |
| Automation Friendliness | High; compatible with automated synthesizers | Low; requires specialized reactors for hydrogenation |
Experimental Protocols
Standard Protocol for Fmoc-Ser(tBu)-OH Coupling in Manual SPPS
This protocol is for a standard coupling reaction on a 0.1 mmol scale using a rink amide resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-adduct.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 equivalents, 0.4 mmol) and a coupling agent such as HBTU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to ensure the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling may be necessary.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
Final Cleavage and Deprotection (Fmoc/tBu Strategy)
-
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct workflows for SPPS using Fmoc- and Z-based protection strategies.
Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.
Caption: Theoretical workflow for a Z-based Solid-Phase Peptide Synthesis.
Conclusion and Recommendations
For solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH is unequivocally the superior and recommended choice over this compound. The Fmoc/tBu strategy provides a robust, orthogonal, and highly automatable system that has become the gold standard in both academic and industrial settings.[6] The mild, base-mediated deprotection of the Fmoc group preserves acid-labile side-chain protecting groups and linkers, ensuring high-fidelity synthesis of complex peptides.[3]
The use of this compound in SPPS is impractical due to the challenges associated with the on-resin catalytic hydrogenation required for Z-group removal. This process is inefficient on a solid support, requires specialized equipment, and is not compatible with standard automated synthesizers. While the Z-group remains a valuable tool in solution-phase synthesis, its application in SPPS is not a viable alternative to the well-established Fmoc and Boc methodologies. Therefore, for any SPPS application, researchers should confidently select Fmoc-Ser(tBu)-OH for the incorporation of serine residues.
References
A Comparative Guide: Z-Protection vs. Fmoc-Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. These chemical shields temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the accurate construction of the desired peptide sequence. This guide offers an objective comparison of two cornerstone α-amino protecting groups: the Carboxybenzyl (Z or Cbz) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This analysis is supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Core Principles and Orthogonality
The primary distinction between Z and Fmoc protecting groups lies in their cleavage (deprotection) conditions, which forms the basis of their orthogonality. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group without affecting others in the molecule.[1]
-
Z (Cbz)-Group: The Z-group, a classic protecting group in peptide chemistry, is typically removed under neutral conditions via catalytic hydrogenolysis.[2] It is stable to both acidic and basic conditions, making it orthogonal to acid-labile protecting groups like tert-butoxycarbonyl (Boc) and base-labile groups.[2]
-
Fmoc-Group: The Fmoc group is the foundation of the most common strategy in modern solid-phase peptide synthesis (SPPS).[2] It is labile to basic conditions, typically cleaved by a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[] Its stability under acidic conditions makes it orthogonal to acid-labile side-chain protecting groups.[]
Performance Comparison: Z vs. Fmoc
A direct quantitative comparison of Z and Fmoc protecting groups under identical synthetic conditions (e.g., solution-phase synthesis of the same peptide) is not extensively documented in readily available literature. This is largely because their use has specialized over time, with Z-protection being predominantly employed in classical solution-phase synthesis and Fmoc-protection being the standard for modern solid-phase peptide synthesis (SPPS).[4]
The following table summarizes the key performance differences based on their typical applications:
| Parameter | Z-Protection (Typically Solution-Phase) | Fmoc-Protection (Typically Solid-Phase) |
| Synthesis Environment | Reactants are dissolved in a solvent. | The growing peptide chain is anchored to a solid resin support.[4] |
| Typical Per-Step Yield | Good to excellent, but purification losses at each step can lower the overall yield. | Excellent (>99%).[4] |
| Purification | Labor-intensive work-up (e.g., extraction, crystallization) is required after each coupling and deprotection step.[4] | Simplified to washing the resin with solvents after each step.[4] |
| Scalability | Well-suited for the large-scale synthesis of short peptides and peptide fragments.[4] | Highly scalable and amenable to automation for the synthesis of long peptides.[4] |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] | Mildly basic (e.g., 20% piperidine in DMF).[] |
| Overall Time Efficiency | Can be time-consuming due to the multi-step purification process.[4] | Faster for the synthesis of long peptides due to a streamlined workflow and automation.[4] |
Common Side Reactions and Mitigation
Both protecting group strategies are associated with specific side reactions that can impact the purity and yield of the final peptide.
Fmoc-Protection Side Reactions
The base-labile nature of the Fmoc group and the repeated exposure to piperidine during SPPS can lead to several side reactions:
-
Aspartimide Formation: This is one of the most significant side reactions in Fmoc-SPPS, particularly in sequences containing aspartic acid (Asp). The piperidine can catalyze the formation of a five-membered ring intermediate (aspartimide), which can then reopen to form a mixture of α- and β-aspartyl peptides, as well as lead to racemization.
-
Quantitative Data: The extent of aspartimide formation is sequence-dependent. For a model peptide containing an Asp-Gly sequence, treatment with 20% piperidine in DMF for an extended period (simulating multiple deprotection cycles) can result in significant impurity formation. The use of alternative side-chain protecting groups on the aspartic acid can mitigate this issue.
-
| Asp Side-Chain Protecting Group | Target Peptide (%) | Aspartimide-related Impurities (%) |
| OtBu (tert-butyl) | ~56% | ~44% |
| OMpe | ~85% | ~15% |
| OBno | >95% | <5% |
| Data inferred from studies on model peptides to simulate the effects of repeated deprotection steps. |
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline or glycine (B1666218) is the second amino acid. The free N-terminus of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[5]
Z-Protection Side Reactions
The primary side reaction associated with Z-protection is related to its deprotection method:
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is sensitive to poisoning by sulfur-containing compounds. Therefore, the removal of the Z-group can be challenging in peptides containing methionine or cysteine residues, often leading to incomplete deprotection or requiring larger amounts of catalyst.
Experimental Protocols
General Protocol for Fmoc Deprotection in SPPS
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of the deprotection solution and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-adduct.
-
A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine, indicating complete deprotection.
General Protocol for Z-Group Deprotection by Catalytic Hydrogenolysis
Materials:
-
Z-protected peptide dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., nitrogen or argon)
-
Celite for filtration
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas into the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be required.
Visualizing the Chemistry
Deprotection Mechanisms
Caption: Deprotection pathways for Z and Fmoc protecting groups.
Aspartimide Formation Pathway in Fmoc-SPPS
Caption: Aspartimide side reaction pathway in Fmoc-SPPS.
General Experimental Workflow Comparison
Caption: Comparison of typical workflows for Z and Fmoc strategies.
Conclusion
The choice between Z and Fmoc protecting groups is dictated by the synthetic strategy, with Z-protection remaining a valuable tool for solution-phase synthesis, particularly for smaller peptides and fragments, and Fmoc-protection being the dominant and more versatile strategy for solid-phase peptide synthesis. The milder deprotection conditions and amenability to automation make the Fmoc strategy highly suitable for the synthesis of complex and long peptides.[2] However, a thorough understanding of the potential side reactions associated with each method is crucial for optimizing reaction conditions and ensuring the synthesis of high-purity peptides.
References
A Comparative Guide to Deprotection Methods for Z and Fmoc Groups
In the realm of organic synthesis, particularly in peptide chemistry and drug development, the selection of appropriate protecting groups for amines is a critical decision that dictates the overall synthetic strategy. The benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely utilized amine protecting groups. Their distinct chemical labilities form the foundation of orthogonal protection strategies, enabling the selective deprotection of one group without affecting the other. This guide provides an objective comparison of the deprotection methods for Z and Fmoc groups, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic endeavors.
Orthogonality and Deprotection Strategies
The fundamental difference between the Z and Fmoc protecting groups lies in their deprotection conditions. The Z group is typically removed under reductive or strongly acidic conditions, while the Fmoc group is labile to basic conditions.[1][2] This orthogonality is a cornerstone of modern peptide synthesis, allowing for the strategic unmasking of reactive sites during the construction of complex molecules.
Z (Benzyloxycarbonyl) Group Deprotection: The primary methods for cleavage of the Z group are catalytic hydrogenolysis and acidolysis.[3][4]
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Z group removal.[4] It involves the cleavage of the benzylic C-O bond using a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[3][5] The reaction is clean, often proceeding to completion with high yields.[6]
-
Acid-Catalyzed Cleavage (Acidolysis): This method serves as a robust alternative, especially when the substrate contains functional groups susceptible to reduction under hydrogenolysis conditions.[3] Strong acids such as hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), or hydrochloric acid (HCl) are commonly employed.[3][7]
Fmoc (9-fluorenylmethyloxycarbonyl) Group Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[8][9]
-
Base-Mediated Cleavage: The deprotection is typically achieved using a secondary amine, most commonly a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[8][10] The reaction is rapid, often completing within minutes.[11] Alternatives to piperidine, such as piperazine (B1678402) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been explored to mitigate side reactions and address regulatory restrictions on piperidine.[2][10]
Quantitative Comparison of Deprotection Methods
The choice of deprotection method depends on factors such as the stability of other functional groups in the molecule, desired reaction kinetics, and potential side reactions. The following tables summarize quantitative data on the efficiency and common conditions for the deprotection of Z and Fmoc groups.
Table 1: Comparison of Z-Group Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 5-10 mol% Pd/C, H₂ (balloon or atmospheric pressure), MeOH or EtOH, Room Temperature | 3 - 72 hours[6][12] | >90%[6] | Mild, neutral pH, high yields[4] | Incompatible with reducible groups (e.g., alkynes, alkenes, nitro groups)[4]; Safety concerns with H₂ gas[4] |
| Transfer Hydrogenolysis | Pd/C, HCOOH-NH₄ or Et₃SiH, MeOH or EtOH, Room Temperature to gentle heating | 1 - 40 hours[5] | High | Avoids the use of H₂ gas, safer for larger scale[4] | Can also reduce other functional groups[4] |
| Acidolysis (HBr/AcOH) | 33% HBr in AcOH, Room Temperature | 1 - 2 hours | Variable | Effective for substrates incompatible with hydrogenation[4] | Harsh conditions can affect other acid-labile groups[4] |
| Acidolysis (Lewis Acid) | AlCl₃ in HFIP, Room Temperature | 1 - 3 hours | High | Mild, selective for Z over O- and N-Bn groups | Requires specific fluorinated solvents |
Table 2: Comparison of Fmoc-Group Deprotection Methods
| Method | Reagents & Conditions | Typical Deprotection Time | Key Advantages | Common Side Reactions |
| Piperidine | 20% Piperidine in DMF, Room Temperature | ~6 seconds (half-life)[8] | Fast and highly effective[8] | Aspartimide formation, Diketopiperazine formation, Piperidine adducts[13][14][15] |
| Piperazine/DBU | 5% Piperazine, 1-2% DBU in DMF or NMP | < 1 minute[2] | Rapid, reduces diketopiperazine formation compared to piperidine[7][11] | Can still lead to aspartimide formation[16] |
| 4-Methylpiperidine (4MP) | 20% 4MP in DMF | Similar to piperidine[10] | Similar efficiency to piperidine, potential alternative with fewer restrictions[10] | Similar side reaction profile to piperidine |
| Dipropylamine (DPA) | 25% DPA in DMF | Rapid | Reduces aspartimide formation compared to piperidine[5] | Less commonly used |
Side Reactions in Deprotection
While both Z and Fmoc deprotection methods are generally efficient, they can be accompanied by side reactions that may compromise the yield and purity of the final product.
Z-Group Deprotection Side Reactions:
-
Incomplete reaction: In catalytic hydrogenolysis, catalyst poisoning by sulfur-containing compounds can lead to incomplete deprotection.
-
Side-chain modifications: During acidolysis with HBr/AcOH, acid-catalyzed side reactions such as the migration of benzyl (B1604629) groups in tyrosine residues can occur.[17]
Fmoc-Group Deprotection Side Reactions:
-
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing Asp-Gly or Asp-Ser, leading to the formation of a succinimide (B58015) derivative.[15][18] The use of additives like formic acid or alternative bases can mitigate this issue.[16] For instance, prolonged exposure of a model peptide to 20% piperidine resulted in 24.4% aspartimide formation, which was reduced to 22.5% with the addition of 1% formic acid.[16]
-
Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[14][18] The use of 5% piperazine in NMP has been shown to significantly reduce DKP formation to less than 4%, compared to 13.8% with 20% piperidine in DMF.[11]
-
Dibenzofulvene (DBF) Adducts: The dibenzofulvene byproduct of Fmoc cleavage is reactive and can form adducts with the newly liberated amine if not effectively scavenged by the deprotection base.[9]
Experimental Protocols
Below are detailed methodologies for key deprotection experiments.
Protocol 1: Z-Group Deprotection via Catalytic Hydrogenolysis
Objective: To remove the benzyloxycarbonyl (Z) group from an amine using catalytic hydrogenolysis.
Materials:
-
Z-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Z-protected amine (1.0 equiv) in a suitable solvent (e.g., MeOH or EtOH).
-
To the solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[4]
-
Place the reaction mixture under a hydrogen (H₂) atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.
Protocol 2: Z-Group Deprotection via Acidolysis with HBr/AcOH
Objective: To cleave the benzyloxycarbonyl (Z) group using a strong acid.
Materials:
-
Z-protected amine
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Anhydrous ether
-
Round-bottom flask
Procedure:
-
Dissolve the Z-protected amine in a minimal amount of glacial acetic acid in a clean, dry round-bottom flask.
-
Add a solution of 33% HBr in acetic acid to the mixture at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.
-
Collect the precipitated product by filtration, wash with ether, and dry under vacuum.
Protocol 3: Fmoc-Group Deprotection with Piperidine in DMF
Objective: To remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group from a peptide-resin in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel for SPPS
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of the deprotection solution and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
A Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine.
Mandatory Visualizations
The following diagrams illustrate the chemical structures and deprotection mechanisms of the Z and Fmoc groups.
Caption: General deprotection scheme for the Z (benzyloxycarbonyl) group.
Caption: General deprotection scheme for the Fmoc (9-fluorenylmethyloxycarbonyl) group.
Caption: Logical workflow for selecting a deprotection strategy.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. peptide.com [peptide.com]
A Comparative Guide to Z-Ser-OtBu and Fmoc-Ser(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Serine Derivatives for Peptide Synthesis
In the synthesis of peptides, the strategic selection of protecting groups for amino acid building blocks is a critical determinant of yield, purity, and overall cost-effectiveness. For the incorporation of serine, two commonly available derivatives are Z-Ser-OtBu (N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine) and Fmoc-Ser(tBu)-OH (N-α-9-Fluorenylmethoxycarbonyl-O-tert-butyl-L-serine). This guide provides an objective comparison of their performance, cost, and applications, supported by established chemical principles and available market data, to aid researchers in making informed decisions for their peptide synthesis strategies.
Executive Summary
Fmoc-Ser(tBu)-OH is the industry standard for modern solid-phase peptide synthesis (SPPS) due to its role in the highly efficient and orthogonal Fmoc/tBu protection strategy.[1][2] Its base-lability allows for mild deprotection conditions that are compatible with a wide range of peptide sequences and solid supports. In contrast, this compound, while a well-established protecting group, is predominantly utilized in solution-phase peptide synthesis.[1][3] The removal of the Z-group requires harsher conditions, such as catalytic hydrogenation or strong acids, which limits its applicability in standard SPPS workflows.[1][4][5]
The choice between these two derivatives is therefore highly dependent on the intended synthetic methodology. For routine SPPS, Fmoc-Ser(tBu)-OH is the more practical and cost-effective option. This compound may be considered in specific solution-phase applications or where its unique deprotection requirements offer a strategic advantage in complex synthetic routes.
Performance and Application Comparison
The performance of a protected amino acid in peptide synthesis is evaluated based on its coupling efficiency, the purity of the resulting peptide, and the ease of its incorporation into the growing peptide chain.
| Parameter | This compound | Fmoc-Ser(tBu)-OH | Analysis |
| Primary Application | Solution-phase peptide synthesis[1][3] | Solid-phase peptide synthesis (SPPS)[1][2] | Fmoc-Ser(tBu)-OH is the standard for modern automated and manual SPPS. |
| N-α Protection | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) | The Z-group is removed by hydrogenolysis or strong acid, while the Fmoc group is removed by a mild base (e.g., piperidine).[4][5] |
| Side-Chain Protection | tert-Butyl (tBu) | tert-Butyl (tBu) | Both utilize the same acid-labile tBu group to protect the serine hydroxyl. |
| Orthogonality in SPPS | Limited | High | The Fmoc/tBu strategy is fully orthogonal, allowing for selective deprotection of the N-terminus without affecting the side-chain or resin linkage.[2] |
| Coupling Efficiency | Generally high in solution-phase | High in SPPS | Both are readily activated for coupling, but the overall success in SPPS heavily favors the Fmoc derivative due to the iterative nature of the process. |
| Purity in "Difficult" Sequences | Not typically used in SPPS for such sequences. | Can be challenging with aggregation-prone sequences, where alternatives like Fmoc-Ser(Trt)-OH may be superior.[6] | For standard sequences, Fmoc-Ser(tBu)-OH generally provides high purity crude peptides.[6] |
| Deprotection Conditions | Catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH).[4][5] | 20% Piperidine (B6355638) in DMF[7] | The mild, non-acidic deprotection of the Fmoc group is a key advantage in SPPS, preventing premature cleavage from the resin or loss of acid-labile side-chain protecting groups. |
Cost-Effectiveness Analysis
The cost of raw materials is a significant factor in the overall expense of peptide synthesis. The following table provides an approximate price comparison based on currently available market data. Prices are subject to change and may vary between suppliers.
| Compound | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | Aapptec | 5g | $50.00 | $10.00 |
| ChemPep | 5g | Contact for price | - | |
| Fmoc-Ser(tBu)-OH | Sigma-Aldrich | 10g | $74.60 | $7.46 |
| Sigma-Aldrich | 25g | $84.83 | $3.39 | |
| ChemPep | 100g | $145.00 | $1.45 | |
| GTI Laboratory Supplies | 5g | $205.00 | $41.00 | |
| Thistle Scientific | 25g | £69.46 (~$88) | ~$3.52 |
Note: The true cost-effectiveness extends beyond the price per gram. For SPPS, the higher efficiency, reduced risk of side reactions, and compatibility with automated synthesizers make Fmoc-Ser(tBu)-OH a more economical choice in the long run by minimizing failed syntheses and costly purification efforts.
Experimental Protocols
Standard Fmoc-SPPS Coupling Cycle using Fmoc-Ser(tBu)-OH
This protocol is a generalized procedure for manual solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Ser(tBu)-OH (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the tBu side-chain protecting group.
Deprotection of this compound
While not standard in SPPS, the following outlines the deprotection chemistry for the Z-group.
-
Catalytic Hydrogenation:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Stir the mixture under a hydrogen atmosphere (typically at atmospheric pressure) until the reaction is complete, as monitored by TLC or HPLC.
-
Filter off the catalyst and evaporate the solvent. This method is clean but incompatible with peptides containing sulfur or other catalyst poisons.
-
Visualizing the Chemical Differences
The choice between this compound and Fmoc-Ser(tBu)-OH is fundamentally a choice between two different N-α-protecting group strategies. The following diagrams illustrate the molecular structures of the two compounds and their respective deprotection pathways in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
A Head-to-Head Battle of Titans: Z/tBu vs. Fmoc/tBu in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. Among the various strategies, those employing tert-butyl (tBu) side-chain protection are workhorses of the field. This guide provides an in-depth, objective comparison of two orthogonal strategies: the benzyloxycarbonyl/tert-butyl (Z/tBu) and the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approaches. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of their performance, supported by experimental considerations.
The core principle of these strategies lies in orthogonality : the use of protecting groups for the α-amino group and the amino acid side chains that can be removed under distinct chemical conditions, allowing for selective deprotection at each step of the synthesis.[1][2] In both Z/tBu and Fmoc/tBu strategies, the side-chain protecting groups are typically acid-labile tBu-based groups. The key difference, and the focus of this comparison, is the choice of the temporary Nα-protecting group: the Z-group, which is susceptible to hydrogenolysis, versus the base-labile Fmoc-group.
At a Glance: Key Differences in Orthogonal Strategies
| Feature | Z/tBu Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (HBr/AcOH)[3] | Mild base (e.g., 20% piperidine (B6355638) in DMF)[4][5][6] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Acid-labile (e.g., tBu, Boc, Trt)[1] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Mild acid (e.g., TFA)[7][8] |
| Orthogonality Principle | Hydrogenolysis/Acidolysis | Basolysis/Acidolysis |
| Key Advantages | - Well-established chemistry- Z-amino acids are often crystalline and stable[3] | - Milder Nα-deprotection conditions[5]- Automation-friendly- Orthogonal to acid-labile side-chain protecting groups[1][5] |
| Potential Drawbacks | - Harsh Nα-deprotection conditions (strong acid option)- Catalyst poisoning in the presence of sulfur-containing residues | - Potential for side reactions like diketopiperazine formation and aspartimide formation[9][10]- Dibenzofulvene adduct formation[4][6] |
Delving Deeper: A Comparative Analysis
The Fmoc/tBu strategy has largely become the dominant approach in modern SPPS, primarily due to its milder Nα-deprotection conditions.[5] The repetitive use of strong acid required in the Z/tBu strategy (when using the acidolysis deprotection route for the Z-group) can lead to the gradual cleavage of acid-labile side-chain protecting groups and the peptide-resin linkage, potentially reducing the yield and purity of the final peptide.[11]
However, the Z/tBu strategy, particularly when employing catalytic hydrogenation for Z-group removal, offers a distinct orthogonal approach. This can be advantageous in specific scenarios, such as the synthesis of peptides where base-lability is a concern or when synthesizing protected peptide fragments.
Experimental Workflows: A Visual Comparison
To illustrate the distinct workflows of each strategy, the following diagrams outline the key steps in a typical SPPS cycle.
Side Reactions: A Critical Consideration
A crucial aspect of comparing these strategies is the profile of potential side reactions that can compromise the purity and yield of the final peptide.
Common Side Reactions in Z/tBu Strategy:
-
Incomplete Deprotection: The catalytic hydrogenation of the Z-group can be hindered by the presence of sulfur-containing amino acids like cysteine and methionine, leading to incomplete deprotection.
-
Acid-Catalyzed Side Reactions: When using strong acids like HBr/AcOH for Z-group removal, side reactions such as the alkylation of tryptophan and tyrosine residues can occur.[12]
Common Side Reactions in Fmoc/tBu Strategy:
-
Diketopiperazine Formation: This is a significant side reaction that can occur at the dipeptide stage, particularly with proline as one of the first two residues, leading to chain termination.[10]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under the basic conditions of Fmoc deprotection, which can lead to a mixture of α- and β-aspartyl peptides.[10][11]
-
Dibenzofulvene Adducts: The dibenzofulvene byproduct of Fmoc deprotection can react with the newly liberated N-terminal amine if not effectively scavenged by piperidine.[4][6]
-
Racemization: While urethane-based protecting groups like Fmoc generally suppress racemization, it can still occur during the activation and coupling of certain amino acids, such as histidine and cysteine.[10]
Experimental Protocols
General Protocol for Z-Group Deprotection (Catalytic Hydrogenation):
-
Swell the Z-protected peptide-resin in a suitable solvent (e.g., DMF, MeOH).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere with stirring.
-
Monitor the reaction for completion (e.g., by Kaiser test).
-
Filter off the catalyst and wash the resin thoroughly with the solvent.
General Protocol for Fmoc-Group Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF.[5]
-
Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[4][5][6]
-
Wash the resin extensively with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[5]
-
The resin is now ready for the next coupling step.
Conclusion and Recommendations
The Fmoc/tBu strategy is the predominant choice for routine solid-phase peptide synthesis due to its mild deprotection conditions, compatibility with a wide range of functionalities, and amenability to automation.[5][8] It is particularly well-suited for the synthesis of long and complex peptides.
The Z/tBu strategy, while less common for routine SPPS, remains a valuable tool in the peptide chemist's arsenal. Its orthogonality, especially when using catalytic hydrogenation, can be leveraged for the synthesis of protected peptide fragments for subsequent segment condensation or for peptides where base-lability is a concern.
Ultimately, the selection between the Z/tBu and Fmoc/tBu strategies should be guided by the specific requirements of the target peptide, including its sequence, length, and any post-synthesis modifications. A thorough understanding of the advantages and potential pitfalls of each approach is paramount for the successful synthesis of high-quality peptides.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
A Comparative Analysis of Z-Ser-OtBu and Fmoc-Ser(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the selection of appropriate protecting groups for amino acid building blocks is paramount to achieving high yields and purity of the final product. For the incorporation of serine, two commonly utilized derivatives are Z-Ser-OtBu (N-benzyloxycarbonyl-L-serine tert-butyl ester) and Fmoc-Ser(tBu)-OH (N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine). This guide provides an objective comparison of their side reaction profiles, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
While both derivatives offer protection for the amino and hydroxyl functionalities of serine, their primary applications and susceptibility to side reactions differ significantly. This compound is predominantly used in solution-phase peptide synthesis, a classical approach, whereas Fmoc-Ser(tBu)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This fundamental difference in application context influences the types and extent of side reactions encountered.
Comparative Overview of Side Reaction Profiles
The choice between this compound and Fmoc-Ser(tBu)-OH can significantly impact the purity of the synthesized peptide. The following table summarizes the key side reactions associated with each derivative.
| Side Reaction | This compound | Fmoc-Ser(tBu)-OH |
| Racemization | Generally low due to the urethane-based Z-protecting group.[2] | Can be significant, particularly with certain bases and coupling reagents.[3] |
| β-Elimination | Less commonly reported in solution-phase synthesis. | A known side reaction under the basic conditions of Fmoc deprotection. |
| Aspartimide Formation | Can occur in Asp-Ser sequences under both acidic and basic conditions.[4] | A significant side reaction in Asp-Ser sequences during Fmoc deprotection.[4] |
| N -> O Acyl Shift | Can occur under strong acidic conditions. | Can occur during TFA-mediated cleavage from the resin.[5] |
| O-Sulfonation | Not a commonly reported side reaction. | Can occur during the cleavage of Pmc or Mtr protecting groups from arginine residues in the absence of appropriate scavengers.[6] |
In-Depth Analysis of Side Reactions
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to separate from the desired product.
This compound: The benzyloxycarbonyl (Z) group is a urethane-type protecting group, which is known to effectively suppress racemization during peptide coupling reactions.[2] The mechanism of suppression involves the prevention of oxazolone (B7731731) formation, a key intermediate in the racemization pathway.
Fmoc-Ser(tBu)-OH: The fluorenylmethoxycarbonyl (Fmoc) group is also a urethane (B1682113) protecting group, however, the conditions employed in Fmoc-based SPPS, particularly the use of tertiary amine bases like N,N-diisopropylethylamine (DIPEA), can promote racemization.[3] The choice of coupling reagent also plays a crucial role.
Experimental Data: Racemization of Fmoc-Ser(tBu)-OH with Various Coupling Reagents and Bases
| Coupling Reagent | Additive | Base | % D-Isomer |
| DIC | HOBt | - | Low |
| HBTU | - | DIPEA | Higher |
| HATU | - | DIPEA | Lower than HBTU |
| PyBOP | - | DIPEA | Variable |
| COMU | - | DIPEA | Low |
Data compiled from various sources. The exact percentage of racemization is sequence-dependent and influenced by reaction conditions.
β-Elimination
Under basic conditions, the protected hydroxyl group of serine can undergo β-elimination to form a dehydroalanine (B155165) (Dha) residue. This unsaturated amino acid can then react with nucleophiles present in the reaction mixture, such as piperidine (B6355638) used for Fmoc removal, leading to the formation of piperidinyl-alanine adducts.
This compound: This side reaction is less of a concern in the context of typical solution-phase synthesis protocols where strongly basic conditions are not repeatedly employed for deprotection.
Fmoc-Ser(tBu)-OH: The repetitive use of piperidine for Fmoc deprotection in SPPS creates an environment conducive to β-elimination.
Aspartimide Formation
In peptide sequences containing an aspartic acid residue followed by serine (Asp-Ser), a base-catalyzed intramolecular cyclization can occur to form a succinimide (B58015) ring, known as an aspartimide. This can lead to both racemization of the aspartic acid residue and the formation of β-aspartyl peptides upon ring opening.[4] This side reaction is particularly problematic in Fmoc-based SPPS due to the repeated exposure to basic conditions.[4]
N -> O Acyl Shift
Under strong acidic conditions, typically during the final cleavage of the peptide from the resin, an intramolecular acyl migration can occur in serine-containing peptides. This results in the transfer of the peptide backbone from the amino group to the hydroxyl group of the serine side chain, forming an O-acyl isopeptide.[5] While this is a potential side reaction for both Z- and Fmoc-protected serine, it is more commonly discussed in the context of Fmoc-SPPS during the trifluoroacetic acid (TFA)-mediated cleavage step.[5]
O-Sulfonation
A less common but significant side reaction observed with Fmoc-Ser(tBu)-OH occurs during the cleavage of peptides containing arginine protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) groups. In the absence of effective scavengers, the sulfonic acids released during cleavage can react with the hydroxyl group of serine to form O-sulfo-serine derivatives.[6]
Experimental Protocols
Quantification of Racemization by Chiral Amino Acid Analysis
Objective: To determine the extent of racemization of a serine residue within a synthetic peptide.
Protocol:
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and evaporate the HCl under a stream of nitrogen.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in a suitable buffer.
-
Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
-
HPLC Analysis:
-
Analyze the derivatized amino acids by reverse-phase HPLC.
-
Use a standard C18 column and a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) phosphate).
-
The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification.
-
Calculate the percentage of the D-isomer by integrating the peak areas.
-
Detection of β-Elimination Products by Mass Spectrometry
Objective: To identify the presence of dehydroalanine and its adducts in a synthetic peptide.
Protocol:
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Look for mass signals corresponding to the expected peptide mass minus 18 Da (loss of water), which indicates the formation of dehydroalanine.
-
Search for mass signals corresponding to the expected peptide mass plus 85 Da, which indicates the addition of piperidine to the dehydroalanine residue.
-
Visualization of Key Reaction Pathways
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Purity: Z-Strategy versus Fmoc-Strategy Synthesis
For researchers, scientists, and drug development professionals, the choice of peptide synthesis strategy is a critical determinant of the final product's purity, yield, and overall cost-effectiveness. This guide provides an objective comparison of two seminal strategies in peptide chemistry: the traditional benzyloxycarbonyl (Z) protection strategy, typically employed in solution-phase synthesis, and the modern 9-fluorenylmethoxycarbonyl (Fmoc) strategy, the cornerstone of solid-phase peptide synthesis (SPPS). This comparison is supported by a review of typical experimental outcomes and detailed methodologies for synthesis and purity assessment by High-Performance Liquid Chromatography (HPLC).
The fundamental difference between these two approaches lies in the chemical nature of the Nα-amino protecting group and the corresponding deprotection conditions. The Z-group is stable to a variety of conditions but requires strong acidic conditions or catalytic hydrogenation for its removal. In contrast, the Fmoc group is labile to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent. This key difference has profound implications for the overall synthesis workflow, particularly concerning the ease of purification and the achievable purity of the crude peptide product.
Quantitative Purity Comparison: Z-Strategy vs. Fmoc-Strategy
The purity of a crude peptide prior to purification is a key indicator of the efficiency of the synthesis strategy. While direct head-to-head comparisons of the same peptide synthesized by both methods are not abundant in recent literature due to the widespread adoption of Fmoc-SPPS, a review of published data indicates a general trend of higher crude purity for peptides synthesized using the Fmoc strategy. This is largely attributed to the milder deprotection steps and the simplified purification of intermediates in SPPS.[1][2]
Below is a summary of typical crude peptide purity ranges obtained from each strategy before preparative HPLC purification.
| Synthesis Strategy | Typical Crude Peptide Purity (%) | Key Considerations |
| Z-Strategy (Solution-Phase) | 20 - 60% | Purity can be highly variable depending on the peptide sequence and the success of intermediate purification steps (e.g., crystallization, extraction).[3] |
| Fmoc-Strategy (Solid-Phase) | 50 - 92% | Generally higher crude purity due to the high efficiency of coupling reactions and the ease of removing excess reagents and by-products by simple washing of the solid support.[1][4] |
Note: The purity values presented are typical ranges and can vary significantly based on the peptide's length, sequence complexity, and the specific reaction conditions employed.
Experimental Protocols
Detailed methodologies for peptide synthesis using both Z and Fmoc strategies, along with the protocol for HPLC analysis, are provided below.
Z-Strategy Peptide Synthesis (Solution-Phase Example: Synthesis of a Dipeptide)
This protocol outlines the general steps for the synthesis of a dipeptide using Z-protected amino acids in solution.
-
Protection of the C-terminal Amino Acid:
-
The carboxyl group of the C-terminal amino acid is typically protected as a methyl or benzyl (B1604629) ester.[5] This is achieved by reacting the amino acid with the corresponding alcohol under acidic conditions.
-
-
Protection of the N-terminal Amino Acid:
-
The amino group of the N-terminal amino acid is protected with the benzyloxycarbonyl (Z) group by reacting the amino acid with benzyl chloroformate under basic conditions.
-
-
Coupling of the Protected Amino Acids:
-
The Z-protected N-terminal amino acid and the ester-protected C-terminal amino acid are dissolved in an appropriate organic solvent (e.g., dichloromethane (B109758), dimethylformamide).
-
A coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is added to facilitate the formation of the peptide bond.[5]
-
The reaction mixture is stirred at room temperature until the reaction is complete, which is monitored by a suitable method like thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Protected Dipeptide:
-
The reaction by-product, dicyclohexylurea (DCU), is removed by filtration.
-
The filtrate is washed successively with dilute acid, dilute base, and brine to remove unreacted starting materials and other impurities.
-
The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting protected dipeptide is often purified by recrystallization.
-
-
Deprotection of the Dipeptide:
-
The protecting groups are removed to yield the final dipeptide. The Z-group is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by treatment with a strong acid like HBr in acetic acid. The ester group is removed by saponification (hydrolysis with a base like NaOH).[5]
-
Fmoc-Strategy Peptide Synthesis (Solid-Phase)
This protocol describes the standard steps for synthesizing a peptide on a solid support using Fmoc chemistry.[1][6]
-
Resin Selection and Swelling:
-
First Amino Acid Loading:
-
Couple the first Fmoc-protected amino acid to the swollen resin using a suitable activation method. For example, for Wang resin, the amino acid can be activated with a coupling reagent like HBTU in the presence of a base like diisopropylethylamine (DIPEA).
-
-
Iterative Synthesis Cycle:
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating the resin with a 20% solution of piperidine in DMF for a short period (e.g., 2 x 10 minutes).[7]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the deprotection by-products.
-
Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) along with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF to the resin. Agitate the mixture for 1-2 hours to ensure complete coupling.[6]
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat this cycle of deprotection, washing, coupling, and washing for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with a solvent like dichloromethane (DCM) and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[4]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove the scavengers and cleavage by-products.
-
Lyophilize the crude peptide to obtain a dry powder.
-
HPLC Analysis of Peptide Purity
This protocol outlines a standard method for determining the purity of the synthesized crude peptides.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a period of 20-30 minutes is typically employed to elute peptides of varying hydrophobicities. A common gradient is 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs strongly.[8]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The purity of the peptide is calculated by determining the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.
-
Visualizing the Workflows
The following diagrams illustrate the logical flow of the Z- and Fmoc-strategy peptide synthesis and the HPLC analysis workflow.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: Z-Ser(Bzl)-OH as an Alternative to Z-Ser-OtBu in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity. The choice between Z-Ser(Bzl)-OH (N-α-Benzyloxycarbonyl-O-benzyl-L-serine) and Z-Ser-OtBu (N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine) for the incorporation of serine residues represents a critical decision point in the design of a synthesis strategy. This guide provides an objective comparison of these two derivatives, supported by established principles of peptide chemistry and including detailed experimental protocols for their use and analysis.
Introduction to Z-Protected Serine Derivatives
Both Z-Ser(Bzl)-OH and this compound feature the benzyloxycarbonyl (Z) group for the protection of the α-amino group, a mainstay in classical solution-phase peptide synthesis and still valuable in certain solid-phase peptide synthesis (SPPS) strategies. The key distinction lies in the side-chain hydroxyl protecting group: a benzyl (B1604629) (Bzl) ether in the case of Z-Ser(Bzl)-OH and a tert-butyl (tBu) ether in this compound. This difference significantly influences the deprotection strategy and the potential for side reactions.
Chemical Properties and Stability
A summary of the key physicochemical properties of Z-Ser(Bzl)-OH and this compound is presented in Table 1. While both are white to off-white crystalline solids soluble in common organic solvents used in peptide synthesis, their molecular weights and, more importantly, the lability of their side-chain protecting groups differ.
Table 1: Physicochemical Properties of Z-Ser(Bzl)-OH and this compound
| Property | Z-Ser(Bzl)-OH | This compound |
| Molecular Formula | C₁₈H₁₉NO₅ | C₁₅H₂₁NO₅ |
| Molecular Weight | 329.35 g/mol | 295.33 g/mol |
| Appearance | White to off-white powder | White to off-white solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | Soluble in DMSO. |
| α-Amino Protecting Group | Benzyloxycarbonyl (Z) | Benzyloxycarbonyl (Z) |
| Side-Chain Protecting Group | Benzyl (Bzl) | tert-Butyl (tBu) |
| Z-Group Deprotection | Hydrogenolysis (e.g., Pd/C, H₂) or strong acid (e.g., HBr/AcOH) | Hydrogenolysis (e.g., Pd/C, H₂) or strong acid (e.g., HBr/AcOH) |
| Side-Chain Deprotection | Strong acid (e.g., HF) or hydrogenolysis | Strong acid (e.g., TFA) |
Orthogonality and Deprotection Strategies
The choice between the Bzl and tBu protecting groups for the serine side chain fundamentally impacts the orthogonality of the protection scheme, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).
Z-Ser(Bzl)-OH offers a less orthogonal protection scheme in standard Boc-SPPS. The Bzl group is typically removed under harsh acidic conditions, such as with hydrogen fluoride (B91410) (HF), which are the same conditions used to cleave the peptide from the resin. However, the Z-group on the N-terminus can be removed by hydrogenolysis, offering a degree of selectivity. This makes Z-Ser(Bzl)-OH more suitable for solution-phase synthesis or for the synthesis of protected peptide fragments.
This compound , on the other hand, fits more readily into the widely used Fmoc/tBu orthogonal protection strategy. The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the solid support.
Performance in Peptide Synthesis: A Comparative Overview
While direct, side-by-side quantitative data for the performance of Z-Ser(Bzl)-OH and this compound in the synthesis of the same peptide is scarce in the literature, a qualitative comparison based on established principles can be made.
Table 2: Performance Comparison in Peptide Synthesis
| Parameter | Z-Ser(Bzl)-OH | This compound |
| Coupling Efficiency | Generally high, but the bulkier Bzl group may slightly decrease reaction kinetics compared to smaller protecting groups. | Generally high and widely used in automated SPPS. |
| Racemization | Serine derivatives can be susceptible to racemization, and studies on Z-Gly-Ser(Bzl)-OPcp suggest a potential for racemization via a 5(4H)-oxazolone mechanism. | The tBu group is generally considered to provide good protection against racemization during coupling. |
| Side Reactions | - β-elimination: The benzyl ether is generally stable to the basic conditions that can promote β-elimination. - N-O Acyl Shift: Can occur during strong acid deprotection. | - β-elimination: The tBu ether provides good protection against β-elimination under standard Fmoc deprotection conditions. - N-O Acyl Shift: Can occur during TFA cleavage. - t-butyl cation formation: Cleavage of the tBu group can generate t-butyl cations, which may lead to side reactions with sensitive residues like Trp and Met. |
Experimental Protocols
The following are generalized protocols for the use of Z-Ser(Bzl)-OH and this compound in a comparative manual solid-phase peptide synthesis.
Materials and Reagents
-
Rink Amide resin
-
Z-Ser(Bzl)-OH
-
This compound
-
Other Z- or Fmoc-protected amino acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (for Fmoc deprotection if applicable)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Experimental Workflow
Detailed Methodologies
1. Resin Swelling:
-
Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
2. N-terminal Deprotection:
-
For a Z-based strategy, if the preceding amino acid is Z-protected, perform hydrogenolysis (this is more common in solution phase). For a comparative SPPS, it's more practical to use an Fmoc-based strategy for the rest of the chain after the initial Z-protected serine is coupled. If using Fmoc, treat the resin with 20% piperidine in DMF (2 x 10 min).
3. Amino Acid Coupling (for Z-Ser(Bzl)-OH and this compound):
-
In separate reaction vessels for a true comparison:
-
Dissolve Z-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Repeat for this compound in a separate vessel.
-
-
Monitor coupling completion using a Kaiser test.
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for the remaining amino acids in the peptide sequence.
5. Cleavage and Side-Chain Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry under vacuum.
-
For the Z-Ser(Bzl)-OH peptide-resin: A strong acid cleavage cocktail such as HF with scavengers would be required to cleave the peptide and the Bzl group. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
For the this compound peptide-resin: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
6. Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
Both Z-Ser(Bzl)-OH and this compound are valuable intermediates in the synthesis of peptides for drug discovery and development. The choice of derivative will depend on the overall synthetic strategy and the nature of the target peptide. For instance, the synthesis of complex peptides or those requiring orthogonal ligation strategies may favor the use of this compound within an Fmoc/tBu framework. Z-Ser(Bzl)-OH remains a useful building block for solution-phase synthesis and the preparation of protected peptide fragments that can be used in convergent synthesis strategies.
Conclusion
The selection between Z-Ser(Bzl)-OH and this compound as a source of serine in peptide synthesis is a strategic one, with implications for the deprotection strategy, potential for side reactions, and overall compatibility with the chosen synthesis methodology. This compound is generally favored for its compatibility with the widely adopted and milder Fmoc/tBu SPPS strategy. Z-Ser(Bzl)-OH, while requiring harsher deprotection conditions for its side chain, remains a valuable tool, particularly in solution-phase synthesis and for the generation of protected peptide fragments. The optimal choice will always be dictated by the specific requirements of the target peptide and the overall synthetic design.
The Enduring Relevance of Z-Protected Amino Acids in Modern Peptide Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
While Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and Boc/Bzl (tert-butoxycarbonyl/benzyl) strategies dominate the landscape of modern solid-phase peptide synthesis (SPPS), the original benzyloxycarbonyl (Z or Cbz) protecting group continues to hold a strategic, albeit niche, role.[1][2][3] This guide provides a comprehensive comparison of these key protecting groups, detailing the specific scenarios where Z-protected amino acids offer a distinct advantage, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of α-Amine Protecting Groups
The choice of an N-α-protecting group is fundamental to the success of peptide synthesis, dictating the overall strategy, deprotection conditions, and compatibility with other protecting groups. The Z-group, introduced by Bergmann and Zervas in 1932, was revolutionary for its ability to prevent racemization during peptide coupling.[1][2] While largely superseded in routine SPPS by the milder deprotection conditions of Fmoc and Boc, its unique properties ensure its continued use.[2][4]
Table 1: Comparison of Key α-Amine Protecting Groups
| Property | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Abbreviation | Z, Cbz | Fmoc | Boc |
| Chemical Nature | Carbamate | Carbamate | Carbamate |
| Cleavage Condition | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH), or Na/liquid NH₃.[1][3] | Mild Base (e.g., 20% Piperidine (B6355638) in DMF).[1] | Moderate to Strong Acid (e.g., TFA).[1][5] |
| Primary Use Case | Solution-Phase Synthesis,[4] Side-Chain Protection,[2] Fragment Condensation. | Solid-Phase Peptide Synthesis (SPPS).[1] | Solid-Phase Peptide Synthesis (SPPS).[1][5] |
| Key Advantages | - Stable to acidic and basic conditions.[6][7]- Promotes crystallinity of derivatives.[1][8]- Orthogonal to Boc and Fmoc.[9]- Low risk of racemization.[1] | - Very mild, base-labile deprotection.- Orthogonal to acid-labile side-chain groups (e.g., tBu).[10] | - Can provide superior results for long or difficult sequences.[11]- Less prone to aggregation issues than Fmoc in some cases.[11] |
| Key Disadvantages | - Harsh deprotection conditions (e.g., strong acid).- Hydrogenolysis is incompatible with sulfur-containing residues (Met, Cys) and some other functional groups. | - Base-labile nature can be problematic for certain peptides.- Deprotection by-product (dibenzofulvene) can cause side reactions if not scavenged. | - Repeated use of strong acid (TFA) can degrade the peptide-resin linkage and sensitive residues.- Final cleavage often requires hazardous HF.[5] |
When to Use Z-Protected Amino Acids: Strategic Applications
The stability of the Z-group to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection makes it an invaluable tool in specific, complex synthetic strategies.
-
Solution-Phase Peptide Synthesis (SPPS) and Fragment Condensation : The Z-group remains a mainstay for solution-phase synthesis, particularly for the large-scale industrial production of smaller peptides.[2][12] Its ability to promote crystallization aids in the purification of intermediate peptide fragments.[1][8] In fragment condensation, where protected peptide segments are coupled together, the Z-group provides robust protection that can be removed at a later, strategic stage.[2]
-
Orthogonal Protection Schemes : Orthogonality is the ability to deprotect one functional group without affecting others.[10] The Z-group is truly orthogonal to both Fmoc and Boc. This is critical in the synthesis of complex peptides, such as branched or cyclic peptides, where specific side chains must be deprotected for modification while the main chain and other side chains remain protected.[13][14] For example, a lysine (B10760008) side chain can be protected with a Z-group, the N-terminus with Fmoc, and other side chains with tBu-based groups. The Fmoc group can be removed with a base, the tBu groups with TFA, and finally, the Z-group via hydrogenolysis, all independently.
-
Side-Chain Protection : The Z-group and its derivatives (e.g., 2-Chloro-Z) are frequently used for the side-chain protection of lysine (Lys) or arginine (Arg) in Boc-based SPPS.[4] The Z-group is stable to the repeated TFA treatments used to remove the N-terminal Boc group but can be cleaved during the final HF cleavage step.[4]
Quantitative Performance Data
Direct, universally applicable quantitative comparisons are challenging as yields are highly sequence-dependent. However, solution-phase synthesis utilizing Z-protected amino acids for fragment condensation can often lead to very high purity and overall yield for complex targets, as purification of intermediates is possible at each step. A 2017 study demonstrated a solution-phase synthesis of the pentapeptide Thymopentin using an Fmoc/tBu strategy that achieved an 83% overall yield and 99% purity without chromatography, showcasing the high efficiency possible outside of traditional SPPS.[15] While this study used Fmoc, it highlights the potential of solution-phase methods where Z-groups are traditionally employed.
Experimental Protocols
The following protocols provide a generalized methodology for the deprotection of Z, Fmoc, and Boc groups, illustrating the distinct chemical environments required for each.
Protocol 1: Z-Group Deprotection by Catalytic Hydrogenolysis
This procedure is a standard method for removing a Z (Cbz) group.
-
Dissolution : Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or a mixture like EtOH/HCO₂H).[6]
-
Catalyst Addition : Add the catalyst, typically 5-10% Palladium on carbon (Pd/C) or Palladium black, to the solution.[6] The catalyst loading can range from a small percentage to a weight equivalent to the peptide, depending on the scale and difficulty of the reaction.
-
Hydrogenation : Stir the mixture under a positive pressure of hydrogen gas (H₂), often supplied by a balloon, at room temperature or slightly elevated temperatures (e.g., 60 °C).[6][16] Alternatively, transfer hydrogenation can be performed using a hydrogen donor like formic acid or ammonium (B1175870) formate.[6]
-
Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Mass Spectrometry, until the starting material is fully consumed.[16] This can take from 1.5 hours to over 40 hours.[6]
-
Workup : Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[6][16]
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which may be used directly or purified further.[6]
Protocol 2: Fmoc-Group Deprotection in SPPS
-
Resin Swelling : Swell the peptide-resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature.
-
Washing : Filter the resin and wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation : Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 3: Boc-Group Deprotection in SPPS
-
Resin Swelling : Swell the peptide-resin in Dichloromethane (DCM).
-
Deprotection : Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes at room temperature.[10]
-
Washing : Filter the resin and wash thoroughly with DCM.
-
Neutralization : Neutralize the resulting trifluoroacetate (B77799) salt by washing with a 10% solution of Diisopropylethylamine (DIPEA) in DMF before the next coupling step.
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the logical flow of common peptide synthesis strategies.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision logic for selecting a peptide synthesis strategy.
Conclusion
While the convenience and mild conditions of Fmoc and Boc strategies have made them the default choice for automated solid-phase peptide synthesis, the benzyloxycarbonyl (Z) protecting group remains an indispensable tool in the peptide chemist's arsenal. Its robustness and orthogonality to modern protecting groups provide critical advantages in the synthesis of complex, non-linear peptides and in large-scale solution-phase production.[4][12] A thorough understanding of when and how to employ Z-protected amino acids allows researchers and drug developers to design more efficient and versatile synthetic routes for advanced peptide targets.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 15. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Z-Ser-OtBu and its Alternatives in Total Synthesis
For researchers, scientists, and drug development professionals engaged in the complex art of total synthesis, the strategic selection of protecting groups is a critical determinant of success. This is particularly true for multifunctional amino acids like serine, where the hydroxyl side chain necessitates robust protection to prevent undesired side reactions. This guide provides a comprehensive literature review and a comparative analysis of the widely used N-benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser-OtBu) and its common alternatives in the context of natural product total synthesis. We present a detailed examination of experimental protocols, quantitative performance data, and logical workflows to facilitate an informed selection of serine protecting group strategy.
The Role of this compound in Total Synthesis
The this compound protecting group strategy offers a powerful combination for solution-phase peptide synthesis, a common approach in the total synthesis of complex peptide natural products. The benzyloxycarbonyl (Z) group provides stable protection for the α-amino group, while the tert-butyl (OtBu) ether safeguards the hydroxyl side chain of serine. The orthogonality of these two groups is a key advantage: the Z group is readily removed by hydrogenolysis, while the OtBu group is cleaved under acidic conditions. This differential lability allows for the selective deprotection and elaboration of the peptide chain at either the N-terminus or the serine side chain.
A notable application of a similar strategy is found in the total synthesis of dehydrodidemnin B, a potent antitumor depsipeptide. While the final publication by Jou et al. details the use of a Boc protecting group for the macrocycle synthesis, the strategic challenges in such complex syntheses highlight the need for robust and orthogonal protecting group schemes.[1][2] Similarly, the synthesis of kahalalide F, another complex marine-derived depsipeptide, involved a sophisticated protecting group strategy where the choice of side-chain protection was crucial for the successful assembly of the molecule.[3]
Comparison of Serine Side-Chain Protecting Groups
The selection of a side-chain protecting group for serine in total synthesis is a multifaceted decision. The ideal group should be stable to a wide range of reaction conditions, yet readily cleavable under specific and mild conditions that do not affect other functionalities in the molecule. Below is a comparison of the most common serine side-chain protecting groups used in conjunction with N-terminal Z protection.
| Protecting Group | Structure | Lability | Advantages | Disadvantages |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA) | Highly stable to a wide range of synthetic conditions, including basic and nucleophilic reagents.[4] | Requires strong acid for cleavage, which may not be compatible with acid-sensitive functional groups elsewhere in the molecule. |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Highly acid-labile (e.g., formic acid, dilute TFA) | Can be removed under very mild acidic conditions, offering orthogonality with tBu and other less acid-labile groups.[5] | Steric bulk may sometimes hinder coupling reactions. The trityl cation released upon deprotection can lead to side reactions if not properly scavenged.[6] |
| Benzyl (B1604629) (Bzl) | -O-CH₂-C₆H₅ | Hydrogenolysis (H₂, Pd/C), strong acid (HF) | Stable to both acidic (TFA) and basic conditions used in Fmoc-SPPS.[5] | Requires catalytic hydrogenation for removal, which is incompatible with reducible functional groups like alkenes, alkynes, and some sulfur-containing residues.[7] |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of protecting group strategies. Below are representative procedures for the protection and deprotection of serine with Z-OtBu and its alternatives.
This compound Strategy
1. Synthesis of this compound-OH:
-
Protocol: While a specific protocol for the direct synthesis of this compound-OH is not detailed in the reviewed literature for total synthesis, it is typically prepared from commercially available H-Ser-OtBu-OH by standard Z-protection methodology. To a solution of H-Ser-OtBu-OH in a suitable solvent (e.g., aqueous dioxane or THF/water), a base such as sodium bicarbonate or sodium hydroxide (B78521) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) at 0°C. The reaction is stirred until completion, and the product is isolated by extraction and purification.
-
Yield: Typically high, often exceeding 90%.
2. Deprotection of the Z group (Hydrogenolysis):
-
Protocol: The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol (B129727), ethanol, or THF). A palladium catalyst, typically 10% Pd on carbon, is added. The reaction mixture is then stirred under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reaction is complete, as monitored by TLC or LC-MS. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected peptide. Catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) is also a common and effective method.[7]
-
Yield: Generally quantitative.
3. Deprotection of the OtBu group (Acidolysis):
-
Protocol: The OtBu-protected peptide is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM). A strong acid, most commonly trifluoroacetic acid (TFA), is added, often in the presence of scavengers like triisopropylsilane (B1312306) (TIS) or water to trap the liberated tert-butyl cation. The reaction is typically stirred at room temperature for 1-4 hours. The solvent and excess TFA are then removed under reduced pressure, and the deprotected peptide is precipitated with cold diethyl ether.[8]
-
Yield: Usually high, often quantitative.
Alternative Strategies: Z-Ser(Trt)-OH and Z-Ser(Bzl)-OH
1. Synthesis of Z-Ser(Trt)-OH and Z-Ser(Bzl)-OH:
-
These derivatives are typically synthesized from Z-Ser-OH by reaction with trityl chloride or benzyl bromide, respectively, in the presence of a suitable base (e.g., pyridine (B92270) for tritylation, sodium hydride for benzylation) in an anhydrous solvent.
2. Deprotection of the Trityl (Trt) group:
-
Protocol: The Trt-protected compound is treated with a mild acid, such as 97+% formic acid, at room temperature for a short period (e.g., 3 minutes). The acid is then removed under high vacuum. The residue is worked up by extraction to remove the triphenylmethanol (B194598) byproduct.[5]
-
Yield: High, often quantitative.
3. Deprotection of the Benzyl (Bzl) group:
-
Protocol: As with the Z group, the O-benzyl group is most commonly removed by catalytic hydrogenolysis (H₂ with Pd/C catalyst) in a protic solvent like methanol or ethanol.[7]
-
Yield: Typically quantitative.
Signaling Pathways and Experimental Workflows
The logical flow of a synthetic strategy involving orthogonal protecting groups is crucial for success. Below are Graphviz diagrams illustrating the deprotection pathways for this compound and a comparative workflow for alternative strategies.
Caption: Orthogonal deprotection of Z-Ser(OtBu).
Caption: Deprotection pathways for alternative serine protecting groups.
Conclusion
The choice of a serine protecting group strategy in total synthesis is a critical decision that must be tailored to the specific requirements of the synthetic route. The this compound combination offers a robust and orthogonal approach, well-suited for complex solution-phase syntheses where stability to a wide range of reagents is paramount. The tert-butyl ether provides excellent protection for the serine hydroxyl, while the Z group allows for selective N-terminal deprotection via hydrogenolysis.
For syntheses requiring milder acid-lability for the side-chain protection, the trityl group presents a valuable alternative, enabling deprotection under conditions that would leave a tert-butyl ether intact. The benzyl ether, while stable to many conditions, is less orthogonal to the Z group, as both are typically removed by hydrogenolysis.
Ultimately, the optimal strategy will depend on the overall synthetic plan, the presence of other sensitive functional groups, and the desired order of deprotection events. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make a more informed decision, paving the way for the successful total synthesis of complex, serine-containing natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Peptide Synthesis Strategies for Difficult Sequences: Fmoc/tBu vs. Boc/Bzl
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of chemical strategy is paramount to success, particularly when dealing with "difficult sequences." These are peptides prone to aggregation, such as those with high hydrophobicity or a tendency to form stable secondary structures on the solid-phase support. This guide provides an objective comparison of the two dominant solid-phase peptide synthesis (SPPS) strategies—the modern, milder Fmoc/tBu approach and the classic, robust Boc/Bzl strategy—with a focus on their application to these challenging targets.
While the term "Z-strategy" was specified, in the context of modern solid-phase peptide synthesis, the benzyloxycarbonyl (Z or Cbz) group is not employed as a temporary Nα-protecting group in a mainstream strategy analogous to Fmoc or Boc. Instead, Z-derivatives are integral to the classical Boc strategy as side-chain protecting groups (the Boc/Bzl strategy), which are typically removed under strong acidic conditions. Therefore, this guide will focus on the practical and widely adopted comparison between the Fmoc and Boc methodologies.
Core Chemistry and Orthogonality
The fundamental difference between the two strategies lies in their orthogonality—the use of protecting groups that are removed under different chemical conditions.
-
Fmoc/tBu Strategy: This approach is based on an orthogonal protection scheme. The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and removed with a mild base, typically piperidine (B6355638). The side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1]
-
Boc/Bzl Strategy: This strategy relies on graded acid lability. The Nα-Boc (tert-butyloxycarbonyl) group is removed with a moderate acid (e.g., TFA), while the benzyl-based (Bzl) side-chain protecting groups and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[2]
Case Study: Synthesis of Amyloid Beta (Aβ) 1-42
The Aβ 1-42 peptide is a quintessential "difficult sequence." Its high hydrophobicity and propensity to aggregate make it a formidable challenge for even experienced peptide chemists. This tendency for on-resin aggregation can lead to incomplete deprotection and coupling steps, resulting in low yields and purity.[3]
Data Presentation: Fmoc/tBu Strategy Performance
The following table summarizes the reported crude yields and purities for the synthesis of Aβ 1-42 using various Fmoc/tBu-based approaches. These results highlight how modifications to the standard protocol can significantly improve outcomes for this difficult sequence.
| Synthesis Strategy | Coupling Reagent | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | HATU/NMM | 33% | Not Reported | [4] |
| Fmoc/tBu with Pseudoprolines | HATU/NMM | 57% | Not Reported | [4] |
| Microwave-Assisted Fmoc/tBu SPPS | HCTU | 87% | 67% | [5] |
The Boc/Bzl Strategy for Difficult Sequences
Experimental Protocols
The following are generalized protocols for the synthesis of a difficult sequence like Aβ 1-42, based on the principles of each strategy.
Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis of Aβ 1-42
-
Resin and First Amino Acid: A pre-loaded Wang or Rink Amide resin with the C-terminal amino acid is swelled in N,N-dimethylformamide (DMF).
-
Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. The resin is then thoroughly washed with DMF.
-
Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HATU (3-5 equivalents) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) in DMF. The activated amino acid solution is added to the resin and allowed to react for 1-2 hours. Coupling completion can be monitored by a Kaiser test.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence. For difficult couplings, double coupling (repeating step 3) may be necessary.
-
Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin is washed with dichloromethane (B109758) (DCM) and dried. The peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically TFA containing scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is lyophilized. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis
-
Resin and First Amino Acid: A Merrifield or PAM resin is swelled in DCM. The first Boc-protected amino acid is coupled to the resin.
-
Deprotection: The Boc group is removed by treating the resin with 25-50% TFA in DCM (v/v) for approximately 20-30 minutes. The resin is then washed with DCM.
-
Neutralization: The protonated N-terminal amine (TFA salt) is neutralized with a 5-10% solution of DIEA in DCM. The resin is washed with DCM and DMF.
-
Coupling: The next Boc-protected amino acid (3-5 equivalents) is activated with a coupling reagent (e.g., DCC/HOBt or HBTU) in DMF/DCM and coupled to the resin-bound peptide for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM.
-
Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence.
-
Final Cleavage: The final peptide is cleaved from the resin, and the Bzl-based side-chain protecting groups are removed using a strong acid, typically anhydrous HF, at 0°C for 1 hour in the presence of scavengers like anisole. This step requires specialized, HF-resistant laboratory equipment.
-
Precipitation and Purification: The peptide is precipitated from the cleavage mixture, typically by ether precipitation, and then purified by RP-HPLC.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies.
Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis (SPPS).
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis (SPPS).
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of Z-Ser-OtBu: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Z-Ser-OtBu (N-Carbobenzyloxy-O-tert-butyl-L-serine) as a laboratory chemical and dispose of it through a licensed waste disposal company. Do not dispose of it down the sink. Adherence to federal, state, and local regulations is mandatory.
Proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, a protected amino acid commonly used in peptide synthesis.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4]
Incompatible Materials: Avoid contact with strong oxidizing agents.[2][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Treat all waste containing this compound, including unused product, contaminated labware (e.g., vials, gloves, wipes), and solutions, as chemical waste.[1]
-
Collect solid this compound waste in a clearly labeled, sealed container.[1]
-
For solutions containing this compound, use a designated and labeled chemical waste container.[1] Never pour peptide solutions down the sink.[1]
-
-
Disposal of Unused or Surplus this compound:
-
The primary recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by qualified professionals at a licensed waste disposal facility.[5]
-
-
Disposal of Contaminated Materials:
-
Regulatory Compliance:
-
It is the responsibility of the waste generator to comply with all federal, state, and local environmental regulations for chemical waste disposal.[5] Consult your institution's Environmental Health and Safety (E&S) department for specific guidance and procedures.
-
Summary of Key Disposal Information
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Place in a labeled, sealed container for chemical waste pickup. | Avoid creating dust.[3] |
| Solutions containing this compound | Collect in a designated, labeled chemical waste container. | Do not dispose of down the sink.[1] |
| Contaminated Labware (vials, gloves, etc.) | Dispose of as unused product in a sealed, labeled container. | Treat as hazardous chemical waste.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Z-Ser-OtBu
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like Z-Ser-OtBu (N-Carbobenzyloxy-O-tert-butyl-L-serine). This guide provides immediate, essential safety protocols and logistical information to foster a secure and efficient research environment.
Chemical Identifier:
-
Name: N-Carbobenzyloxy-O-tert-butyl-L-serine
-
Abbreviation: this compound
-
CAS Number: 1676-75-1[1]
-
Molecular Weight: 295.33 g/mol [2]
Hazard Identification: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from similar amino acid derivatives, such as Fmoc-Ser(tBu)-OH, suggest that this compound may cause skin and eye irritation and may be harmful if inhaled or swallowed.[3] Therefore, caution should be exercised, and appropriate personal protective equipment must be used.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, based on recommendations for similar compounds.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) are required.[4] Always inspect gloves before use and dispose of contaminated gloves after use in accordance with local laws and good laboratory practices.[3][5] |
| Eye/Face Protection | Safety Goggles/Face Shield | Splash goggles are mandatory to prevent eye contact.[3] A face shield may be required if there is a risk of splashing. |
| Skin and Body Protection | Lab Coat/Full Suit | A lab coat or a full suit should be worn to prevent skin contact.[3][6] |
| Respiratory Protection | Dust Respirator | A dust respirator should be used, especially when handling the powder form, to avoid inhalation.[3] A self-contained breathing apparatus may be necessary for large spills.[3] |
| Foot Protection | Boots | Chemical-resistant boots or shoe coverings should be worn.[7] |
Safety Operating Guide
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.
Safe Handling Protocol:
-
Pre-Handling Check: Before use, inspect the container for any damage. Ensure all necessary PPE is correctly donned.
-
Dispensing: Avoid generating dust when handling the solid compound. Use appropriate tools (e.g., a spatula) for transferring the substance.
-
Personal Hygiene: Wash hands and face thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory area.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3]
-
Ingestion: If swallowed, rinse mouth with water. Seek medical attention.
Experimental Workflow: General Peptide Coupling
The following diagram illustrates a general workflow for a peptide coupling reaction involving this compound.
References
- 1. peptide.com [peptide.com]
- 2. Z-Ser(tBu)-OH | C15H21NO5 | CID 1715617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. peptide.com [peptide.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
